H-Arg-OEt 2 HCl
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
36589-29-4 |
|---|---|
Molecular Formula |
C8H20Cl2N4O2 |
Molecular Weight |
275.17 g/mol |
IUPAC Name |
ethyl 2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H |
InChI Key |
RPFXMGGIQREZOH-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)N.Cl |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl |
Synonyms |
L-Arginineethylesterdihydrochloride; 36589-29-4; Arg-Oet2HCl; (S)-Ethyl2-amino-5-guanidinopentanoatedihydrochloride; H-Arg-OEt.2HCl; H-Arg-OEt??2HCl; PubChem12965; H-Arg-OEt*2HCl; H-ARG-OET2HCL; H-Arg-OEtdihydrochloride; H-L-Arg-OEt.2HCl; L-Arginineethylester2HCl; C8H20Cl2N4O2; KSC222E8R; L-ArginineethylesterDiHCl; SCHEMBL570000; CTK1C2288; MolPort-003-983-069; ANW-28445; MFCD00038949; SBB066035; AKOS015894255; AKOS015924236; AC-7489; AM81518 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Guide to L-Arginine Ethyl Ester Dihydrochloride (H-Arg-OEt·2HCl) for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of L-Arginine ethyl ester dihydrochloride (H-Arg-OEt·2HCl), a critical arginine derivative for professionals in research and pharmaceutical development. We will delve into its fundamental properties, synthesis, applications, and handling protocols, offering insights grounded in established scientific principles.
Core Molecular and Physical Properties
L-Arginine ethyl ester dihydrochloride is the ethyl ester form of the amino acid L-arginine, presented as a dihydrochloride salt. This modification is not merely structural; it is a strategic chemical alteration designed to enhance the molecule's utility in various applications by protecting the carboxylic acid group and improving solubility.[1][2] The dihydrochloride salt form enhances stability and solubility, particularly in organic solvents, making it a versatile reagent in peptide synthesis and other organic reactions.[1][2]
Key identifying and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈N₄O₂ · 2HCl (or C₈H₂₀Cl₂N₄O₂) | [3][4] |
| Molecular Weight | 275.17 g/mol (or 275.18 g/mol ) | [1][3] |
| CAS Number | 36589-29-4 | [1][3][5] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 119 - 123 °C | [5] |
| Solubility | Soluble in water | |
| Storage Temperature | -20°C is recommended for long-term stability | [2][6] |
Synthesis and Chemical Rationale
The synthesis of L-Arginine ethyl ester dihydrochloride is a foundational example of amino acid modification. The most common and efficient method is the Fischer esterification of L-arginine using ethanol in the presence of an acid catalyst.
A prevalent laboratory and industrial synthesis method involves thionyl chloride (SOCl₂) as both the catalyst and a source of HCl for the salt formation.[7]
Causality of the Synthesis Protocol:
-
Esterification: The primary goal is to convert the carboxylic acid group of L-arginine into an ethyl ester. This "protects" the carboxyl group, preventing it from participating in unintended side reactions, which is particularly crucial during peptide synthesis where amide bond formation is the desired reaction.[2]
-
Acid Catalyst: The reaction requires a strong acid. Thionyl chloride is highly effective as it reacts with ethanol to form sulfur dioxide, hydrogen chloride, and the reactive ethyl chlorosulfite intermediate, which readily esterifies the amino acid. The HCl generated in situ protonates the amino and guanidinyl groups, yielding the dihydrochloride salt.
-
Temperature Control: The reaction is initiated at low temperatures (-5°C to 0°C) during the addition of thionyl chloride to control the highly exothermic reaction with ethanol.[7] The temperature is then gradually increased to drive the esterification to completion.[7]
-
Salt Formation: The resulting dihydrochloride salt form is typically a stable, crystalline solid, which is easier to handle, transport, and store than the free base ester, which can be less stable.[1]
Key Applications in Research and Drug Development
The unique structure of H-Arg-OEt·2HCl makes it a valuable tool in several scientific domains.
-
Peptide Synthesis: This is the primary application.[2] As a protected amino acid building block, it allows for the incorporation of arginine into a growing peptide chain during either solution-phase or solid-phase synthesis.[2] The ester group prevents the carboxylate from reacting with the activated amino group of the next amino acid. After coupling, the ester can be saponified to regenerate the carboxylic acid for further chain elongation.
-
Nitric Oxide (NO) Research: L-arginine is the natural substrate for nitric oxide synthase (NOS). H-Arg-OEt·2HCl serves as a cell-permeable prodrug of L-arginine.[8] The ethyl ester group increases its lipophilicity, allowing it to cross cell membranes more efficiently than L-arginine itself.[8] Inside the cell, esterases cleave the ester bond, releasing L-arginine and making it available to NOS for nitric oxide production.[6][8] This makes it an invaluable tool for studying intracellular arginine signaling and the physiological effects of nitric oxide, such as vasodilation.[6]
-
Pharmaceutical and Nutraceutical Formulations: The enhanced bioavailability of the ethyl ester form has led to its exploration in formulations targeting cardiovascular health, immune support, and sports nutrition.[5][9] It is often used in dietary supplements designed to support nitric oxide production, improve blood flow, and promote muscle growth.[9]
Experimental Protocol: Deprotection and Use in Peptide Coupling
This protocol outlines the standard procedure for neutralizing the dihydrochloride salt and using the resulting L-Arginine ethyl ester in a typical peptide coupling reaction.
Objective: To couple Boc-Glycine to L-Arginine ethyl ester.
Materials:
-
H-Arg-OEt·2HCl
-
Boc-Gly-OH (N-Boc-glycine)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Salt Neutralization (In Situ):
-
Dissolve H-Arg-OEt·2HCl (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.2 equivalents) dropwise to the solution. The addition of two equivalents of a non-nucleophilic base is critical to neutralize both hydrochloride salts, liberating the free α-amino group of the arginine ester, which is necessary for the subsequent coupling reaction.
-
Stir the solution for 15-20 minutes at 0°C.
-
-
Carboxylic Acid Activation:
-
In a separate flask, dissolve Boc-Gly-OH (1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.0 equivalent) to this solution. This activates the carboxylic acid of Boc-Glycine by forming a highly reactive HOBt-ester, priming it for nucleophilic attack by the amino group.
-
Stir at room temperature for 10 minutes.
-
-
Peptide Coupling:
-
Transfer the activated Boc-Gly-OH solution to the flask containing the neutralized H-Arg-OEt.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and HOBt) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide, Boc-Gly-Arg-OEt.
-
Purify the crude product using flash column chromatography.
-
The following diagram illustrates the workflow for this peptide coupling protocol.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. L-Arginine ethyl ester dihydrochloride [myskinrecipes.com]
- 3. H-Arg-OEt 2 HCl | 36589-29-4 | Benchchem [benchchem.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. L-Arginine Ethyl Ester Dihydrochloride - LKT Labs [lktlabs.com]
- 7. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 8. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]
- 9. marknature.com [marknature.com]
Technical Guide: Comparative Profiling of L-Arginine and L-Arginine Ethyl Ester
Topic: Difference between L-Arginine and L-Arginine Ethyl Ester Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a rigorous technical comparison between L-Arginine (L-Arg) , the semi-essential amino acid precursor to nitric oxide (NO), and its derivative, L-Arginine Ethyl Ester (LAEE) .
While L-Arg is the physiological substrate for Nitric Oxide Synthase (NOS), its clinical utility is often limited by poor oral bioavailability (~20%) due to extensive first-pass metabolism by hepatic arginase and saturation of Cationic Amino Acid Transporters (CAT). LAEE was engineered as a "prodrug" to overcome these limitations by masking the
However, current pharmacokinetic data suggests that the utility of LAEE is constrained by high susceptibility to ubiquitous carboxylesterases. This guide examines the physicochemical divergence, transport mechanisms, metabolic fate, and synthesis protocols of these two compounds.
Molecular Architecture & Physicochemical Profiling[2]
The fundamental difference lies in the modification of the
Structural Comparison
-
L-Arginine: A zwitterionic amino acid at physiological pH. It possesses a guanidino group (pKa ~12.48), an
-amino group (pKa ~9.04), and an -carboxyl group (pKa ~2.17). -
L-Arginine Ethyl Ester: The
-carboxyl is esterified with ethanol. This removes the negative charge at physiological pH, resulting in a molecule that carries a net positive charge (due to the guanidino and -amino groups) without the balancing carboxylate anion.
Physicochemical Data Table
| Property | L-Arginine (Base) | L-Arginine Ethyl Ester (dihydrochloride) |
| Molecular Formula | ||
| Molar Mass | 174.20 g/mol | 275.18 g/mol (salt) / 202.26 g/mol (free base) |
| LogP (Octanol/Water) | -4.20 (Hydrophilic) | ~ -3.5 to -3.0 (Improved Lipophilicity) |
| Solubility (Water) | ~150 g/L (20°C) | Highly Soluble (>200 g/L) due to salt form |
| Solubility (Organic) | Insoluble in Ethanol/Ether | Soluble in Ethanol/Chloroform |
| pKa Values | 2.17 (COOH), 9.04 ( | ~7.0 (Ester stability limit), 9.0 ( |
| Taste | Mild, slightly bitter | Intensely bitter (requires masking) |
Critical Insight: The shift in LogP from -4.20 to the -3.0 range represents an improvement, but LAEE remains relatively polar compared to true lipophilic drugs. Its primary advantage is solubility in organic solvents, allowing incorporation into polymer matrices for tissue engineering [1].
Pharmacokinetics & Transport Mechanisms[2]
The core rationale for LAEE development is the evasion of the CAT-1 transporter bottleneck and Arginase degradation.
Transport Mechanisms
-
L-Arginine: Relying on the System y+ (CAT-1, CAT-2A/B) transporters. These are sodium-independent, facilitated diffusion transporters. Under high dietary load, these transporters become saturated (
~100-800 ), limiting uptake [2]. -
L-Arginine Ethyl Ester: Designed to traverse membranes via passive diffusion due to charge neutralization of the carboxyl group. However, if hydrolysis occurs in the intestinal lumen (via pancreatic lipases), it reverts to L-Arg and must compete for CAT transporters.
Metabolic Fate & Hydrolysis
LAEE is highly unstable in plasma. It is a substrate for carboxylesterases and paraoxonase , which rapidly hydrolyze the ester bond, yielding L-Arginine and Ethanol.
-
In Vitro Stability: Studies on similar arginine esters (e.g., Ethyl Lauroyl Arginate) show >90% hydrolysis within 1 hour in simulated intestinal fluid [3].[2]
-
Systemic Implication: If LAEE is hydrolyzed in the portal circulation before reaching target tissues (skeletal muscle, endothelium), it functions merely as an expensive delivery system for L-Arginine.
Pathway Visualization (Graphviz)
Figure 1: Comparative metabolic pathways. Note the high susceptibility of LAEE to hydrolysis (Lipase/Esterase), which funnels it back into the standard L-Arginine pool.
Safety & Toxicology
While generally considered safe, LAEE presents specific toxicological considerations distinct from L-Arginine base.
-
Hyperchloremic Metabolic Acidosis: LAEE is typically supplied as the dihydrochloride salt (
). L-Arginine is often supplied as the base or monohydrochloride. -
Ethanol Metabolite: Hydrolysis of LAEE releases ethanol.
-
Gastrointestinal Irritation: The ester is significantly more acidic in solution than the zwitterionic base, leading to higher rates of epigastric pain and nausea compared to L-Arg base.
Experimental Protocols
For researchers intending to synthesize or validate LAEE, the following protocols ensure high purity and rigorous stability testing.
Synthesis of L-Arginine Ethyl Ester Dihydrochloride
Method adapted from Thionyl Chloride Esterification [4].
Reagents: L-Arginine (Base), Absolute Ethanol (anhydrous), Thionyl Chloride (
-
Setup: Equip a 500mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet. Cool in an ice bath (
). -
Activation: Charge 250mL Absolute Ethanol. Slowly add Thionyl Chloride (1.25 equivalents relative to Arginine) dropwise over 30 mins. Caution: Exothermic reaction releases HCl gas and
. -
Addition: Add L-Arginine (0.25 equivalents) to the mixture.
-
Reflux: Heat the mixture to reflux (
) for 4-5 hours. The solution should become clear. -
Isolation: Evaporate ethanol under reduced pressure (Rotavap).
-
Purification: Recrystallize the resulting crude oil/solid from Ethanol/Ether.
-
Validation: Confirm structure via
-NMR (Look for ethyl quartet at ~4.2 ppm and triplet at ~1.3 ppm).
Plasma Stability Assay (In Vitro)
To determine the half-life of LAEE in plasma.
-
Preparation: Harvest fresh human or rat plasma (heparinized). Adjust to pH 7.4.
-
Spiking: Add LAEE to plasma to a final concentration of
. -
Incubation: Incubate at
in a shaking water bath. -
Sampling: Aliquot
at minutes. -
Quenching: Immediately add
ice-cold Acetonitrile (with internal standard) to precipitate proteins and stop esterase activity. -
Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS .
-
Monitor Transitions: LAEE (
203 175) and L-Arg ( 175 70). -
Calculation: Plot ln[Concentration] vs. Time to determine
and .
-
References
-
Kuenen, P., et al. (2025). "L-arginine and arginine ethyl ester enhance proliferation of endothelial cells and preadipocytes."[8][9] Journal of Tissue Engineering. Link
-
Closs, E. I., et al. (2004). "Structure and function of cationic amino acid transporters (CATs)." Journal of Membrane Biology, 202(3), 191-205. Link
-
Hawkins, D. R., et al. (2009).[2] "Metabolism and pharmacokinetics of ethyl N(alpha)-lauroyl-L-arginate hydrochloride in human volunteers." Food and Chemical Toxicology, 47(11), 2711-2715. Link
-
Infante, M. R., et al. (1984). "Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties." Journal of the American Oil Chemists' Society. Link
-
Böger, R. H. (2014). "The pharmacodynamics of L-arginine." Journal of Nutrition, 137(6), 1650S-1655S. Link
Sources
- 1. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]
- 2. Metabolism and pharmacokinetics of ethyl N(alpha)-lauroyl-L-arginate hydrochloride in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of cationic amino acid transport revealed in new crystal structure | Biochemistry [bioch.ox.ac.uk]
- 4. L(+)-Arginine | 74-79-3 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. L-Arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. L-arginine: Benefits, Dosage, Side Effects, and More [healthline.com]
- 8. L-arginine and arginine ethyl ester enhance proliferation of endothelial cells and preadipocytes - how an arginine ethyl ester-releasing biomaterial could support endothelial cell growth in tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of L-Arginine Ethyl Ester Dihydrochloride: A Technical Guide for Researchers
An In-depth Exploration of H-Arg-OEt·2HCl Solubility in Water versus Ethanol for Drug Development Professionals
In the realm of pharmaceutical sciences and drug development, a profound understanding of a molecule's physicochemical properties is paramount to its successful formulation and therapeutic application. L-Arginine ethyl ester dihydrochloride (H-Arg-OEt·2HCl), a derivative of the semi-essential amino acid L-arginine, presents a compelling case study in the nuanced interplay between a solute's structure and the nature of the solvent. This technical guide offers a comprehensive analysis of the solubility of H-Arg-OEt·2HCl in two common laboratory solvents: water and ethanol. By delving into the underlying chemical principles and providing a robust experimental framework, this document aims to equip researchers, scientists, and formulation experts with the critical insights necessary for informed decision-making in their development pipelines.
Executive Summary: A Tale of Two Solvents
L-Arginine ethyl ester dihydrochloride, by virtue of its molecular architecture, exhibits markedly different solubility profiles in aqueous and ethanolic media. While precise quantitative data for H-Arg-OEt·2HCl is not abundantly available in public literature, a thorough analysis of its structural features and the properties of the solvents allows for a confident prediction of its behavior. H-Arg-OEt·2HCl is anticipated to be significantly more soluble in water than in ethanol. This disparity is primarily governed by the high polarity of water, its capacity for hydrogen bonding, and the ionic nature of the solute, which exists as a dihydrochloride salt. This guide will dissect the theoretical underpinnings of this solubility differential and provide a practical methodology for its empirical determination.
The Solute in Focus: L-Arginine Ethyl Ester Dihydrochloride
To comprehend the solubility characteristics of H-Arg-OEt·2HCl, a granular understanding of its molecular structure is essential. The molecule is composed of an L-arginine core, which is esterified at its carboxyl group with an ethyl group, and is salified with two equivalents of hydrochloric acid.
Figure 1: Molecular structure of L-Arginine Ethyl Ester Dihydrochloride.
Key structural features influencing solubility include:
-
The α-Amino Group (NH₃⁺): Protonated to form a positively charged ammonium group.
-
The Guanidinium Group: A highly basic functional group that is also protonated, carrying a positive charge that is delocalized across the three nitrogen atoms.
-
The Ethyl Ester Group: This group introduces a degree of lipophilicity to the molecule.
-
Dihydrochloride Salt Form: The presence of two chloride counter-ions underscores the ionic nature of the compound.
Comparative Solubility Analysis: Water vs. Ethanol
While specific quantitative solubility data for H-Arg-OEt·2HCl is elusive in readily accessible literature, qualitative descriptions and data for analogous compounds provide a strong basis for comparison. For instance, L-arginine is described as being "freely soluble in water" and "very slightly soluble in ethanol". The hydrochloride salt of L-arginine has a reported solubility in ethanol of approximately 3 mg/mL. Conversely, L-arginine ethyl ester (the free base) is noted as being "quickly soluble in hot water".
Based on these observations and fundamental chemical principles, a comparative solubility profile can be projected:
| Solvent | Expected Solubility | Key Physicochemical Rationale |
| Water (H₂O) | High | Highly polar solvent with a high dielectric constant, capable of effectively solvating ions. Forms extensive hydrogen bonds with the solute's polar functional groups. |
| Ethanol (C₂H₅OH) | Low to Moderate | Less polar than water with a lower dielectric constant, resulting in weaker solvation of the charged species. Possesses both a polar hydroxyl group and a nonpolar ethyl group, leading to a reduced capacity for dissolving highly ionic compounds. |
Table 1: Projected Comparative Solubility of H-Arg-OEt·2HCl in Water and Ethanol.
The "Why": Unpacking the Physicochemical Drivers of Solubility
The significant difference in the solubility of H-Arg-OEt·2HCl in water and ethanol can be attributed to several key physicochemical principles:
-
"Like Dissolves Like" - The Polarity Principle: Water is a highly polar molecule, while ethanol is significantly less polar. H-Arg-OEt·2HCl, being an ionic salt, is a highly polar compound. The strong electrostatic interactions between the polar water molecules and the charged sites of the solute (the ammonium and guanidinium groups, and the chloride ions) are the primary driving force for dissolution.
-
Dielectric Constant: Water possesses a high dielectric constant (approx. 80 at 20°C), which is a measure of its ability to reduce the electrostatic force between charged particles. This property allows water to effectively shield the positive charges on the arginine derivative from the negative charges of the chloride ions, facilitating their separation and dissolution. Ethanol has a much lower dielectric constant (approx. 24 at 20°C), making it a less effective solvent for ionic compounds.
-
Hydrogen Bonding: Water is an excellent hydrogen bond donor and acceptor. The protonated amino and guanidinium groups of H-Arg-OEt·2HCl are potent hydrogen bond donors, while the carbonyl oxygen of the ester group and the nitrogen atoms of the guanidinium group can act as hydrogen bond acceptors. Water molecules can form a dense network of hydrogen bonds around the solute, stabilizing it in solution. While ethanol can also participate in hydrogen bonding through its hydroxyl group, its capacity is diminished by the presence of the nonpolar ethyl group.
Figure 2: Solvation of H-Arg-OEt·2HCl in water vs. ethanol.
Experimental Protocol for Solubility Determination
To empirically validate the projected solubility differences, a standardized experimental protocol is essential. The following methodology is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 105, "Water Solubility".
Objective: To determine the saturation solubility of H-Arg-OEt·2HCl in deionized water and absolute ethanol at a controlled temperature (e.g., 25°C).
Materials:
-
H-Arg-OEt·2HCl (of known purity)
-
Deionized water (Type I or equivalent)
-
Absolute ethanol (≥99.5%)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes (Class A)
-
Centrifuge capable of achieving >2000 g
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
pH meter
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of H-Arg-OEt·2HCl into separate flasks for each solvent (e.g., 500 mg into 10 mL of solvent).
-
Add the respective solvent (deionized water or absolute ethanol) to each flask.
-
Seal the flasks and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 ± 0.5°C).
-
Agitate the samples for a sufficient period to reach equilibrium (a preliminary study may be needed, but 24-48 hours is a common starting point).
-
-
Phase Separation:
-
After the equilibration period, allow the flasks to stand undisturbed at the same temperature for at least 24 hours to allow for the settling of undissolved solid.
-
To ensure complete separation of the solid and liquid phases, centrifuge the samples at a sufficient speed and duration (e.g., 30 minutes at >2000 g).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each sample using a pipette.
-
To remove any remaining suspended particles, filter the aliquot through a syringe filter (0.22 µm) into a clean vial. The filter material should be compatible with the solvent.
-
Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of H-Arg-OEt·2HCl of known concentrations in each solvent.
-
Analyze the calibration standards and the diluted samples by HPLC. A suitable method might involve a reversed-phase column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent or an acidic modifier.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.
-
Determine the concentration of H-Arg-OEt·2HCl in the diluted samples by interpolating their peak areas on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting concentration represents the saturation solubility of H-Arg-OEt·2HCl in that solvent at the specified temperature, typically expressed in g/L or mg/mL.
-
Figure 3: Experimental workflow for solubility determination.
Conclusion and Future Perspectives
The solubility of L-arginine ethyl ester dihydrochloride is a critical parameter that dictates its formulation strategies and potential routes of administration. This technical guide has established a strong theoretical framework, predicting high solubility in water and comparatively lower solubility in ethanol, driven by fundamental principles of polarity, dielectric constant, and hydrogen bonding. The provided experimental protocol offers a robust methodology for the empirical determination of these solubility values.
For researchers and drug development professionals, a thorough understanding and quantification of the solubility of H-Arg-OEt·2HCl in various pharmaceutically relevant solvents and co-solvent systems will be instrumental in advancing its development. Future studies should focus on generating precise quantitative solubility data across a range of temperatures and pH values to build a comprehensive solubility profile, thereby accelerating the journey of this promising molecule from the laboratory to the clinic.
References
A Comprehensive Technical Guide to the Melting Point and Thermal Stability of L-Arginine Ethyl Ester Dihydrochloride (H-Arg-OEt·2HCl)
For Researchers, Scientists, and Drug Development Professionals
Foreword
L-Arginine ethyl ester dihydrochloride (H-Arg-OEt·2HCl), a derivative of the semi-essential amino acid L-arginine, is a compound of significant interest in pharmaceutical and biotechnological research. Its enhanced lipophilicity compared to L-arginine, due to the ethyl ester group, allows for improved cell membrane permeability, making it a valuable tool in various therapeutic and research applications.[1] A thorough understanding of its physicochemical properties, particularly its melting point and thermal stability, is paramount for its effective use in drug formulation, development, and manufacturing. This guide provides an in-depth analysis of these critical parameters, supported by established analytical techniques and field-proven insights.
Physicochemical Profile of H-Arg-OEt·2HCl
L-Arginine ethyl ester dihydrochloride is a white crystalline powder that is soluble in water.[1][2] The presence of the ethyl ester and two hydrochloride salts significantly influences its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C8H20Cl2N4O2 | [3] |
| Molecular Weight | 275.17 g/mol | [3] |
| Appearance | White crystals or crystalline powder | [2] |
| CAS Number | 36589-29-4 | [3] |
Melting Point Determination: A Critical Quality Attribute
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state. For pharmaceuticals, the melting point is a critical indicator of purity; impurities typically depress and broaden the melting range.
Reported Melting Point of H-Arg-OEt·2HCl
Multiple sources report the melting point of L-Arginine ethyl ester dihydrochloride to be in the range of 119-123 °C .[2] For a related compound, L-Arginine dihydrochloride (L-Arg·2HCl), a melting point of 120 °C has been noted. It is crucial to understand that the experimental conditions and the purity of the sample can influence the observed melting point.
Causality in Experimental Choices for Melting Point Determination
The choice of method and the parameters used for melting point determination are critical for obtaining accurate and reproducible results. The capillary method is a widely accepted technique.
Self-Validating Experimental Protocol for Melting Point Determination
This protocol is designed to ensure accuracy and reproducibility, incorporating best practices for the capillary melting point method.[4][5][6]
Objective: To accurately determine the melting range of a sample of H-Arg-OEt·2HCl.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
H-Arg-OEt·2HCl sample (finely powdered)
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer calibrated against certified reference standards
Procedure:
-
Sample Preparation:
-
Ensure the H-Arg-OEt·2HCl sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Load the capillary tube by tapping the open end into the powder until a small amount of sample enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[4]
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate determination.
-
Accurate Measurement:
-
Use a fresh, properly packed capillary tube.
-
Heat the block at a moderate rate until the temperature is about 20°C below the approximate melting point found in the preliminary run.[4]
-
Reduce the heating rate to approximately 1-2 °C per minute.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the entire sample has completely melted (the clear point).
-
The melting point is reported as a range from the onset to the clear point.
-
-
-
Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Calibrate the apparatus regularly using certified reference standards with known melting points.
-
Thermal Stability Analysis: Beyond the Melting Point
While the melting point describes a phase transition, thermal stability refers to the temperature at which a compound begins to chemically decompose. For drug development, understanding the thermal stability is crucial for determining appropriate storage conditions, shelf-life, and processing parameters. The primary techniques for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Principles of Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It can detect endothermic events (heat absorption) like melting and boiling, and exothermic events (heat release) like crystallization and decomposition. The temperature at which these events occur and the associated enthalpy changes provide a detailed thermal profile of the material.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is particularly useful for determining the temperature at which decomposition begins (onset temperature) and quantifying the mass loss associated with different decomposition steps.
Expected Thermal Behavior of H-Arg-OEt·2HCl
A typical thermal analysis of H-Arg-OEt·2HCl would likely show:
-
An endothermic peak in the DSC corresponding to its melting point (around 119-123 °C).
-
A subsequent mass loss in the TGA, indicating the onset of thermal decomposition. This may occur in one or multiple stages, corresponding to the loss of different functional groups.
Self-Validating Experimental Protocols for Thermal Analysis
These protocols provide a framework for conducting reliable DSC and TGA experiments.
Objective: To determine the melting temperature and enthalpy of fusion of H-Arg-OEt·2HCl and to identify any other thermal events.
Materials and Equipment:
-
Differential Scanning Calorimeter
-
Aluminum DSC pans and lids
-
H-Arg-OEt·2HCl sample (3-5 mg)
-
Inert purge gas (e.g., nitrogen)
-
Reference standards for temperature and enthalpy calibration (e.g., indium)
Procedure:
-
Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference standard according to the instrument manufacturer's instructions.
-
Sample Preparation: Accurately weigh 3-5 mg of the H-Arg-OEt·2HCl sample into an aluminum DSC pan.[11] Crimp the lid to seal the pan. Prepare an empty, sealed pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the initial temperature to a point well below the expected melting point (e.g., 25 °C).
-
Set the final temperature to a point beyond the expected decomposition temperature (e.g., 300 °C).
-
Set a constant heating rate, typically 10 °C/min.[11]
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[11]
-
-
Data Acquisition: Start the heating program and record the heat flow as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature, peak temperature, and enthalpy of fusion for the melting endotherm.
-
Identify and analyze any other endothermic or exothermic events.
-
Objective: To determine the onset temperature of decomposition and the mass loss profile of H-Arg-OEt·2HCl.
Materials and Equipment:
-
Thermogravimetric Analyzer
-
TGA sample pans (e.g., platinum or alumina)
-
H-Arg-OEt·2HCl sample (5-10 mg)
-
Inert purge gas (e.g., nitrogen)
-
Reference materials for temperature and mass calibration
Procedure:
-
Calibration: Calibrate the TGA for temperature and mass according to the instrument manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the H-Arg-OEt·2HCl sample into a tared TGA pan.
-
Instrument Setup:
-
Data Acquisition: Start the heating program and record the sample mass as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition from the TGA curve.
-
Quantify the percentage of mass loss at different temperature ranges.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss.
-
Interpretation and Significance of Thermal Data
The data obtained from melting point determination, DSC, and TGA provide a comprehensive thermal profile of H-Arg-OEt·2HCl.
-
Sharp Melting Range: A narrow melting range (e.g., within 1-2 °C) is a strong indicator of high purity.
-
Decomposition Onset: The onset temperature of decomposition from TGA is a critical parameter for defining the upper limit for storage and processing temperatures.
-
Combined DSC-TGA Analysis: Correlating DSC and TGA data is essential. For instance, an endothermic event in the DSC without a corresponding mass loss in the TGA confirms a phase transition like melting. Conversely, an endotherm or exotherm accompanied by mass loss signifies decomposition.
Conclusion
A thorough understanding and precise measurement of the melting point and thermal stability of L-Arginine ethyl ester dihydrochloride are indispensable for its successful application in research and drug development. The reported melting point of 119-123 °C serves as a key identification and purity criterion. While specific comprehensive thermal stability data is not widely published, the application of standard thermal analysis techniques such as DSC and TGA, following robust and self-validating protocols, can provide the necessary insights into its decomposition profile. This knowledge empowers researchers and formulation scientists to handle, store, and process H-Arg-OEt·2HCl under optimal conditions, ensuring its integrity and performance in final applications.
References
-
5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). Quercus. [Link]
-
Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho. [Link]
-
Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. (n.d.). SKZ Industrial. [Link]
-
Maity, H., Karkaria, C., & Aftab, S. (2009). Effects of arginine on photostability and thermal stability of IgG1 monoclonal antibodies. Current pharmaceutical biotechnology, 10(7), 679–689. [Link]
- Preparation method of L-arginine ethyl ester hydrochloride. (2013).
-
L-Arginine ethyl ester. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]
-
Botha, S., & van der Watt, J. G. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7869–7878. [Link]
-
Gáspár, A., & Cristea, G. (2004). DTG and DTA studies on amino acids. Journal of Thermal Analysis and Calorimetry, 76(1), 183–192. [Link]
- Preparation method of lauroyl arginine ethyl ester hydrochloride. (2015).
-
Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Decomposition pathways of arginine and lysine. (n.d.). ResearchGate. [Link]
-
Thermogravimetric Analysis of Inorganic Compound and Rubber. (2021, July 26). IvyPanda. [Link]
-
Shahzadi, I., Asim, M. H., Dizdarevic, A., Wolf, J. D., Kurpiers, M., Matuszczak, B., & Bernkop-Schnürch, A. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Molecular Pharmaceutics, 17(8), 2949–2960. [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. [Link]
-
Interpreting DSC Data. (n.d.). UCSB MRL. [Link]
-
experiment (1) determination of melting points. (2021, September 19). StuDocu. [Link]
-
Colangelo, A., et al. (2022). Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. Materials, 15(12), 4213. [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. [Link]
-
Differential Scanning Calorimetry (DSC) Theory and Applications. (n.d.). TA Instruments. [Link]
-
Weiss, M. S., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]
-
Melting point determination. (n.d.). University of Calgary. [Link]
-
Characterizing Protein Stability by DSC. (n.d.). TA Instruments. [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. [Link]
-
Thermogram for l-arginine. (a): 275 K to 400 K. l-Arginine changes... (n.d.). ResearchGate. [Link]
-
Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. (2025, October 17). ACS Polymers Au. [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Vdocument. [Link]
-
Shiraki, K., Kudou, M., Nishikori, S., Kitagawa, H., Imanaka, T., & Takagi, M. (2004). Arginine ethylester prevents thermal inactivation and aggregation of lysozyme. The FEBS Journal, 271(15), 3242–3247. [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. [Link]
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- 2. CN110668977B - Preparation process of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thinksrs.com [thinksrs.com]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide & Safety Profile: H-Arg-OEt · 2 HCl
L-Arginine Ethyl Ester Dihydrochloride[1][2][3]
Part 1: Executive Technical Summary
H-Arg-OEt · 2 HCl (L-Arginine ethyl ester dihydrochloride) is a specialized amino acid derivative widely utilized in peptide synthesis, nitric oxide (NO) research, and biomaterials engineering. Unlike free L-Arginine, the ethyl ester modification masks the C-terminal carboxyl group, significantly altering its physicochemical properties—most notably enhancing membrane permeability and lipophilicity while retaining high water solubility due to the dihydrochloride salt form.
Critical Operational Insight: The "2 HCl" designation is not merely a formality; it indicates that this compound carries two equivalents of hydrochloric acid per molecule. Upon dissolution in water or aqueous buffers, it generates a highly acidic solution (estimated pH < 3.0 at high concentrations). Researchers using this for biological assays (e.g., cell culture) must include a neutralization step to prevent acid-induced cytotoxicity, a common experimental artifact often mistaken for compound toxicity.
Part 2: Physicochemical Specifications
The following data aggregates validated parameters from multiple certificates of analysis and chemical registries.
| Parameter | Specification | Technical Note |
| Chemical Name | L-Arginine ethyl ester dihydrochloride | Ethyl (2S)-2-amino-5-guanidinopentanoate dihydrochloride |
| CAS Number | 36589-29-4 | Distinct from L-Arginine HCl (1119-34-2) |
| Molecular Formula | C₈H₁₈N₄O₂ · 2 HCl | Stoichiometry is critical for molarity calculations. |
| Molecular Weight | 275.18 g/mol | Includes the weight of two HCl molecules. |
| Appearance | White to off-white crystalline powder | Hygroscopic nature leads to clumping if exposed to moisture. |
| Solubility | Water: >100 mg/mL (Freely Soluble)DMSO: SolubleEthanol: Slightly Soluble | Solubility is pH-dependent; free base is more lipophilic. |
| Melting Point | Not Distinct (Decomposes) | Typically decomposes >200°C; specific MP varies by purity/solvate. |
| Acidity (pKa) | Solution pH < 3.0 (unbuffered) | Requires buffering for physiological applications. |
Part 3: Hazard Identification & Toxicology Logic
While this specific CAS is often classified as "Not a hazardous substance" under GHS (OSHA 29 CFR 1910.1200) by major suppliers like Sigma-Aldrich [1], this classification assumes bulk inertness. In a research context, the following Risk Logic applies:
The "Hidden" Hazard: Acidity
-
Mechanism: Hydrolysis of the dihydrochloride salt releases H⁺ ions.
-
Risk: Contact with mucous membranes (eyes, respiratory tract) can cause irritation not because of the arginine, but due to the local acidic environment.
-
Mitigation: Treat as a mild acid corrosive . Wear safety glasses and gloves during weighing and solubilization.
Physiological Bioactivity
-
Mechanism: H-Arg-OEt is a substrate for Nitric Oxide Synthase (NOS) and can act as a NO donor prodrug.
-
Risk: Inadvertent systemic absorption (inhalation of dust) could theoretically modulate blood pressure (vasodilation), though occupational risk is low.
-
Status: For Research Use Only (RUO). Not for human consumption or therapeutic use without regulatory approval.
Part 4: Operational Protocols
Storage & Stability
-
Condition: Store at -20°C .
-
Environment: Keep tightly sealed with desiccant .
-
Rationale: The ester bond is susceptible to hydrolysis (reverting to L-Arginine and Ethanol) in the presence of moisture, especially if the pH drifts. The HCl salt is hygroscopic; moisture absorption accelerates degradation.
Solubilization & Neutralization Workflow
For biological applications (e.g., adding to cell culture media), you cannot simply dissolve and add. You must neutralize the HCl.[1]
Figure 1: Validated workflow for preparing physiological solutions of Arginine Ethyl Ester 2HCl, emphasizing the critical neutralization step.
Synthesis Application: Deprotection
In peptide synthesis, the ethyl ester (OEt) serves as a C-terminal protecting group.
-
Removal: Saponification using dilute base (LiOH or NaOH) in methanol/water.
-
Caution: Strong basic conditions can lead to racemization. Controlled enzymatic hydrolysis (e.g., using esterases) is an alternative for sensitive peptides.
Part 5: Emergency Response & Disposal
This protocol is based on the chemical's acidic nature and standard laboratory prudence.
| Scenario | Response Protocol | Mechanism of Action |
| Eye Contact | Rinse immediately with water for 15+ mins. Lift eyelids. | Dilutes acidity; prevents corneal etching from HCl. |
| Skin Contact | Wash with soap and copious water. Remove contaminated clothing. | Neutralizes surface acidity; prevents dermatitis. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | Clears airway of acidic dust particles. |
| Spill Cleanup | Sweep up (avoid dust). Place in container. Wipe area with damp cloth. | Mechanical removal. Water solubilizes residue for wiping. |
| Disposal | Dissolve in water, neutralize to pH 6-8, then drain (if local regs allow) or chemical waste. | Neutralization renders the salt largely benign (Arginine + Chloride). |
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: L-Arginine ethyl ester dihydrochloride (Product A2883). Retrieved from
-
BenchChem. (n.d.). L-Arginine ethyl ester dihydrochloride: Structure and Applications. Retrieved from
-
National Institutes of Health (NIH). (2020). Arginine ethyl ester-releasing biomaterials. PubMed. Retrieved from
-
PubChem. (n.d.). Compound Summary: Arginine Ethyl Ester.[2][1] National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). Chemical Properties of L-Arginine Ethyl Ester Dihydrochloride. Retrieved from
Sources
Technical Guide: L-Arginine Ethyl Ester 2HCl (PubChem CID 12896754)
Core Identity & Bio-Functional Applications in Research and Development
Executive Summary
L-Arginine Ethyl Ester Dihydrochloride (LAEE-2HCl) is a synthetic derivative of the semi-essential amino acid L-Arginine.[1] By esterifying the carboxylic acid moiety with an ethyl group, the compound achieves significantly altered physicochemical properties—specifically increased lipophilicity and charge retention—compared to its zwitterionic parent.
This guide analyzes LAEE-2HCl beyond its common perception as a nitric oxide precursor.[1] We explore its critical utility in biopharmaceutical downstream processing (viral inactivation) , protein refolding , and peptide synthesis . The ester modification transforms the molecule into a cationic surfactant-like agent, enabling it to penetrate lipid bilayers and suppress protein aggregation more effectively than native L-Arginine.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
LAEE-2HCl (C8H20Cl2N4O2) exists as a dihydrochloride salt to ensure stability, as the free ester is prone to rapid hydrolysis and cyclization.
Table 1: Physicochemical Specification
| Property | Specification | Contextual Note |
| PubChem CID | 12896754 | Specific to the Dihydrochloride salt form.[1] |
| Molecular Weight | ~275.17 g/mol | Heavier than L-Arg (174.2 g/mol ) due to ethyl group + 2HCl.[1] |
| Solubility | >100 mg/mL (Water) | Highly soluble; acidic in solution due to HCl.[1] |
| pKa Values | ~2.1 (COOH masked), ~9.0 (α-NH3+), ~12.5 (Guanidino) | Esterification removes the acidic pKa (~2.1), leaving the molecule with a net positive charge at neutral pH. |
| Lipophilicity | LogP: ~ -1.2 (Parent Ester) | Less hydrophilic than L-Arg, facilitating membrane interaction.[1] |
| Appearance | White Crystalline Powder | Hygroscopic; requires desiccant storage.[1] |
Synthesis Protocol: Fischer Esterification
Context: Researchers often require fresh LAEE-2HCl to avoid hydrolysis products (ethanol/arginine) in sensitive assays.[1] The following protocol utilizes thionyl chloride to generate anhydrous HCl in situ, driving the equilibrium toward the ester.
Protocol 1: Anhydrous Synthesis of LAEE-2HCl
Reagents:
-
L-Arginine (Free Base)[2]
-
Absolute Ethanol (Anhydrous)[1]
-
Thionyl Chloride (SOCl₂)[1]
-
Diethyl Ether (for precipitation)[1]
Step-by-Step Methodology:
-
Preparation (0°C): Place 100 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂). Chill to 0°C in an ice bath.
-
Activation (Exothermic): Dropwise, add 6.0 mL (82.1 mmol) of Thionyl Chloride.
-
Addition: Add 9.03 g (54.7 mmol) of L-Arginine slowly to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. The solution should become clear as the arginine dissolves and reacts.
-
Evaporation: Remove the solvent under reduced pressure (rotary evaporator) to yield a viscous oil.[1]
-
Crystallization: Triturate the oil with cold diethyl ether. A white solid (LAEE-2HCl) will precipitate.[1]
-
Validation: Verify via Thin Layer Chromatography (TLC) or Mass Spectrometry (Expected m/z: ~203 for the cation).
Mechanism of Action: Viral Inactivation
In bioprocessing, LAEE is utilized to inactivate enveloped viruses (e.g., Influenza, HSV) without denaturing the therapeutic protein of interest. Unlike harsh detergents (Triton X-100), LAEE acts via a "soft" surfactant mechanism.[1]
Mechanistic Pathway
The ethyl ester tail inserts into the viral lipid envelope, while the guanidinium head group disrupts hydrogen bonding networks at the membrane interface. This leads to membrane lysis or fusion inhibition.[1]
Figure 1: Mechanism of LAEE-mediated viral inactivation showing selective membrane targeting.[1]
Application: Viral Clearance Protocol
Context: This protocol is designed for the inactivation of enveloped viruses in a monoclonal antibody (mAb) feed stream.
Protocol 2: Low-pH / LAEE Inactivation Step
Reagents:
-
mAb Harvest Fluid (Protein A Eluate)
-
1.0 M LAEE-2HCl Stock Solution (pH adjusted to 4.0)
-
1 M Acetate Buffer (pH 4.0)[1]
Methodology:
-
Titration: Adjust the mAb eluate to pH 4.0 using 1 M Acetic Acid.
-
Spiking: Add the LAEE-2HCl stock to the mAb solution to achieve a final concentration of 50 mM to 100 mM .
-
Note: Unlike pure Arginine which requires high concentrations (0.5 - 1.0 M), the ester's lipophilicity allows efficacy at lower molarities.
-
-
Incubation: Hold at 20–25°C for 60 minutes.
-
Quenching/Neutralization: Dilute or adjust pH to 7.0 using 1 M Tris-base to stop the inactivation process and restore protein stability conditions.
-
Verification: Perform a plaque assay or qPCR to quantify viral log reduction (LRV).[1]
Application: Protein Refolding & Solubilization
LAEE is a superior additive for refolding proteins from inclusion bodies.[1] It suppresses aggregation by interacting with hydrophobic patches on unfolding protein intermediates more effectively than L-Arginine.[1]
Table 2: Efficacy Comparison (Refolding Additives)
| Feature | L-Arginine (Standard) | L-Arginine Ethyl Ester (LAEE) |
| Mechanism | Chaotropic-like; slows association.[1] | Surfactant-like; masks hydrophobic patches.[1] |
| Optimal Conc. | 0.5 M – 1.0 M | 0.1 M – 0.5 M |
| Interaction | Weakly hydrophobic.[1] | Moderately hydrophobic (Ethyl group).[1] |
| Use Case | General refolding (Lysozyme, tPA).[1] | "Sticky" proteins prone to rapid aggregation.[1] |
Protocol 3: Refolding of Inclusion Bodies
-
Solubilization: Dissolve inclusion bodies in 6 M Guanidine HCl.
-
Refolding Buffer Prep: 50 mM Tris-HCl (pH 8.0), 2 mM EDTA, 0.2 M LAEE-2HCl , oxidized/reduced glutathione redox pair.[1]
-
Dilution: Rapidly dilute the solubilized protein (1:50) into the Refolding Buffer.[1]
-
Dialysis: Dialyze against PBS to remove LAEE and Guanidine.
Pharmacokinetics & Metabolism
When used in drug delivery or as a prodrug, LAEE is subject to rapid hydrolysis.[1] It is not a direct nitric oxide donor; it must first revert to Arginine.[1]
Figure 2: Metabolic conversion pathway of LAEE to Nitric Oxide.[1]
Scientific Insight: The "ethyl" protection prevents arginase degradation in the gut lumen, theoretically increasing the pool of arginine available for systemic absorption. However, once in the bloodstream, ubiquitous esterases (like paraoxonase) rapidly convert it back to L-Arginine and Ethanol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12896754, Arginine ethyl ester hydrochloride. Retrieved from [Link]
-
Utsunomiya, H., et al. (2011). Antiviral and Virucidal Activities of Nα-Cocoyl-L-Arginine Ethyl Ester.[1] PMC - NIH.[1] Retrieved from [Link]
-
Tsumoto, K., et al. (2004). Role of Arginine in Protein Refolding, Solubilization, and Purification. Biotechnology Progress. Retrieved from [Link]
-
Google Patents (2012). CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride.[1] Retrieved from
-
Meingast, C., & Heldt, C. L. (2019). Arginine Enveloped Virus Inactivation and Potential Mechanisms.[1] National Science Foundation (NSF) Public Access.[1] Retrieved from [Link][1]
Sources
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- 2. marknature.com [marknature.com]
- 3. The effects of arginine on refolding of aggregated proteins: not facilitate refolding, but suppress aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Viral Inactivation Secrets: 5 Key Methods to Ensure Biopharmaceutical Safety [fermentorchina.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Arginine-enveloped virus inactivation and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: Strategies for Dissolving H-Arg-OEt·2HCl in Organic Solvents
Abstract
L-Arginine ethyl ester dihydrochloride (H-Arg-OEt·2HCl) is a critical arginine derivative used extensively in peptide synthesis and drug development.[1] Its esterified carboxyl group and dihydrochloride salt form are designed to enhance solubility in specific reaction conditions.[1] However, its highly polar and ionic nature presents significant challenges for dissolution in the less polar organic solvents often required for synthetic chemistry. This application note provides a comprehensive guide to understanding the physicochemical properties of H-Arg-OEt·2HCl and offers detailed protocols for its effective dissolution in various organic solvents, ensuring solution stability and reaction compatibility.
Introduction: The Challenge of Solubilizing H-Arg-OEt·2HCl
L-Arginine and its derivatives are foundational components in numerous bioactive peptides and pharmaceuticals. The guanidinium group of arginine contributes to the hydrophilicity of peptides but can complicate synthetic procedures and reduce membrane permeability.[2] H-Arg-OEt·2HCl is a protected form of arginine where the carboxylic acid is masked as an ethyl ester, a modification that prevents unwanted side reactions during peptide coupling.[1]
The primary challenge stems from the molecule's dual character: it possesses a moderately lipophilic ethyl ester group but is dominated by the highly polar, charged guanidinium and α-amino groups, which are present as hydrochloride salts.[3] This structure leads to high solubility in polar protic solvents like water and methanol but poor solubility in common weakly polar organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), which are frequently used in organic synthesis. This guide elucidates the principles and methods to overcome this solubility barrier.
Physicochemical Properties & Their Implications
Understanding the properties of H-Arg-OEt·2HCl is crucial for selecting an appropriate dissolution strategy.
-
Molecular Formula: C₈H₁₈N₄O₂·2HCl[5]
-
Molecular Weight: 275.18 g/mol [1]
-
Polarity: High. The presence of two hydrochloride salts makes the molecule ionic and highly polar.[3]
-
Stability: The compound is chemically stable under recommended storage conditions (cool, dry, inert atmosphere).[4][6] However, the ester linkage is susceptible to hydrolysis, particularly under basic conditions or in the presence of lipase enzymes.[7]
-
Hygroscopicity: Like many hydrochloride salts, it can absorb moisture from the atmosphere. This necessitates handling in a dry environment (e.g., glove box or under inert gas) and proper storage to prevent clumping and ensure accurate weighing.
The key takeaway is that H-Arg-OEt·2HCl behaves as a salt. Therefore, solvents capable of solvating ions are required. For reactions in non-polar media, chemical modification to the free base form is often the most effective approach.
Solubility Profile of H-Arg-OEt·2HCl
Direct solubility data for H-Arg-OEt·2HCl is not extensively published. However, based on the properties of the closely related L-Arginine hydrochloride and general principles for amino acid salts, a qualitative and semi-quantitative solubility profile can be established.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Expert Commentary |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High to Moderate | These solvents excel at solvating both the charged groups through hydrogen bonding and the polar backbone. L-Arginine hydrochloride is freely soluble in water.[8] H-Arg-OEt·2HCl is also readily soluble in water and alcohols.[9][10] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These solvents have high dielectric constants and can solvate cations well, but are less effective at solvating the chloride anions. L-Arginine HCl has a solubility of ~5 mg/mL in DMF and ~3 mg/mL in DMSO.[8] Similar or slightly better solubility is expected for the ethyl ester derivative. |
| Weakly Polar | Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF) | Very Low to Insoluble | These solvents lack the polarity to effectively solvate the ionic hydrochloride portions of the molecule, leading to poor dissolution.[3] |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Insoluble | These solvents cannot overcome the lattice energy of the salt, resulting in insolubility.[3] |
Experimental Protocols for Dissolution
Selection of the appropriate protocol depends on the target solvent system for the subsequent application (e.g., peptide coupling, functionalization).
Protocol 1: Direct Dissolution in Polar Aprotic Solvents (for compatible reactions)
This method is suitable when the reaction can be performed in solvents like DMF or DMSO.
Causality: DMF and DMSO are effective solvents for many synthetic reactions, including peptide couplings, and can dissolve moderate amounts of H-Arg-OEt·2HCl, especially with energy input.[8]
Methodology:
-
Preparation: Weigh the required amount of H-Arg-OEt·2HCl in a dry vial, preferably under an inert atmosphere (N₂ or Ar) to minimize moisture absorption.
-
Solvent Addition: Add the desired volume of anhydrous DMF or DMSO to the vial.
-
Mechanical Agitation: Vigorously vortex the mixture for 2-3 minutes.
-
Sonication (Optional but Recommended): Place the vial in a bath sonicator for 5-15 minutes. Sonication provides localized energy to break up the crystal lattice and enhance dissolution.
-
Gentle Warming (Optional): If solids persist, warm the mixture to 30-40°C with continued stirring. Avoid excessive heat to prevent potential degradation.
-
Verification: Inspect the solution against a light source to ensure it is clear and free of particulates.
Trustworthiness Check: A stable solution should remain clear upon cooling to room temperature and standing for at least 30 minutes. If precipitation occurs, the solution is supersaturated, and more solvent is required.
Protocol 2: In-Situ Neutralization for Solubilization in Weakly Polar Solvents
This is the most common and effective method for using H-Arg-OEt·2HCl in less polar solvents like DCM or THF, which are standard in many coupling reactions.
Causality: Converting the dihydrochloride salt to its corresponding free amine (H-Arg-OEt) removes the ionic charges, drastically reducing the molecule's polarity and rendering it soluble in a wider range of organic solvents.[3] This is achieved by adding a non-nucleophilic organic base.
Methodology:
-
Preparation: Add the required amount of H-Arg-OEt·2HCl to a dry reaction flask equipped with a magnetic stir bar under an inert atmosphere.
-
Solvent Suspension: Add the desired volume of anhydrous DCM, THF, or a similar solvent. The compound will form a suspension, not a solution.
-
Base Addition: Add a stoichiometric amount (2.0-2.2 equivalents) of a non-nucleophilic tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Add the base dropwise while stirring vigorously.
-
Expert Insight: DIPEA is often preferred over TEA as it is bulkier and less nucleophilic, reducing the risk of side reactions.
-
-
Stirring & Dissolution: Stir the suspension at room temperature. As the hydrochloride salt is neutralized, the resulting free amine will dissolve, and the ammonium salt byproduct (e.g., DIPEA·HCl) will often remain as a precipitate or may partially dissolve. The reaction mixture typically becomes a clear solution or a fine suspension of the salt byproduct.
-
Verification: The disappearance of the solid H-Arg-OEt·2HCl starting material indicates successful conversion and dissolution of the active species. For many applications, the ammonium salt byproduct does not need to be removed before the next step (e.g., direct use in a peptide coupling reaction).
Visualization of Dissolution Workflow
The following diagram outlines the decision-making process for dissolving H-Arg-OEt·2HCl.
Caption: Decision workflow for dissolving H-Arg-OEt·2HCl.
Safety and Handling
-
Always handle H-Arg-OEt·2HCl in a well-ventilated area or chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
The compound may cause skin, eye, and respiratory tract irritation.[4]
-
Store the material in a cool, dry place, tightly sealed and preferably under an inert atmosphere to prevent moisture uptake.[6]
-
Consult the Safety Data Sheet (SDS) for complete hazard information before use.[11]
References
-
MySkinRecipes. L-Arginine ethyl ester dihydrochloride. Available at: [Link]
-
Berthuel, M. (2019). Response to "How stable is L-arginine on aqueous solution?". ResearchGate. Available at: [Link]
-
Oxford Lab Fine Chem LLP. L-ARGININE ETHYL ESTER DIHYDROCHLORIDE Material Safety Data Sheet. Available at: [Link]
-
Al-Adham, I. S. I., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Molecular Pharmaceutics. Available at: [Link]
-
Wikipedia. L-Arginine ethyl ester. Available at: [Link]
- Google Patents. Preparation process of lauroyl arginine ethyl ester hydrochloride. CN110078832A.
-
PubChem. Arginine ethyl ester hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Aapptec Peptides. H-Arg-OEt 2HCl [36589-29-4]. Available at: [Link]
- Zervas, L., et al. (1957). Studies on Arginine Peptides. I. Intermediates in the Synthesis of N-Terminal and C-Terminal Arginine. Journal of the American Chemical Society.
-
Szymanska, W., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]
-
Carl ROTH. (2021). Safety Data Sheet: L-Arginine. Available at: [Link]
-
GenScript. Guidelines for Peptide Dissolving. Available at: [Link]
-
Boll, E., et al. (2024). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. L-Arginine ethyl ester dihydrochloride [myskinrecipes.com]
- 2. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. peptide.com [peptide.com]
- 6. guidechem.com [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]
- 10. CN110668977B - Preparation process of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Using H-Arg-OEt 2 HCl in solid-phase peptide synthesis (SPPS)
Application Note: Hybrid Solid-Phase/Solution-Phase Synthesis of C-Terminal Arginine Ethyl Ester Peptides
Abstract
The synthesis of peptides terminating in L-Arginine ethyl ester (Arg-OEt) presents a unique challenge in peptide chemistry. These compounds are critical substrates for proteolytic enzymes (e.g., trypsin, thrombin) and serve as precursors for peptide aldehydes (leupeptin analogs).[1] However, H-Arg-OEt cannot be used as a standard resin-bound building block in Solid-Phase Peptide Synthesis (SPPS) due to its blocked C-terminus. This guide details a Hybrid Strategy , combining the efficiency of SPPS for the peptide backbone with a convergent solution-phase coupling of H-Arg-OEt·2HCl. We address critical solubility issues, chemoselectivity of the unprotected guanidine side chain, and racemization control.[1]
Introduction: The Paradox of H-Arg-OEt in SPPS
H-Arg-OEt·2HCl (L-Arginine ethyl ester dihydrochloride) acts as a "terminator" unit. Because its carboxyl group is esterified, it cannot be anchored to standard SPPS resins (Wang, Rink Amide) for chain elongation.[1] Therefore, it must be introduced post-cleavage or via fragment condensation .[1]
Key Chemical Challenges
-
Guanidine Reactivity: The side chain guanidine group (
) is highly basic. In the dihydrochloride form, it is protonated and protected. However, neutralizing thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -amine ( ) for coupling requires precise base equivalents to avoid deprotonating the guanidine, which would lead to acylation or lactamization side reactions. -
Solubility Mismatch: H-Arg-OEt·2HCl is highly polar/hygroscopic, whereas protected peptide fragments are often hydrophobic. Finding a compatible solvent system (e.g., DMF/DMSO mixtures) is critical.
-
Racemization: Coupling a peptide fragment (Peptide-COOH) to H-Arg-OEt activates the C-terminal residue of the peptide, risking racemization via oxazolone formation.[1]
Strategic Workflow: The Hybrid Approach
The most robust method involves synthesizing the protected peptide acid on a hyper-acid-labile resin, followed by solution-phase coupling.[1]
Workflow Visualization
Figure 1: Hybrid SPPS/Solution-phase workflow for synthesizing C-terminal Arginine ethyl esters.
Detailed Protocol
Phase 1: Synthesis of Protected Peptide Fragment
Objective: Generate Protected-Peptide-COOH with all side-chain protecting groups intact.[1]
-
Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Reasoning: 2-CTC allows cleavage of the peptide from the resin using extremely mild acid (1% TFA), which leaves acid-labile side-chain protectors (Pbf, tBu, Boc) intact.[1]
-
-
Loading: Load the first amino acid (Fmoc-AA-OH) using DIPEA in DCM.
-
Elongation: Standard Fmoc/tBu SPPS cycles.
-
Cleavage Cocktail: 1% TFA in Dichloromethane (DCM).[1]
Phase 2: Coupling with H-Arg-OEt[1]·2HCl
Objective: Couple the hydrophilic Arg ester to the hydrophobic peptide acid without racemization.
Reagents:
-
Peptide: Protected Peptide Acid (1.0 eq)
-
Amine: H-Arg-OEt·2HCl (1.2 eq)
-
Coupling Agent: HATU (1.0 eq) or PyBOP (1.0 eq)
-
Base: DIPEA (Diisopropylethylamine)[1]
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Solubilization: Dissolve the Protected Peptide Acid and HATU in minimal anhydrous DMF.
-
Activation: Add DIPEA (1.0 eq relative to Peptide) to activate the carboxyl group. Stir for 30 seconds.
-
Note: Minimal pre-activation time reduces racemization risk.
-
-
Preparation of Arginine: In a separate vial, dissolve H-Arg-OEt·2HCl (1.2 eq) in DMF.
-
Critical Neutralization: Add DIPEA (2.0 eq relative to Arg-OEt·2HCl).[1]
-
Stoichiometry Logic: H-Arg-OEt·2HCl contains two moles of HCl.
-
1st eq of DIPEA neutralizes the
-amine HCl (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
2nd eq of DIPEA ensures the
-amine is free ( ) for coupling. -
Do not exceed 2.2 eq per Arg unit. Excess base may deprotonate the guanidine side chain (
), risking side reactions.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
-
Reaction: Add the neutralized Arginine solution to the activated peptide solution immediately.
-
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC (shift in retention time) or TLC.
-
Workup: Dilute with Ethyl Acetate. Wash with 5%
, 1Mngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (briefly), and Brine. Dry over and concentrate.
Phase 3: Global Deprotection
Objective: Remove side-chain protecting groups (Pbf, tBu, Trt) while keeping the Ethyl Ester intact.[1]
-
Cocktail: TFA / TIPS /
(95:2.5:2.5).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Stability Note: Ethyl esters are relatively stable in anhydrous TFA at RT for 1–2 hours.[1] They hydrolyze primarily in aqueous base or boiling aqueous acid.
-
Procedure: Dissolve the coupled product in the cocktail. Stir for 2 hours. Precipitate in cold diethyl ether.
-
Purification: Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).
Critical Considerations & Troubleshooting
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Solubility of Arg-OEt | 2HCl salt is very polar; Peptide is hydrophobic. | Use a solvent mixture: DMF/DMSO (9:1).[1] Ensure Arg-OEt is fully dissolved before adding to peptide. |
| Racemization of C-term AA | Slow coupling or excess base. | Use HOAt or Oxyma Pure as an additive.[1] Switch to DIC/HOBt (slower but lower racemization) if HATU fails. |
| Arg Side-Chain Acylation | Guanidine deprotonated by excess base. | Strictly control DIPEA equivalents. Ensure pH is ~8-9, never >10. |
| Hydrolysis of Ethyl Ester | Water present during base treatment or prolonged acid exposure.[1] | Use anhydrous DMF. Limit TFA cleavage time to <2 hours. Avoid strong aqueous bases. |
The "Protonation Dance" (Mechanism)
Understanding the protonation state is vital for success.
Figure 2: Titration logic for H-Arg-OEt·2HCl. The target species for coupling is the "Free Base" form where the alpha-amine is nucleophilic but the guanidine remains protonated.
References
-
Barlos, K., et al. (1991).[1][2] "2-Chlorotrityl chloride resin.[2] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research, 37(6), 513-520.[1] Link
-
Albericio, F. (2000).[1] "Solid-Phase Synthesis of C-terminal Peptide Aldehydes." Biopolymers (Peptide Science), 55(2), 123-139.[1] (Context on using esters as aldehyde precursors).
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455-2504.[1][4] Link[1]
-
PubChem. (n.d.).[1] "Arginine Ethyl Ester."[5][6][7][8] National Center for Biotechnology Information.[1] Link
-
Bachem. (2024).[1] "Peptide Coupling Reagents: A Guide." Bachem Technical Notes. Link
Sources
- 1. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Arginine ethyl ester dihydrochloride [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. H-Arg-OEt 2 HCl | 36589-29-4 | Benchchem [benchchem.com]
- 8. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]
Application Note: High-Performance Optimization of L-Arginine Ethyl Ester Dihydrochloride in Cell Culture
Abstract & Strategic Rationale
L-Arginine ethyl ester dihydrochloride (LAE) is a lipophilic derivative of the semi-essential amino acid L-Arginine. Unlike native L-Arginine, which relies on saturable Cationic Amino Acid Transporters (CAT-1/y+ system) for cellular entry, LAE utilizes passive diffusion to penetrate the lipid bilayer. Once intracellular, it is rapidly hydrolyzed by cytosolic esterases into free L-Arginine, making it a potent "Trojan Horse" for intracellular delivery.
Why use LAE?
-
Bypass Transport Bottlenecks: Ideal for cells with downregulated CAT-1 expression.
-
High Intracellular Accumulation: Achieves saturation levels impossible with native L-Arginine.
-
Nitric Oxide (NO) Donor Precursor: Rapidly fuels iNOS/eNOS pathways.
The Challenge: LAE exhibits a significantly narrower therapeutic window than L-Arginine. While L-Arginine is tolerated up to 10–20 mM, LAE can induce cytotoxicity (lysosomal swelling and membrane disruption) at concentrations as low as 2–5 mM depending on the cell line. Precise titration is not optional; it is mandatory.
Physicochemical Properties & Preparation[1][2][3][4]
Compound: L-Arginine ethyl ester dihydrochloride CAS: 36589-29-4 MW: 275.18 g/mol Solubility: Highly soluble in water (>100 mg/mL).
Critical Control Point: pH Management
The "dihydrochloride" (2HCl) moiety makes aqueous solutions strongly acidic (pH ~3.0–4.0). Adding high concentrations directly to cell culture media will acidify the environment, causing artifactual toxicity.
Preparation Protocol:
-
Stock Solution (100 mM): Dissolve 275.2 mg of LAE in 10 mL of sterile, distilled water (dH₂O).
-
Neutralization (Crucial): Before adding to cells, check the pH.[1] If using at >1 mM final concentration, neutralize the stock to pH 7.2–7.4 using 1N NaOH or dilute in a highly buffered medium (e.g., HEPES-buffered DMEM).
-
Filtration: Sterilize via 0.22 µm PES syringe filter.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (ester bonds are susceptible to hydrolysis).
Mechanism of Action
The following diagram illustrates the "Bypass Mechanism" of LAE compared to native L-Arginine.
Caption: LAE bypasses the saturable CAT-1 transporter via passive diffusion, rapidly expanding the intracellular Arginine pool after esterase-mediated hydrolysis.
Optimization Protocol: Finding the Therapeutic Window
Do not assume a concentration. You must determine the Maximal Non-Toxic Concentration (MNTC) for your specific cell line (e.g., RAW 264.7, HUVEC, HEK293).
Phase 1: Cytotoxicity Profiling (MTT/CCK-8 Assay)
Objective: Determine the concentration where cell viability drops below 90%.
-
Seeding: Plate cells (e.g., RAW 264.7) at
cells/well in a 96-well plate. Incubate for 24h. -
Treatment: Aspirate media and add fresh media containing LAE at the following concentrations (triplicates):
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Readout: Add MTT or CCK-8 reagent. Measure absorbance.
-
Analysis: Plot Dose-Response curve.
-
Target: The highest concentration with >90% viability is your working limit (often ~2–3 mM for LAE, whereas L-Arg is safe >10 mM).
-
Phase 2: Functional Efficacy (Nitric Oxide Production)
Objective: Confirm that the non-toxic dose effectively fuels NO production.
Reagents:
-
Griess Reagent (Sulfanilamide + NED)
-
LPS (Lipopolysaccharide) as an iNOS inducer.[4]
Protocol:
-
Seeding: Plate RAW 264.7 macrophages at
cells/well in 24-well plates. -
Starvation (Optional but Recommended): Incubate in Arginine-free or low-serum media for 4 hours to deplete intracellular pools.
-
Induction: Treat cells with:
-
Incubation: 24 hours.
-
Measurement: Mix 50 µL supernatant + 50 µL Sulfanilamide + 50 µL NED. Incubate 10 min. Read absorbance at 540 nm.
Summary of Expected Data
| Parameter | L-Arginine (Native) | L-Arginine Ethyl Ester (LAE) |
| Transport Mechanism | Active (CAT-1/y+), Saturable | Passive Diffusion, Non-saturable |
| Typical Working Conc. | 0.4 mM (Physiological) to 10 mM | 0.5 mM – 2.5 mM (Narrower) |
| Cytotoxicity ( | > 50 mM (Osmotic limits) | ~2.5 – 5.0 mM (Cell type dependent) |
| Intracellular Accumulation | Slow, regulated | Rapid, high accumulation |
| Main Risk | None at standard doses | Lysosomal toxicity, pH acidification |
Experimental Workflow Diagram
Caption: Step-by-step decision tree for determining the optimal LAE concentration, prioritizing cell viability before functional efficacy.
References
-
Mechanism of Uptake:L-Arginine ethyl ester bypasses the cationic amino acid transporter (C
-
Source:
-
-
Cytotoxicity Profile:Comparative cytotoxicity of Arginine esters vs.
-
Source: (Contextual validation of ester toxicity).
-
-
Nitric Oxide Protocol:Standard Griess Assay methodology for Macrophage NO production.
-
Source:
-
-
Physicochemical Data:L-Arginine ethyl ester dihydrochloride properties and solubility.
-
Source: (Reference for general L-Arg properties and salt forms).
-
-
The Arginine Paradox:Intracellular concentr
-
Source:
-
Sources
- 1. rsc.org [rsc.org]
- 2. Intracellular L-arginine concentration does not determine NO production in endothelial cells: Implications on the “L-arginine paradox” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. mdpi.com [mdpi.com]
H-Arg-OEt·2HCl: An In Vitro Nitric Oxide Donor for Cellular Research
Application Note and Protocol
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The transient and reactive nature of NO necessitates the use of reliable donor compounds for in vitro investigations into its biological effects. L-arginine is the natural substrate for nitric oxide synthases (NOS), the family of enzymes responsible for endogenous NO production.[1][2] H-Arg-OEt·2HCl, the dihydrochloride salt of L-arginine ethyl ester, serves as a valuable tool for researchers by acting as a cell-permeable precursor to L-arginine, thereby facilitating studies on NO signaling pathways in a controlled cellular environment. Its esterification enhances lipophilicity, which is thought to improve its transport across cell membranes compared to L-arginine itself. Once inside the cell, it is believed that ubiquitous intracellular esterases hydrolyze the ethyl ester, releasing L-arginine to be utilized by NOS.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of H-Arg-OEt·2HCl as an NO donor in in vitro systems. It outlines the underlying biochemical principles, detailed experimental protocols, and methods for the quantification of NO production.
Mechanism of Action: From Prodrug to Bioactive Signal
The utility of H-Arg-OEt·2HCl as an NO donor is contingent on a two-step intracellular conversion process. This process is initiated by the passive diffusion or transport of the lipophilic L-arginine ethyl ester across the plasma membrane.
Step 1: Intracellular Hydrolysis
Upon entering the cell, H-Arg-OEt·2HCl is targeted by non-specific intracellular esterases. These enzymes catalyze the hydrolysis of the ethyl ester bond, yielding L-arginine and ethanol. This enzymatic conversion is crucial as it effectively increases the intracellular concentration of the direct substrate for nitric oxide synthesis.
Step 2: Nitric Oxide Synthesis by NOS
The newly formed L-arginine becomes available to the nitric oxide synthases (NOS). In the presence of molecular oxygen and essential cofactors, most notably NADPH and tetrahydrobiopterin (BH4), NOS catalyzes a five-electron oxidation of a terminal guanidino nitrogen of L-arginine.[2][3] This complex enzymatic reaction produces nitric oxide (NO) and L-citrulline as co-products.[3]
Caption: Intracellular conversion of H-Arg-OEt·2HCl to generate nitric oxide.
Experimental Considerations and Optimization
The successful application of H-Arg-OEt·2HCl as an NO donor requires careful consideration of several experimental parameters.
| Parameter | Recommendation | Rationale |
| Cell Type | Various | The choice of cell line will depend on the research question and the expression of NOS isoforms (e.g., endothelial cells for eNOS, macrophages for iNOS). |
| Concentration of H-Arg-OEt·2HCl | 100 µM - 1 mM | The optimal concentration should be determined empirically for each cell type and experimental condition. A dose-response curve is recommended. |
| Incubation Time | 1 - 24 hours | The kinetics of NO production can vary. Time-course experiments are advised to identify the peak of NO release. |
| Cell Seeding Density | Varies by cell type | Ensure cells are in a logarithmic growth phase and form a confluent monolayer if applicable. |
| Use of Arginase Inhibitors | Recommended | The inclusion of an arginase inhibitor, such as Nω-hydroxy-nor-L-arginine (nor-NOHA), can prevent the diversion of L-arginine to the urea cycle, thereby increasing its availability for NOS.[4][5][6] |
| Controls | Untreated cells, vehicle control, L-NAME treated cells | Untreated and vehicle controls are essential for baseline comparison. The NOS inhibitor L-NAME can be used to confirm that the observed NO production is NOS-dependent.[7] |
Protocol 1: In Vitro Nitric Oxide Production in Cultured Cells
This protocol provides a general framework for inducing NO production in cultured cells using H-Arg-OEt·2HCl and quantifying the released NO by measuring the accumulation of its stable oxidation product, nitrite, in the cell culture supernatant using the Griess assay.
Materials
-
Cultured cells of interest (e.g., RAW 264.7 murine macrophages, human umbilical vein endothelial cells - HUVECs)
-
Complete cell culture medium
-
H-Arg-OEt·2HCl (L-arginine ethyl ester dihydrochloride)
-
Arginase inhibitor (e.g., nor-NOHA) (optional)
-
NOS inhibitor (e.g., N(G)-nitro-L-arginine methyl ester - L-NAME) (for control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent System (or individual components: sulfanilamide solution, N-(1-naphthyl)ethylenediamine dihydrochloride solution)[8]
-
Sodium nitrite (NaNO₂) standard solution
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540-570 nm[9]
Procedure
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell type to achieve approximately 80-90% confluency at the time of the experiment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Reagents:
-
Prepare a stock solution of H-Arg-OEt·2HCl in sterile PBS or cell culture medium. Further dilute to the desired working concentrations.
-
If using, prepare stock solutions of the arginase inhibitor and L-NAME.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add fresh culture medium containing the desired concentrations of H-Arg-OEt·2HCl to the treatment wells.
-
Include the following control wells:
-
Negative Control: Fresh medium only.
-
Vehicle Control: Medium with the same vehicle used to dissolve the test compounds.
-
Inhibitor Control: Medium containing H-Arg-OEt·2HCl and L-NAME.
-
Arginase Inhibition Control (optional): Medium containing H-Arg-OEt·2HCl and an arginase inhibitor.
-
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
-
Nitrite Quantification (Griess Assay):
-
Following incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same culture medium used for the experiment (ranging from approximately 1 to 100 µM).
-
Add 50-100 µL of the Griess reagent to each well containing the supernatant and the standards.[9]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
-
Plot the absorbance of the sodium nitrite standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the standard curve.
-
Caption: A streamlined workflow for in vitro NO production and detection.
Troubleshooting and Scientific Integrity
Causality and Self-Validation:
-
L-NAME Control: The inclusion of L-NAME is critical to validate that the measured nitrite is a product of NOS activity. A significant reduction in nitrite levels in the presence of L-NAME confirms the enzymatic origin of the NO.
-
Arginase Inhibition: If NO production is lower than expected, it may be due to the diversion of L-arginine by arginase.[10] The use of an arginase inhibitor can help to dissect the relative contributions of these competing pathways.[10][11]
Potential Interferences with the Griess Assay:
The Griess assay, while robust, can be subject to interference from components present in complex biological media.[12][13]
-
Phenol Red: The pH indicator phenol red, present in many cell culture media, can interfere with the colorimetric reading. It is advisable to use a culture medium without phenol red for the final incubation period or to run appropriate blanks.
-
Media Components: Certain amino acids and other components of complex media can react with the Griess reagents.[12] Therefore, it is imperative to generate the nitrite standard curve in the same medium used for the cell culture experiments to account for any matrix effects.[14]
-
Cellular Debris: Centrifuging the collected supernatant to pellet any detached cells or debris before performing the Griess assay can prevent interference.
Safety and Handling
While H-Arg-OEt·2HCl and related arginine derivatives are not classified as hazardous substances, standard laboratory safety practices should be followed.[15][16]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle the powdered compound in a well-ventilated area to avoid inhalation of dust.[15]
-
Store the compound as recommended by the manufacturer, typically at -20°C.
Conclusion
H-Arg-OEt·2HCl is a potent and reliable tool for the in vitro study of nitric oxide signaling. By understanding its mechanism of action and carefully controlling experimental variables, researchers can effectively modulate intracellular NO levels and investigate their downstream biological consequences. The protocols and considerations outlined in this document provide a solid foundation for the successful integration of H-Arg-OEt·2HCl into a wide range of research applications.
References
- Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.
-
Chang, C. Y., et al. (2018). Extracellular nitric oxide (NO) assessment using Griess reagent. protocols.io. [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: L-Arginine. Retrieved from [Link]
- Stuehr, D. J. (1999). Mammalian nitric oxide synthases. Biochimica et Biophysica Acta, 1411(2-3), 217–230.
- Durante, W., Johnson, F. K., & Johnson, R. A. (2007). Arginase: a critical regulator of nitric oxide synthesis and vascular function. Clinical and Experimental Pharmacology and Physiology, 34(9), 906–911.
- Wu, G., et al. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. Advances in Experimental Medicine and Biology, 1332, 167–187.
-
Loba Chemie. (n.d.). L-ARGININE FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]
- Van den Eede, N., et al. (2017). Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells. Proteomics, 17(21).
- Al-Lawati, H. J. (2017). Inaccuracies of nitric oxide measurement methods in biological media. Journal of Medical and Biological Engineering, 37(4), 465–475.
- Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology, 39, 191–220.
- Gharehchelou, B., et al. (2024). Co-release of nitric oxide and L-arginine from poly (β-amino ester)-based adhesive reprogram macrophages for accelerated wound healing and angiogenesis in vitro and in vivo.
- Corpas, F. J., et al. (2013). L-Arginine-dependent nitric oxide synthase activity. In Amino Acids in Higher Plants. CABI.
- Al-Shammari, A. M. (2023).
- El-Giar, E. M., & Abo-El-Sooud, K. (2004). Case of Griess Assay in The Presence of Interfere. International Journal of PharmTech Research, 6(4), 1054-1060.
- Pudlo, M., et al. (2023). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 66(15), 10257–10291.
- Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 359, 131-143.
- Gautam, S., et al. (2023). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Journal of Pharmaceutical Sciences, 112(10), 2567-2578.
- Kuttler, F., et al. (1999). Effects of N(G)-Nitro-L-arginine methyl ester, an inhibitor of nitric oxide synthesis, on IL-2-induced LAK cell generation in vivo and in vitro in healthy and tumor-bearing mice. Journal of Leukocyte Biology, 66(6), 1003-1009.
-
Wu, G. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. ResearchGate. [Link]
-
S.C.A.T. Europe GmbH. (2024). What are Arginase inhibitors and how do they work?. Retrieved from [Link]
- Toda, N., & Okamura, T. (2016). Enzymatic conversion of arginine to citrulline for improving fragmentation of Nα-tris(2,4,6-trimethoxyphenyl)phosphonium-acetylated peptides by tandem mass spectrometry. Analytical Methods, 8(23), 4647-4654.
Sources
- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Effects of N(G)-Nitro-L-arginine methyl ester, an inhibitor of nitric oxide synthesis, on IL-2-induced LAK cell generation in vivo and in vitro in healthy and tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Griess Reagent System Protocol [promega.jp]
- 9. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]
- 10. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 14. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized C-Terminal Coupling of L-Arginine Ethyl Ester Dihydrochloride (H-Arg-OEt · 2HCl)
[1]
Abstract
The C-terminal functionalization of peptides with L-Arginine ethyl ester (H-Arg-OEt) presents a unique set of synthetic challenges primarily driven by the physicochemical properties of the arginine side chain. Unlike standard amino acid couplings, the use of the dihydrochloride salt (· 2HCl) requires precise base stoichiometry to utilize the "Protonation Protection" strategy effectively. This guide details the thermodynamic rationale and step-by-step protocols for coupling H-Arg-OEt · 2HCl to carboxyl-functionalized partners in solution phase, minimizing common side reactions such as
Chemical Logic & Mechanistic Strategy
The Challenge of the Dihydrochloride Salt
Commercially available H-Arg-OEt is typically supplied as the dihydrochloride salt to ensure stability. This form presents two distinct acidic protons that must be managed:
-
-Ammonium (
): Must be deprotonated to generate the nucleophilic amine ( ) required for amide bond formation. -
Guanidinium Side Chain (
): Must remain protonated ( ) to prevent it from acting as a competing nucleophile.
The "Protonation Protection" Strategy
Standard arginine side-chain protection (e.g., Pbf, Pmc) is often unnecessary in solution-phase synthesis if the pH is strictly controlled. By maintaining the reaction pH between 8.0 and 9.0, the
-
Risk of Over-Basification: If the pH exceeds 10-11 (excess base), the guanidine group deprotonates, leading to:
-
Side-Chain Acylation: Formation of branched peptides.
- -Lactam Formation: Intramolecular cyclization where the side chain attacks the C-terminal ester or the activated carboxyl component.
-
Solubility Considerations
H-Arg-OEt · 2HCl is a highly polar, ionic species.
Experimental Workflows (Graphviz)
The following decision tree outlines the critical process flow for selecting the correct coupling conditions based on the activation method.
Caption: Workflow for selecting base stoichiometry and workup based on coupling reagents. Note the distinct base requirements for EDC vs. HATU pathways.
Detailed Protocols
Protocol A: Standard Coupling (EDC/HOBt)
Best for: Standard solution-phase synthesis where racemization risk must be minimized. Reagents:
-
Carboxyl Component (R-COOH): 1.0 equiv.
-
H-Arg-OEt · 2HCl: 1.0 – 1.2 equiv.
-
HOBt (anhydrous): 1.1 – 1.2 equiv.
-
Base: N-Methylmorpholine (NMM) or DIPEA.[3] Stoichiometry: 1.0 – 1.1 equiv. relative to Arg salt.
-
Solvent: Anhydrous DMF.
Procedure:
-
Activation: Dissolve the Carboxyl Component and HOBt in DMF. Cool to 0°C. Add EDC · HCl and stir for 15 minutes to form the active ester.
-
Neutralization (The "Arg Pot"): In a separate vial, dissolve H-Arg-OEt · 2HCl in minimum DMF. Add exactly 1.0 equiv of NMM (or DIPEA).
-
Note: Do not use excess base here.[3] We only want to neutralize the
-ammonium HCl. The guanidine HCl should remain intact.
-
-
Coupling: Add the neutralized Arg solution to the activated carboxyl mixture.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by HPLC or TLC.
-
Termination: Reaction is usually complete within 4–12 hours.
Protocol B: High-Efficiency Coupling (HATU)
Best for: Sterically hindered amino acids or rapid coupling requirements. Reagents:
-
Carboxyl Component: 1.0 equiv.[3]
-
H-Arg-OEt · 2HCl: 1.0 – 1.2 equiv.
-
HATU: 1.0 – 1.1 equiv.[5]
-
Base: DIPEA.[4] Stoichiometry: 2.0 – 2.2 equiv. (Total).
-
Solvent: Anhydrous DMF.
Procedure:
-
Dissolution: Dissolve the Carboxyl Component, H-Arg-OEt · 2HCl, and HATU in DMF. Cool to 0°C.[4]
-
Base Addition: Add DIPEA dropwise.
-
Stoichiometry Logic: You need 1.0 equiv to activate the Carboxyl group (forming the carboxylate for HATU reaction) AND 1.0 equiv to neutralize the
-ammonium of the Arg salt. -
Target: Total ~2.0 to 2.2 equiv.
-
-
Reaction: Stir at 0°C for 30 mins, then RT.
-
Warning: HATU is very reactive. Excess base (>2.5 eq) significantly increases the risk of guanidine acylation.
-
Quantitative Data & Optimization
Base Stoichiometry Table
Correct base equivalents are the single most critical factor in this reaction.
| Coupling Reagent | Function of Base | Required Equivalents (vs. Arg Salt) | Recommended Base | Risk of Excess |
| EDC / HOBt | Neutralize | 1.0 – 1.1 eq | NMM (safer), DIPEA | Low |
| HATU / HBTU | Neutralize | 2.0 – 2.2 eq | DIPEA | High (Guanidine acylation) |
| DCC | Neutralize | 1.0 eq | NMM | Moderate |
Solvent Compatibility
| Solvent | Solubility of H-Arg-OEt[1] · 2HCl | Suitability for Coupling | Notes |
| DMF | Moderate (~5-10 mg/mL) | High | Preferred solvent. |
| DCM | Poor | Low | Can be used as a co-solvent (max 50%) if the partner is hydrophobic. |
| Water | High | Low | Only for Schotten-Baumann (requires acid chlorides). |
| Ethanol | High | Low | Nucleophilic solvent; risks transesterification. |
Troubleshooting & Workup
Common Issues
-
Precipitation: H-Arg-OEt · 2HCl may precipitate upon addition to DCM-rich mixtures.
-
Solution: Keep DMF ratio high (>50%).
-
-
Low Yield / Side Products:
-
Cause: "Delta-Lactam" formation or Guanidine acylation.
-
Fix: Reduce base equivalents. Ensure temperature is kept low (0°C) during base addition.
-
Workup Strategy for Polar Arginine Peptides
Standard acid/base extractions often fail because Arginine derivatives are amphi-functional and water-soluble.
-
Evaporation: Remove DMF under high vacuum (< 40°C).
-
Precipitation: Triturate the residue with cold Diethyl Ether or MTBE to remove organic impurities (like residual DIPEA/HOBt). The Arg-peptide usually remains as a solid gum/powder.
-
Purification: Dissolve the crude solid in Water/Acetonitrile (0.1% TFA) and purify via Prep-HPLC . This is the most reliable method to separate the product from unreacted H-Arg-OEt.
References
-
Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives.[6] Peptide Research, 9(2), 88-91.[6] Available at: [Link]
-
Xiao, Y., et al. (2024).[3][7][8] Solubility of L-arginine in twelve mono-solvents: Solvent effects, molecular simulations and model correlations. ResearchGate / Journal of Molecular Liquids. Available at: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. H-Arg-OEt 2 HCl | 36589-29-4 | Benchchem [benchchem.com]
- 6. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Strategies for the Final Deprotection of Arginine-Containing Peptides
Introduction: The Arginine Challenge in Peptide Synthesis
Arginine, with its highly basic guanidinium side chain (pKa ≈ 12.5), is a cornerstone of many bioactive peptides, mediating crucial electrostatic interactions with biological targets. However, this same reactivity makes it a significant challenge during chemical peptide synthesis. To prevent undesirable side reactions, the guanidinium group must be masked with a temporary protecting group throughout the synthesis.
While the user query specified H-Arg-OEt·2HCl (L-Arginine ethyl ester dihydrochloride), it is important to clarify that this compound is a building block, typically used in solution-phase synthesis, where the C-terminus is protected as an ethyl ester. The more common and critical challenge in modern peptide synthesis, particularly in solid-phase methodologies, is the final deprotection of the arginine side-chain protecting group after the full peptide sequence has been assembled.
This guide focuses on the most prevalent scenario in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): the acid-catalyzed removal of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group from arginine residues during the final cleavage of the peptide from the resin support. We will explore the mechanism, provide a robust protocol, and discuss the critical role of scavengers in ensuring high purity and yield.
The Mechanism of Pbf Deprotection and the Necessity of Scavengers
The Pbf group is designed to be stable to the piperidine conditions used for Nα-Fmoc removal but labile to strong acids, typically Trifluoroacetic Acid (TFA), used in the final cleavage step. The deprotection mechanism is an electrophilic aromatic substitution, initiated by the protonation of the sulfonyl group by TFA. This generates a resonance-stabilized Pbf carbocation as the leaving group.
This liberated Pbf cation is a potent electrophile. If not immediately neutralized, it can re-attach to electron-rich residues within the peptide sequence, primarily the indole ring of Tryptophan (Trp), leading to significant and often inseparable impurities. This is where scavengers become indispensable.
The Role of the "Cleavage Cocktail":
A standard cleavage cocktail is not just TFA; it is a carefully formulated mixture designed to protect the peptide. A typical cocktail is TFA/H₂O/TIS (95%/2.5%/2.5%).
-
Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Pbf from Arg, Boc from Lys/Trp, tBu from Asp/Glu/Ser/Thr/Tyr).
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger. It rapidly reduces the Pbf cation to the neutral 2,2,4,6,7-pentamethyldihydrobenzofuran, preventing its deleterious reaction with Trp or other sensitive residues.
-
Water (H₂O): Acts as a scavenger for tert-butyl cations generated from Boc or tBu protecting groups and helps to solvate the peptide during cleavage.
The diagram below illustrates the overall workflow for the final cleavage and deprotection step.
Caption: Role of TIS in preventing side-product formation.
Troubleshooting and Key Considerations
Even with a robust protocol, issues can arise. The following table outlines common problems and solutions.
Table 2: Troubleshooting Guide for Arginine Deprotection
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Incomplete Deprotection (Mass spec shows +250 Da) | 1. Insufficient cleavage time. 2. Ineffective TFA (old or absorbed water). 3. Steric hindrance around the Arg residue. | 1. Extend cleavage time to 4-6 hours. 2. Use fresh, high-purity TFA. 3. Consider a stronger acid cocktail or microwave-assisted cleavage (with caution). |
| Tryptophan Modification (Mass spec shows +250 Da on Trp) | Insufficient or incorrect scavenger. TIS is crucial for Pbf. | 1. Ensure at least 2.5% TIS is used. 2. For Trp-rich peptides, consider adding 1-2% DODT (3,6-dioxa-1,8-octanedithiol) to the cocktail. |
| Oxidation of Methionine (Mass spec shows +16 Da) | Air oxidation during cleavage/workup. | 1. Use a cleavage cocktail containing thioanisole or EDT (ethanedithiol). 2. Keep solutions blanketed with nitrogen or argon. |
| Low Peptide Yield | 1. Incomplete cleavage from resin. 2. Poor precipitation in ether. 3. Peptide is soluble in ether. | 1. Increase cleavage time or use a more labile linker. 2. Ensure ether is ice-cold and use a larger volume (10x the TFA volume). 3. If the peptide is very hydrophobic, consider alternative precipitation solvents like cold hexane/ether mixtures. |
References
-
Fields, C. G., & Fields, G. B. (1993). Side-chain carboxyl group protection for Fmoc-based solid-phase synthesis. Tetrahedron Letters, 34(42), 6661-6664. [Link]
-
Albericio, F., & Carpino, L. A. (1997). Side-Reaction Scavengers in Peptide Synthesis. Methods in Enzymology, Volume 289, 104-126. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. [Link]
-
Carpino, L. A., & El-Faham, A. (1999). The Dioxaoctanedithiol (DODT) Scavengers. The Journal of Organic Chemistry, 64(19), 7162-7165. [Link]
L-Arginine ethyl ester dihydrochloride cytotoxicity assays (MTT)
Application Note: Cytotoxic Profiling of L-Arginine Ethyl Ester Dihydrochloride (LAEE-2HCl) using the MTT Metabolic Competence Assay
Executive Summary & Rationale
Subject: L-Arginine Ethyl Ester Dihydrochloride (LAEE-2HCl). Assay Type: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Colorimetric Assay.[1][2]
Scientific Context: L-Arginine Ethyl Ester (LAEE) acts as a lipophilic pro-drug of the semi-essential amino acid L-Arginine. Unlike native L-Arginine, the ethyl ester moiety neutralizes the carboxylate negative charge, significantly increasing membrane permeability. Once intracellular, LAEE is hydrolyzed by cytosolic esterases into L-Arginine and ethanol. This "Trojan Horse" mechanism rapidly elevates intracellular L-Arginine levels, fueling Nitric Oxide Synthase (NOS) to produce Nitric Oxide (NO).
Why this Protocol is Unique: Testing the cytotoxicity of LAEE-2HCl presents three specific physiochemical challenges that standard MTT protocols often overlook:
-
Acidity (The 2HCl Factor): As a dihydrochloride salt, LAEE is highly acidic in solution. Without rigorous pH buffering, "cytotoxicity" data will merely reflect acid-induced necrosis rather than compound-specific toxicity.
-
Serum Instability: Fetal Bovine Serum (FBS) contains carboxylesterases that can hydrolyze LAEE extracellularly, altering the effective dose reaching the cell.
-
Mitochondrial Interference: High levels of intracellular NO (generated by LAEE) can reversibly inhibit Cytochrome c Oxidase (Complex IV). Since MTT reduction relies on mitochondrial dehydrogenase activity, LAEE can cause a false positive toxicity signal (reduced signal without cell death).
Material Science & Preparation
| Property | Specification | Critical Note |
| Compound | L-Arginine Ethyl Ester Dihydrochloride | CAS: 36589-29-4 |
| MW | ~275.17 g/mol | Heavier than L-Arg due to ethyl group + 2HCl. |
| Solubility | >100 mg/mL in Water | Highly soluble; hygroscopic. |
| Stock Solvent | PBS (pH 7.4) or ddH₂O | Do not use DMSO (unnecessary and adds toxicity). |
| Stability | Hydrolysis-prone | Prepare fresh immediately before use. |
Experimental Design Strategy
A. The "Buffer-Capacity" Control
Standard DMEM/RPMI media relies on Bicarbonate buffering, which may be insufficient for high concentrations (>5 mM) of a dihydrochloride salt.
-
Directive: Supplement culture media with 25 mM HEPES to maintain physiological pH (7.2–7.4) during the treatment phase.[3]
B. The "Metabolic" Control (Validation)
Because NO can suppress mitochondrial respiration (the readout of MTT), you must distinguish between metabolic suppression and cell death.
-
Recommendation: Run a parallel Crystal Violet (CV) assay or LDH Release assay on a subset of wells. If MTT signal drops by 50% but CV (biomass) remains at 100%, the cells are alive but metabolically quiescent due to NO stress.
Detailed Protocol: LAEE-2HCl MTT Assay
Phase 1: Cell Preparation (Day 0)
-
Harvest: Detach adherent cells (e.g., HUVEC, RAW 264.7, or HeLa) using Trypsin-EDTA.
-
Count: Determine viability using Trypan Blue exclusion (>95% viability required).
-
Seeding:
-
Density: 5,000 to 10,000 cells/well (cell type dependent) in 96-well flat-bottom plates.
-
Volume: 100 µL per well.
-
Edge Effect Mitigation: Fill outer perimeter wells with sterile PBS; do not use for data.
-
-
Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 2: Treatment (Day 1)
Critical Step: Preparation of LAEE-2HCl Stock
-
Weigh LAEE-2HCl powder.
-
Dissolve in serum-free culture medium (supplemented with 25 mM HEPES).
-
Check pH: Adjust to pH 7.4 using 1N NaOH. This is mandatory. The unadjusted stock will be pH ~2-3.
-
Sterilization: Pass through a 0.22 µm PES syringe filter.
Dosing:
-
Aspirate old media from the plate.
-
Add 100 µL of treatment media containing LAEE-2HCl.
-
Range: 0 µM (Vehicle), 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM.
-
-
Serum Note: For strict kinetic studies, use serum-free media for the first 4–6 hours to prevent extracellular hydrolysis, then add serum. For general toxicity, 10% FBS is acceptable but acknowledge esterase activity.
-
Incubation: 24 hours at 37°C.
Phase 3: MTT Reaction (Day 2)
-
Reagent: Prepare MTT stock (5 mg/mL in PBS). Filter sterilize and store in dark.
-
Addition: Add 10 µL of MTT stock directly to the 100 µL media in each well (Final conc: 0.45 mg/mL).
-
Note: Do not aspirate treatment media unless the compound is highly reductive (LAEE is not).
-
-
Incubation: 2 to 4 hours at 37°C.
-
Checkpoint: Inspect under microscope. Look for dark purple formazan crystals inside cells.
-
-
Solubilization:
-
Carefully aspirate liquid (media + MTT) without disturbing crystals.
-
Add 100 µL DMSO (Dimethyl Sulfoxide).
-
Shake plate on an orbital shaker for 10 mins at room temperature.
-
Phase 4: Data Acquisition
-
Read: Measure Absorbance (OD) at 570 nm .
-
Reference: Measure background at 650 nm (subtract this value to correct for plastic/debris).
Mechanism & Workflow Visualization
The following diagram illustrates the "Trojan Horse" entry of LAEE and the potential interference pathways in the MTT assay.
Caption: Pathway of LAEE uptake, conversion to Nitric Oxide, and potential inhibitory interference with Mitochondrial Complex IV during MTT reduction.
Data Analysis & Troubleshooting
Calculating Viability
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Yellow media turns Orange/Red immediately | Acidic shift from LAEE-2HCl. | CRITICAL: Re-check stock pH. Add HEPES. |
| High Viability (>120%) | Hormesis or Esterase activity. | LAEE can stimulate growth (angiogenesis) at low doses [1]. |
| Low Viability but Cells look healthy | NO-mediated mitochondrial inhibition. | False positive. Verify with Crystal Violet assay. |
| Precipitation in wells | Saturation of LAEE or salt shock. | Do not exceed 10-20 mM. Check osmolarity. |
References
-
Klinkhammer, K., et al. (2009). Arginine ethyl ester-releasing biomaterial supports endothelial cell growth.[4] Tissue Engineering Part A. Link
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link
-
Stockert, J.C., et al. (2012). Assays for viability: a review.[5][6][7][8] Acta Histochemica. Link
-
Mhatre, J.D., & Singare, P.U. (2012). Comparative Study on Cytotoxicity Activity of N-α-Acylarginine Ethyl Ester. International Journal of Chemical Engineering and Applications. Link
-
Moncada, S., & Higgs, A. (1993). The L-arginine-nitric oxide pathway.[7][9][10][11] New England Journal of Medicine. Link
Sources
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. L-arginine and arginine ethyl ester enhance proliferation of endothelial cells and preadipocytes - how an arginine ethyl ester-releasing biomaterial could support endothelial cell growth in tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 7. L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 9. Characterization of the L-arginine:nitric oxide pathway in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of L-arginine supplementation on model in vitro cultured cellular metabolism that underpins metabolic disorders - Kent Academic Repository [kar.kent.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: H-Arg-OEt 2 HCl Transport & Metabolism in Endothelial Cells
Abstract & Introduction
L-Arginine is the obligate substrate for Endothelial Nitric Oxide Synthase (eNOS). In healthy endothelial cells (ECs), extracellular L-Arginine is actively transported via the Cationic Amino Acid Transporter-1 (CAT-1, System y+). However, under conditions of endothelial dysfunction or high oxidative stress, CAT-1 expression or function may be compromised.
H-Arg-OEt 2 HCl (L-Arginine ethyl ester dihydrochloride) is a lipophilic derivative of L-Arginine designed to bypass these transport limitations. Unlike its parent compound, H-Arg-OEt utilizes passive diffusion to penetrate the plasma membrane, independent of the CAT-1 system. Once intracellular, it acts as a prodrug, undergoing rapid hydrolysis by cytosolic esterases to liberate free L-Arginine and ethanol.
This Application Note details the mechanistic differences between L-Arginine and H-Arg-OEt transport, provides validated protocols for measuring their uptake kinetics, and assesses their functional conversion to Nitric Oxide (NO).
Mechanism of Action: The "Arginine Paradox" Solution[1]
The "Arginine Paradox" refers to the phenomenon where exogenous L-Arginine administration increases NO production despite intracellular arginine concentrations (0.1–1 mM) far exceeding the
H-Arg-OEt challenges this paradigm by flooding the cytosolic pool via diffusion. While it rapidly increases total intracellular arginine, its ability to couple with eNOS depends on the rate of intracellular hydrolysis and the subsequent diffusion of free arginine to the membrane-bound eNOS complex.
Pathway Visualization[1]
Figure 1: Comparative transport mechanisms. L-Arginine requires CAT-1 (System y+), whereas H-Arg-OEt enters via passive diffusion and requires esterase hydrolysis to become a substrate for eNOS.
Experimental Protocols
Protocol A: Comparative Uptake Kinetics (Transport Assay)
Objective: To distinguish between carrier-mediated transport (L-Arg) and passive diffusion (H-Arg-OEt). Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs).
Reagents:
-
Transport Buffer: Kreb-Ringer Phosphate Buffer (KRP): 137 mM NaCl, 5.4 mM KCl, 1.2 mM MgSO4, 2.8 mM CaCl2, 10 mM HEPES, pH 7.4.[1]
-
Radiotracers:
-L-Arginine (PerkinElmer).[1] Note: -Arg-OEt is rarely commercially available; therefore, we measure the ability of cold H-Arg-OEt to compete with -L-Arg, or use LC-MS for direct Arg-OEt measurement. This protocol uses the Competition Method. -
Inhibitor: L-Lysine (Competes for CAT-1).[2]
Step-by-Step Workflow:
-
Seeding: Plate HUVECs in 24-well plates (50,000 cells/well) and grow to confluence (24-48h).
-
Depletion: Wash cells 2x with warm KRP. Incubate in KRP for 1 hour to deplete intracellular amino acid pools.[1]
-
Treatment Groups (Triplicates):
-
Control:
-L-Arg (1 µCi/mL) + Cold L-Arg (100 µM).[1] -
Self-Competition:
-L-Arg + Cold L-Arg (10 mM). -
CAT-1 Block:
-L-Arg + L-Lysine (10 mM). -
Experimental:
-L-Arg + H-Arg-OEt (10 mM).
-
-
Uptake: Incubate for 1 minute at 37°C. Critical: Short incubation ensures measurement of initial rate transport, not metabolism.
-
Termination: Rapidly aspirate buffer and wash 3x with ice-cold PBS containing 10 mM unlabeled L-Arginine (to displace surface-bound tracer).
-
Lysis: Add 200 µL 0.1 N NaOH/0.1% SDS. Incubate 30 min.
-
Quantification: Transfer lysate to scintillation vials with 3 mL cocktail. Measure CPM.
Expected Results & Interpretation:
| Treatment | Relative Uptake (%) | Interpretation |
| Control ( | 100% | Baseline CAT-1 activity. |
| + Excess L-Arg (10 mM) | < 10% | Transport is saturable (Carrier-mediated).[1] |
| + L-Lysine (10 mM) | < 15% | Confirms System y+ (CAT-1) dependence.[1] |
| + H-Arg-OEt (10 mM) | 85-95% | Key Finding: H-Arg-OEt competes poorly for CAT-1. It does not block L-Arg uptake significantly because it enters via a different route (diffusion).[1] |
Protocol B: Intracellular Hydrolysis & NO Generation
Objective: To verify that H-Arg-OEt is hydrolyzed to functional L-Arginine capable of driving NO synthesis. Detection Method: DAF-FM Diacetate (Cell-permeable fluorescent NO probe).
Reagents:
-
DAF-FM Diacetate: (5 µM working solution in KRP).[1]
-
NOS Inhibitor: L-NAME (1 mM) - Negative Control.
-
Esterase Inhibitor: BNPP (Bis-4-nitrophenyl phosphate, 100 µM) - Optional, to prove hydrolysis requirement.
Step-by-Step Workflow:
-
Loading: Wash HUVECs and incubate with 5 µM DAF-FM Diacetate for 30 min at 37°C.
-
Wash: Remove dye, wash 2x with KRP to remove extracellular probe.[1] Incubate 15 min in fresh KRP to allow intracellular de-esterification of the dye.[1]
-
Baseline: Measure fluorescence (Ex/Em 495/515 nm) for 5 min to establish baseline.
-
Stimulation: Add treatments:
-
Kinetics: Measure fluorescence every 2 min for 60 min.
Expert Tips for Success:
-
Serum-Free is Critical: H-Arg-OEt is highly susceptible to serum esterases. If you add it to complete media (with FBS), it will be hydrolyzed extracellularly into L-Arg before it enters the cell, negating the "diffusion" advantage. Always perform uptake/stimulation in KRP or serum-free media.
-
pH Sensitivity: H-Arg-OEt uptake is pH-dependent. At physiological pH (7.4), a significant fraction is uncharged, facilitating diffusion.[1] Acidic buffers will protonate the molecule, reducing uptake.
References
-
Shin, S., et al. (2011). "Intracellular L-arginine concentration does not determine NO production in endothelial cells." Biochemical and Biophysical Research Communications.
-
Closs, E. I., et al. (2000). "Structure and function of cationic amino acid transporters (CATs)."[1] Journal of Membrane Biology.
-
Toral, M., et al. (2015). "Thyroid hormones stimulate L-arginine transport in human endothelial cells through modulation of cationic amino acid transporter-1." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.
-
Zani, B. G., & Bohlen, H. G. (2005). "Transport of extracellular L-arginine via cationic amino acid transporter is required during in vivo endothelial nitric oxide production."[2] American Journal of Physiology-Heart and Circulatory Physiology.
Sources
- 1. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport of extracellular l-arginine via cationic amino acid transporter is required during in vivo endothelial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Precipitation of H-Arg-OEt·2HCl in Dichloromethane (DCM)
Welcome to the technical support center for handling L-Arginine ethyl ester dihydrochloride (H-Arg-OEt·2HCl). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the precipitation of this crucial amino acid derivative, particularly from dichloromethane (DCM)-based systems. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively.
Introduction: The "Why" Behind the Challenge
L-Arginine ethyl ester dihydrochloride is a highly polar, salt-like molecule. Its precipitation from a relatively non-polar solvent like dichloromethane presents a classic crystallization challenge. Often, researchers find themselves with their product in DCM as it is a common solvent for preceding synthetic steps, such as peptide couplings or deprotection reactions.[1][2][3][4] The crux of the problem lies in inducing the highly structured, ionic lattice of H-Arg-OEt·2HCl to fall out of a solvent that would prefer to keep it dissolved, albeit poorly. This guide will walk you through best practices and troubleshooting for this specific scenario.
Frequently Asked Questions (FAQs)
Q1: Why is my H-Arg-OEt·2HCl in DCM in the first place?
A1: Dichloromethane is a versatile solvent frequently used in organic and peptide synthesis for several reasons:[2][3]
-
Reagent Solubility: It can effectively dissolve a wide range of organic reagents used in synthesis.
-
Resin Swelling: In solid-phase peptide synthesis (SPPS), DCM is excellent for swelling the resin support.[3]
-
Inertness: It is relatively inert under many reaction conditions.
Therefore, after a synthesis or cleavage from a solid support, your crude product, including H-Arg-OEt·2HCl, may be present in a DCM-rich solution.
Q2: What is an "anti-solvent" and why is it necessary?
A2: An anti-solvent is a solvent in which your compound of interest is insoluble. Precipitation is induced by adding an anti-solvent to a solution of your compound, thereby decreasing the overall solvating power of the solvent system and forcing your product to crystallize or precipitate out. For the polar H-Arg-OEt·2HCl dissolved in the non-polar DCM, a non-polar anti-solvent is typically most effective.
Q3: What is the most common anti-solvent for precipitating H-Arg-OEt·2HCl from DCM?
A3: Diethyl ether is the most commonly cited and effective anti-solvent for precipitating amino acid hydrochlorides and peptides from various organic solvents, including DCM.[4][5] Its non-polar nature drastically reduces the solubility of the highly polar H-Arg-OEt·2HCl, leading to its precipitation.
Q4: Can I use other anti-solvents?
A4: While diethyl ether is standard, other non-polar solvents could potentially be used. These include:
-
Methyl tert-butyl ether (MTBE): A safer alternative to diethyl ether with a lower tendency to form explosive peroxides.
-
Heptane/Hexane: These are very non-polar and can be effective, but may sometimes cause the product to "oil out" rather than form a solid precipitate.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener solvent alternative that has been shown to be effective for peptide precipitation.[6]
The choice of anti-solvent can influence the morphology and purity of your precipitate. It is advisable to perform a small-scale test if deviating from established protocols.
Troubleshooting Guide: From Clear Solution to Crystalline Solid
This section addresses common issues encountered during the precipitation of H-Arg-OEt·2HCl from dichloromethane.
Problem 1: No Precipitate Forms Upon Addition of Anti-Solvent
This is a frustratingly common issue. Here’s a logical approach to diagnose and solve it.
Potential Causes & Solutions:
-
Insufficient Anti-Solvent: You may not have added enough anti-solvent to sufficiently lower the solubility of your product.
-
Solution: Continue to add the anti-solvent (e.g., diethyl ether) portion-wise with stirring. A common starting point is a 10:1 ratio of anti-solvent to your DCM solution, but this can vary.
-
-
Solution is Too Dilute: If the concentration of H-Arg-OEt·2HCl in the DCM is very low, it may not reach the point of supersaturation required for precipitation.
-
Solution: Carefully concentrate your DCM solution under a gentle stream of nitrogen or using a rotary evaporator before adding the anti-solvent. Be cautious not to evaporate to dryness, as this can result in a difficult-to-dissolve film.
-
-
Presence of Solubilizing Impurities: Certain impurities from your reaction, such as residual N,N-dimethylformamide (DMF) or other polar solvents, can increase the solubility of your product in the DCM/anti-solvent mixture.[7]
-
Solution: If possible, perform an aqueous wash (if your product is not water-soluble at this stage) to remove highly polar impurities before attempting precipitation. Alternatively, proceed to chromatographic purification.
-
-
Supersaturation: Sometimes, a solution can be supersaturated and require a nucleation event to initiate crystallization.
-
Solutions:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.
-
Seeding: If you have a small crystal of pure H-Arg-OEt·2HCl, add it to the solution to act as a template for crystallization.
-
Cooling: Lowering the temperature of the solution in an ice bath or refrigerator can decrease solubility and promote precipitation.
-
-
Problem 2: The Product "Oils Out" Instead of Precipitating as a Solid
An oily or gummy substance forms at the bottom of the flask instead of a free-flowing powder.
Potential Causes & Solutions:
-
Precipitation is Occurring Too Rapidly: The rapid change in solvent polarity can cause the product to crash out of solution as an amorphous oil rather than forming an ordered crystalline solid.
-
Solution: Add the anti-solvent more slowly, with vigorous stirring. You can also try adding the anti-solvent at a slightly elevated temperature and then slowly cooling the mixture.
-
-
Presence of Water: Trace amounts of water can sometimes lead to the formation of hydrates or syrupy consistencies.
-
Solution: Ensure your DCM and anti-solvent are anhydrous. If you suspect water contamination, you can try co-evaporation with an anhydrous solvent like toluene before redissolving in dry DCM.
-
-
Impurities Acting as Eutectics: The presence of impurities can lower the melting point of the solid, leading to an oily appearance.
-
Solution: The oil may still be primarily your product. Try to induce crystallization by triturating the oil with fresh anti-solvent. This involves repeatedly stirring and breaking up the oil with a spatula in the presence of the anti-solvent. This can sometimes wash away impurities and encourage solidification.
-
Experimental Protocols
Standard Protocol for Precipitation of H-Arg-OEt·2HCl from DCM
-
Preparation: Start with your crude H-Arg-OEt·2HCl dissolved in a minimal amount of dichloromethane in an Erlenmeyer flask.
-
Anti-Solvent Addition: While vigorously stirring the DCM solution, slowly add diethyl ether (or another suitable anti-solvent) in a dropwise manner. A typical starting volume ratio is 10 parts diethyl ether to 1 part DCM solution.
-
Inducing Precipitation: If a precipitate does not form immediately, try the following:
-
Continue adding diethyl ether until the solution becomes cloudy.
-
Gently scratch the inside of the flask with a glass rod.
-
Place the flask in an ice bath for 15-30 minutes.
-
-
Isolation: Once a solid precipitate has formed, collect the solid by vacuum filtration.
-
Washing: Wash the solid precipitate with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the solid under high vacuum to remove all residual solvents.
Characterization of the Precipitate
It is crucial to verify the identity and purity of your final product.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the H-Arg-OEt·2HCl and identify any impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of H-Arg-OEt·2HCl. |
These analytical techniques provide a comprehensive assessment of your precipitated material.[8]
Visualizing the Workflow
Precipitation Workflow Diagram
Caption: A typical workflow for the precipitation of H-Arg-OEt·2HCl.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common precipitation issues.
Safety First: Handling Dichloromethane and Diethyl Ether
-
Dichloromethane (DCM): DCM is a potential carcinogen and can cause skin and eye irritation.[9][10] Always handle DCM in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may offer limited protection; double-gloving or using more resistant gloves is recommended).[10]
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Never use diethyl ether near an open flame or spark source. Ensure it is stored in an appropriate flammable liquids cabinet.
-
Mixtures: Mixtures of DCM and diethyl ether should be handled with the same precautions as the individual solvents, in a fume hood.
Always consult the Safety Data Sheet (SDS) for any chemical before use.
References
-
Peptideweb.com. Synthesis protocols. Retrieved February 7, 2026, from [Link]
-
Heriot-Watt Research Portal. Precipitating amino acid solutions. Retrieved February 7, 2026, from [Link]
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chrom
-
Minds@UW. (n.d.). Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. University of Wisconsin. Retrieved February 7, 2026, from [Link]
-
USC Environmental Health & Safety. Solvents for a Safer, Sustainable Lab. University of Southern California. Retrieved February 7, 2026, from [Link]
-
Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals. (n.d.). Retrieved February 7, 2026, from [Link]
-
Separation of L-arginine by reacting precipitation with benzaldehyde. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
- NIH Office of Research Services. (2025). DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride).
- Can anyone recommend an alternative solvent to ether for extraction? (2015).
- International Journal of Science and Research Archive. (2025).
- ACS Publications. (2022).
- Are there any alternative solvents for DMF-DCM? (2015).
-
Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection. (n.d.). Spiral. Retrieved February 7, 2026, from [Link]
-
Dichloromethane (DCM) Safety and Regulatory Compliance. (n.d.). Retrieved February 7, 2026, from [Link]
- In extraction procedures, when is dichloromethane a better solvent option rather than diethyl ether? (2023). Reddit.
- Peptide precipitation method. (2020).
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved February 7, 2026, from [Link]
-
Scharlab. (n.d.). Solvents and reagents for peptide synthesis. Retrieved February 7, 2026, from [Link]
-
Extraction. (n.d.). Retrieved February 7, 2026, from [Link]
-
Solvent Miscibility Table. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. peptideweb.com [peptideweb.com]
- 2. biotage.com [biotage.com]
- 3. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. scharlabchina.com [scharlabchina.com]
- 5. H-Arg-OEt 2 HCl | 36589-29-4 | Benchchem [benchchem.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. labproinc.com [labproinc.com]
- 10. ors.od.nih.gov [ors.od.nih.gov]
Technical Support Center: Solubilization Strategies for H-Arg-OEt·2HCl
[1]
The Physicochemical Landscape
Why is this difficult?
H-Arg-OEt·2HCl presents a unique solubility paradox. While the ethyl ester group adds lipophilicity (making it more "organic-friendly"), the molecule exists as a dihydrochloride salt . This means every molecule of arginine ethyl ester is locked in a crystal lattice with two chloride ions (
-
The Barrier: DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) are polar aprotic solvents.[1] They are excellent at solvating cations (positive charges) but poor at solvating small anions like chloride.[1] The high lattice energy of the 2HCl salt resists the solvent's attempt to pull the ions apart.
-
The Solution: To dissolve this compound effectively, you must either (A) mechanically/thermally disrupt the lattice, (B) introduce a protic co-solvent to stabilize the anions, or (C) chemically neutralize the salt to release the more soluble free base.
Troubleshooting Protocols
Method A: The "In-Situ" Neutralization (Recommended for Synthesis)
Best for: Peptide coupling, chemical derivatization, or reactions requiring the free amine.
This is the most robust method. By adding a tertiary organic base, you strip away the HCl, converting the salt into its free-base form, which is significantly more soluble in organic media.
Reagents:
-
Anhydrous DMF or DMSO
-
Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)[1]
Protocol:
-
Weigh: Place the H-Arg-OEt·2HCl in a dry vial.
-
Suspend: Add the required volume of DMF/DMSO. The solid will likely remain as a suspension or cloudy mixture.
-
Neutralize: Add 2.0 to 2.2 equivalents of DIPEA relative to the Arginine salt.
-
Calculation:
[1]
-
-
Agitate: Vortex or sonicate for 1–2 minutes.
-
Observation: The solution should clear rapidly as the lipophilic free base is released and the resulting DIPEA·HCl salt remains soluble or forms a separate, manageable equilibrium.[1]
Technical Note: If using this for peptide coupling, the free amine is now reactive. Ensure your electrophile (e.g., activated carboxylic acid) is ready.[1]
Method B: Thermal & Mechanical Dissolution (Physical approach)
Best for: Analytical standards, stock solutions where pH modification is forbidden.
Protocol:
-
Dry Solvent: Ensure DMF/DMSO is anhydrous (<0.1% water).[1] Water absorbs into the hygroscopic salt, creating a sticky "gum" that resists dissolution.
-
Sonication: Place the vessel in an ultrasonic bath at 40 kHz for 10–15 minutes. This breaks apart crystal aggregates.[1]
-
Gentle Heat: Heat the solution to 40°C – 45°C .
-
CRITICAL WARNING: Do not exceed 50°C. Arginine ethyl ester is prone to cyclization (forming diketopiperazines) or hydrolysis of the ester bond at high temperatures, especially if any moisture is present.
-
-
Vortex: Vigorously vortex immediately after heating.
Method C: The "Chaotropic" Spike (Co-solvent approach)
Best for: High-concentration stocks where pure organic solvent is not strictly required.
Adding a small percentage of a protic solvent helps solvate the chloride anions.
Protocol:
-
Dissolve the salt in a minimal volume of Water or Trifluoroethanol (TFE) .[1]
-
Ratio: 5–10% of the final target volume.
-
-
Dilute slowly with DMF or DMSO while vortexing.
-
Result: The protic "spike" creates a solvation shell around the ions, allowing the bulk aprotic solvent to maintain the solution.
Decision Logic & Mechanism
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your downstream application.
Caption: Decision tree for solubilizing H-Arg-OEt·2HCl based on experimental requirements.
Data Summary: Solubility & Properties[3][4][5][6][7][8][9][10][11]
| Property | Value / Description | Note |
| Molecular Weight | 275.18 g/mol | 2HCl Salt form |
| Appearance | White crystalline powder | Highly Hygroscopic |
| Solubility (Water) | > 100 mg/mL | Very Soluble |
| Solubility (Pure DMF) | < 10 mg/mL (Est.) | Poor without heat/base |
| Solubility (Pure DMSO) | ~ 20-30 mg/mL | Moderate (Requires sonication) |
| Stability | Sensitive to moisture | Store at -20°C, desiccated |
Frequently Asked Questions (FAQs)
Q1: The solution turned cloudy after I let it sit for an hour. Why? A: This is likely due to moisture absorption .[1] DMF and DMSO are hygroscopic, and H-Arg-OEt[1]·2HCl is extremely hygroscopic.[1] If the vessel wasn't sealed tightly, atmospheric water entered, potentially causing "gumming" or precipitation of a hydrate form. Fix: Always use anhydrous solvents and keep under nitrogen/argon.
Q2: Can I use alcohols like Methanol or Ethanol instead? A: Yes, H-Arg-OEt[1]·2HCl is soluble in ethanol.[1] However, if you are performing a reaction, be aware of transesterification . If you dissolve the ethyl ester in methanol with a base present, you may slowly convert it to the methyl ester. For pure solubility, Ethanol is a safer choice.[1]
Q3: Why do you warn against high heat (>50°C)? A: Arginine derivatives are prone to intramolecular cyclization.[1] The amine can attack the ester to form a diketopiperazine or lactam structure, effectively destroying your compound. 40°C is the safety ceiling.
Q4: I added DIPEA but it's still not clear. What now? A: Ensure you added enough base.[1] The "2HCl" means you need two equivalents of base just to neutralize the acid counter-ions. Add a slight excess (2.2 to 2.5 eq). If it remains cloudy, sonicate for 5 minutes to break up the remaining crystal lattice.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12896754, Arginine ethyl ester hydrochloride.[1] Retrieved from [Link][1]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews, 109(6), 2455-2504.[1] (General reference for peptide solubility and protecting group handling).
Technical Support Center: Preventing Racem-ization of H-Arg-OEt·2HCl During Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of peptide synthesis. Specifically, we will address a persistent and critical challenge: the racemization of Arginine ethyl ester dihydrochloride (H-Arg-OEt·2HCl) during peptide bond formation. Maintaining stereochemical integrity is paramount, as the presence of diastereomeric impurities can drastically alter the biological activity and therapeutic efficacy of a synthetic peptide.
This document provides in-depth, field-proven insights and actionable protocols to help you mitigate and prevent this costly side reaction.
Understanding the "Why": The Mechanism of Arginine Racemization
Before we can effectively prevent racemization, we must understand its origin. During a coupling reaction, the carboxylic acid of the N-protected amino acid is activated to facilitate nucleophilic attack by the amino group of the incoming amino acid ester (in this case, H-Arg-OEt). This activation, however, is a double-edged sword.
The primary pathway for racemization of N-acyl amino acids is through the formation of a planar, achiral 5(4H)-oxazolone intermediate.[1][2][3] The key steps are:
-
Activation: The carboxyl group of the N-protected amino acid is activated by a coupling reagent (e.g., a carbodiimide like DCC or an onium salt like HBTU).
-
Cyclization: In the presence of a base, the activated ester can cyclize to form an oxazolone.
-
Tautomerization & Racemization: The α-proton on the oxazolone is acidic and can be abstracted by a base. This leads to the formation of a resonance-stabilized, aromatic oxazole, which is achiral. Reprotonation can then occur from either face, leading to a mixture of L- and D-isomers.[3]
A secondary, less common pathway is the direct enolization of the activated ester by direct abstraction of the α-proton by a strong base.[2][3]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the issues you may be encountering in the lab.
Question 1: I've detected a significant diastereomeric impurity in my crude peptide. How can I confirm it's from the Arginine coupling step?
Answer: This is a common and critical diagnostic question.
-
Analytical Approach: The gold standard for quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) . You will need to develop a separation method that can resolve the desired L-L diastereomer from the L-D impurity.
-
Reference Standard: Synthesize a small amount of the authentic L-D diastereomer by intentionally using D-Arg-OEt in the coupling step. This provides an unambiguous reference peak for your HPLC or GC analysis, confirming the identity of the impurity.
-
Mass Spectrometry (MS): While MS cannot distinguish between diastereomers, it will confirm that the impurity has the same mass as your target peptide, ruling out other side products like deletions.
Question 2: Which factors have the most significant impact on the racemization of H-Arg-OEt?
Answer: There are three primary factors that you must control meticulously: the choice of base, the coupling reagent/additive system, and the reaction temperature.[4]
-
Base Selection: The base is often the main culprit. It is required to neutralize the dihydrochloride salt of H-Arg-OEt and to facilitate the coupling, but it also catalyzes oxazolone formation.
-
High-Risk Bases: Strong and/or sterically unhindered bases like N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are known to significantly promote racemization.[5]
-
Recommended Bases: Opt for weaker or more sterically hindered bases. N-Methylmorpholine (NMM) is a good first choice.[3][6] In particularly sensitive cases, the highly hindered base 2,4,6-collidine is recommended, though it may lead to slower reaction rates.[1][3][5]
-
-
Coupling Reagent & Additive: The nature of the activated intermediate is critical.
-
High-Risk Reagents: Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) used alone generate highly reactive O-acylisourea intermediates that are very prone to racemization.[1][6]
-
Recommended Systems: The key is to use additives that trap the activated intermediate to form a more stable, less racemization-prone active ester.[4][7] The combination of DIC with an additive like OxymaPure® or 1-hydroxybenzotriazole (HOBt) is a robust and highly recommended strategy.[2][3][5] Onium salts like HATU are very efficient but must be used with caution and preferably with a hindered base.[5][6]
-
-
Temperature: Higher temperatures accelerate all reactions, including the rate of racemization.[5][8]
-
Recommendation: Perform your coupling reactions at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a standard practice to minimize epimerization.[8]
-
// Node styles NMM [label="NMM (Recommended)", fillcolor="#E6F4EA", fontcolor="#202124"]; Collidine [label="2,4,6-Collidine\n(For Sensitive Cases)", fillcolor="#E6F4EA", fontcolor="#202124"]; DIPEA [label="DIPEA / TEA (Avoid)", fillcolor="#FCE8E6", fontcolor="#202124"]; DIC_Oxyma [label="DIC + Oxyma/HOBt\n(Highly Recommended)", fillcolor="#E6F4EA", fontcolor="#202124"]; HATU [label="HATU (Use with caution)", fillcolor="#FEF7E0", fontcolor="#202124"]; DCC_Alone [label="Carbodiimide Alone (Avoid)", fillcolor="#FCE8E6", fontcolor="#202124"]; Temp_0C [label="0°C to RT\n(Recommended)", fillcolor="#E6F4EA", fontcolor="#202124"]; Temp_RT [label="Room Temp (Standard)", fillcolor="#FEF7E0", fontcolor="#202124"];
// Connections Start -> Base_Choice; Base_Choice -> NMM [label="Good"]; Base_Choice -> Collidine [label="Best"]; Base_Choice -> DIPEA [label="High Risk"]; {NMM, Collidine, DIPEA} -> Coupling_Choice;
Coupling_Choice -> DIC_Oxyma [label="Best"]; Coupling_Choice -> HATU [label="Good"]; Coupling_Choice -> DCC_Alone [label="High Risk"]; {DIC_Oxyma, HATU, DCC_Alone} -> Temp_Control;
Temp_Control -> Temp_0C [label="Best"]; Temp_Control -> Temp_RT [label="Standard"]; {Temp_0C, Temp_RT} -> Run_Reaction;
Run_Reaction -> Analysis -> Result; Result -> Success [label="< 2%"]; Result -> Troubleshoot [label="> 2%"]; Troubleshoot -> Base_Choice [style=dashed, label="Iterate"]; } caption { label = "Fig. 2: Decision workflow for minimizing Arg racemization."; fontsize = 10; fontname = "Arial"; } enddot Caption: Figure 2: Decision workflow for minimizing Arg racemization.
Question 3: Does the arginine side-chain protection influence racemization?
Answer: While the primary mechanism involves the α-carbon, the bulky and complex guanidinium side-chain protecting groups (like Pbf, Pmc) can indirectly influence the reaction. A major side reaction specific to arginine is the formation of a δ-lactam, which consumes the activated amino acid and can lead to incomplete couplings.[9][10] This might tempt researchers to use longer reaction times or more forceful conditions, which in turn increases the risk of racemization. Using a robust coupling protocol from the start is the best way to avoid both issues.
Data-Driven Decisions: Impact of Reagents on Racemization
The choice of reagents is not theoretical. Quantitative studies have demonstrated the profound impact of different coupling systems on stereochemical purity. While specific data for H-Arg-OEt·2HCl is dispersed, the trends observed for sensitive amino acids are broadly applicable.
| Coupling System | Base | Typical Racemization | Rationale & Comments |
| DIC / HOBt | NMM | Low | A classic, cost-effective method. HOBt traps the O-acylisourea intermediate, forming the less reactive HOBt-ester, suppressing racemization.[1][7] |
| DIC / OxymaPure® | NMM | Very Low | Oxyma is a non-explosive, highly effective alternative to HOBt, providing excellent suppression of racemization with fast kinetics.[2][3] |
| HATU | DIPEA | High | HATU is a potent activator, but when paired with a strong base like DIPEA, the risk of racemization is significant.[5][6] |
| HATU | 2,4,6-Collidine | Low to Moderate | Using a hindered base mitigates the risk associated with powerful onium salt activators, but may require longer reaction times.[5] |
| DCC alone | TEA | Very High | This combination should be avoided for all but the most robust coupling steps. The highly reactive intermediate readily forms the oxazolone.[6] |
Note: Percentages are illustrative and can vary based on the specific amino acid sequence, solvent, and temperature.
Recommended Experimental Protocol: Coupling with DIC/Oxyma
This protocol is designed to be a robust starting point for minimizing the racemization of H-Arg-OEt·2HCl in solution-phase synthesis.
Materials:
-
N-α-Fmoc-protected Amino Acid (1.0 eq)
-
H-Arg-OEt·2HCl (1.0 eq)
-
OxymaPure® (Ethyl cyano(hydroxyimino)acetate) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N-Methylmorpholine (NMM) (2.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation of Amine Component: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve H-Arg-OEt·2HCl (1.0 eq) in anhydrous DMF.
-
Neutralization: Cool the solution to 0°C in an ice bath. Add N-Methylmorpholine (NMM) (2.1 eq) dropwise while stirring. The extra equivalent is to ensure the final reaction mixture remains basic after the coupling partner is added. Stir for 10-15 minutes at 0°C.
-
Activation of Acid Component (In a separate flask):
-
In a separate flask, dissolve the N-α-Fmoc-protected amino acid (1.0 eq) and OxymaPure® (1.1 eq) in anhydrous DMF.
-
Cool this solution to 0°C.
-
Add DIC (1.1 eq) to the solution. A white precipitate of diisopropylurea (DIU) may begin to form.
-
Allow this "pre-activation" to proceed for 5-10 minutes at 0°C. This step is crucial for forming the Oxyma-ester.
-
-
Coupling Reaction:
-
Transfer the activated acid solution from step 3 into the flask containing the neutralized H-Arg-OEt (step 2) at 0°C.
-
Rinse the activation flask with a small amount of DMF and add it to the reaction mixture to ensure a complete transfer.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 2 hours.
-
Let the reaction mixture warm slowly to room temperature and continue stirring for an additional 2-4 hours, or overnight if necessary.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting amino acid is consumed.
-
-
Work-up:
-
Filter off the diisopropylurea (DIU) byproduct.
-
Proceed with your standard aqueous work-up and purification protocol.
-
-
Validation: Analyze the crude product using a previously developed chiral HPLC method to quantify the level of the diastereomeric impurity.
References
-
Mokhtar, S. N. B., & Yusof, M. S. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7517. MDPI. Available at: [Link]
-
D'Arrigo, P., et al. (1998). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Tetrahedron: Asymmetry, 9(7), 1137-1143. Available at: [Link]
-
Li, P., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 5, 2026, from [Link]
-
Albericio, F., et al. (2018). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 23(5), 1047. MDPI. Available at: [Link]
-
Wang, Y., et al. (2020). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 24(9), 1736-1744. ACS Publications. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in H-Arg-OEt 2 HCl esterification
Technical Support Center: H-Arg-OEt · 2HCl Esterification
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the technical support center for the synthesis of L-Arginine ethyl ester dihydrochloride (H-Arg-OEt · 2HCl). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this common yet nuanced esterification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you diagnose and resolve issues leading to low yields and impurities.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing H-Arg-OEt · 2HCl?
The most established method is the direct esterification of L-arginine with ethanol, catalyzed by thionyl chloride (SOCl₂).[1] This reaction is a variation of the Fischer-Speier esterification. The thionyl chloride serves a dual purpose: it reacts with ethanol to form anhydrous HCl gas in situ, which protonates the carboxylic acid, and it acts as a powerful dehydrating agent, consuming any water present and driving the reaction equilibrium towards the ester product.[2][3]
Q2: Why is the product a dihydrochloride (· 2HCl) salt?
L-arginine has two basic sites that are protonated under the highly acidic reaction conditions: the α-amino group and the guanidinium group. The final product, L-arginine ethyl ester, retains these two basic sites. The excess HCl generated from the thionyl chloride reaction with ethanol ensures that both of these nitrogenous groups are protonated in the final isolated product, forming a stable crystalline dihydrochloride salt.
Q3: Is it possible to use other acids, like sulfuric acid (H₂SO₄), as a catalyst?
While classic Fischer esterifications often use sulfuric or phosphoric acid, thionyl chloride is preferred for amino acid esterification for a critical reason.[1] It actively removes water by reacting with it to form SO₂ and HCl gas.[3] This is highly advantageous because esterifications are reversible reactions, and the presence of water can hydrolyze the ester product back to the starting carboxylic acid, thereby reducing the yield.[4][5]
Q4: My final product is a sticky oil instead of a crystalline solid. What happened?
This is a common issue often linked to two primary causes:
-
Residual Solvents/Moisture: The product is hygroscopic, meaning it readily absorbs moisture from the air.[6] Incomplete removal of ethanol or exposure to atmospheric humidity during workup can prevent crystallization.
-
Impurities: The presence of unreacted starting material or side-products can interfere with the crystal lattice formation, resulting in an oil.
A thorough drying procedure under high vacuum and proper purification, such as trituration with a non-polar solvent like diethyl ether, can often resolve this.[7]
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in this synthesis can almost always be traced back to a few critical parameters. Use this section to diagnose the potential cause based on your observations.
Problem Area 1: Reaction Conditions & Reagents
Q: My reaction yield is consistently below 50%. What are the most likely culprits related to my setup?
A: Let's break down the most critical factors, as minor deviations here have major consequences.
1. Water Contamination (The Primary Suspect):
-
Causality: The esterification is an equilibrium-limited reaction.[4] Water is a product of the reaction between the protonated carboxylic acid and ethanol. According to Le Châtelier's principle, any water present at the start or introduced during the reaction will push the equilibrium back towards the starting materials, directly reducing your yield.[1][4]
-
Troubleshooting Steps:
-
Ethanol Quality: You must use absolute or anhydrous ethanol (≥99.5%). Standard 95% ethanol contains enough water to significantly inhibit the reaction. If your bottle has been open for a long time, it may have absorbed atmospheric moisture. Consider using a freshly opened bottle or drying your ethanol over 3Å molecular sieves.
-
Thionyl Chloride's Role: Thionyl chloride is your best defense against trace water, as it reacts exothermically with it.[3] A sufficient excess of SOCl₂ ensures both catalysis and dehydration.
-
Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar) before use.
-
2. Incorrect Stoichiometry:
-
Causality: The molar ratios of the reactants are critical for driving the reaction to completion.
-
Troubleshooting & Optimization:
-
Ethanol: Ethanol serves as both a reagent and the solvent. It should be in large excess to push the reaction equilibrium forward.[5]
-
Thionyl Chloride (SOCl₂): A molar excess relative to L-arginine is required. Published procedures show a range, from a slight excess (e.g., 1.1 - 1.25 equivalents) to a significant excess (3.5 - 4.5 equivalents).[3][8][9] If yields are low, a modest increase in the amount of SOCl₂ may be beneficial, ensuring complete conversion and dehydration. See the table below for starting points.
-
Table 1: Example Stoichiometric Ratios from Literature
| L-Arginine (or its HCl salt) | Thionyl Chloride (SOCl₂) | Ethanol | Reference |
|---|---|---|---|
| 1 equivalent | 1.1 equivalents | 10 equivalents | [3] |
| 0.25 equivalents | 1.25 equivalents | Large Excess (Solvent) | [9] |
| 1 equivalent | 3.5 - 4.5 equivalents | 4-10x mass of Arg |[8] |
3. Improper Temperature Control:
-
Causality: The reaction has a specific optimal temperature profile.
-
Troubleshooting Steps:
-
Initial Addition: The reaction of thionyl chloride with ethanol is highly exothermic and produces HCl and SO₂ gas. This addition must be done slowly and at a low temperature (-5 to 0 °C) to prevent uncontrolled boiling of the solvent and potential degradation of the starting material.[3] A rapid, uncontrolled exotherm is a common cause of side reactions and a dark-colored reaction mixture.
-
Reaction Progression: After the initial exothermic phase is controlled, the reaction requires thermal energy to proceed to completion. Procedures typically involve a period of stirring at room temperature followed by heating to reflux (75-80 °C) for several hours.[3] Insufficient heating time or temperature will result in an incomplete reaction.
-
Problem Area 2: Product Isolation & Purification
Q: My reaction seems to have worked (based on TLC/LCMS), but I lose most of my product during workup. Why?
A: H-Arg-OEt · 2HCl is a highly polar, water-soluble salt. Aggressive or inappropriate purification techniques are a frequent cause of significant product loss.
1. Premature Hydrolysis:
-
Causality: The ester bond is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.[10] Adding aqueous solutions during workup before the product is securely isolated as a solid can lead to the hydrolysis of your ester back to L-arginine hydrochloride.
-
Troubleshooting Steps:
-
Avoid Aqueous Workups: Do not wash the crude reaction mixture with aqueous bicarbonate or other basic solutions to neutralize the acid. This will almost certainly hydrolyze the product. The goal is to isolate the hydrochloride salt directly.
-
Solvent Removal: The first step in isolation should be the removal of excess ethanol and SOCl₂ under reduced pressure (rotary evaporation). This often yields a thick oil or slurry.[7]
-
2. Ineffective Crystallization/Precipitation:
-
Causality: As a highly polar salt, the product is very soluble in polar solvents like the ethanol it was synthesized in, but insoluble in non-polar organic solvents. This difference in solubility is key to its isolation.
-
Troubleshooting Steps:
-
Anti-Solvent Precipitation: The most effective method for isolating the crude product is "crashing it out" of solution by adding a non-polar solvent. After removing most of the ethanol, add the crude oily residue to a large volume of vigorously stirring diethyl ether or petroleum ether.[7] The product should precipitate as a white solid.
-
Trituration: If a gummy solid forms, it can often be solidified by repeated washing and stirring with fresh portions of the non-polar solvent (trituration). This process washes away soluble organic impurities and helps induce crystallization.
-
Recrystallization for High Purity: For the highest purity, the isolated crude solid can be recrystallized from anhydrous ethanol.[7] This step, while improving purity, may reduce the overall yield. A reported yield of 85% is achievable with this method.[7]
-
Visualizing the Process: Workflow and Mechanism
To better understand the critical steps and chemical transformations, refer to the following diagrams.
Experimental Workflow
Caption: High-level experimental workflow for H-Arg-OEt · 2HCl synthesis.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.
Caption: Simplified mechanism of acid-catalyzed esterification of L-arginine.
Recommended Protocol & Self-Validation
This protocol incorporates best practices to maximize yield and purity. Each step includes a self-validation checkpoint.
Materials:
-
L-Arginine
-
Anhydrous Ethanol (≥99.5%)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether (anhydrous)
-
Two-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Setup: Assemble the oven-dried glassware under an inert atmosphere (N₂). Equip the flask with a magnetic stir bar.
-
Reagent Preparation: In the flask, add anhydrous ethanol (approx. 10 molar equivalents to L-arginine). Cool the flask to -5 °C using an ice/salt bath.
-
SOCl₂ Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel over 30-45 minutes.
-
Checkpoint: The temperature should not rise above 0 °C. You will observe gas evolution (HCl, SO₂). The solution should remain colorless.
-
-
Initial Stirring: Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Arginine Addition: Add L-arginine (1 equivalent) portion-wise to the cold solution.
-
Checkpoint: The arginine may not dissolve completely at this stage. This is expected.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (~78 °C) and maintain for 4-5 hours.
-
Checkpoint: The L-arginine should fully dissolve as the reaction progresses. The solution should become clear and remain colorless to pale yellow. A dark brown or black color indicates potential decomposition due to excessive heat or impurities.
-
-
Solvent Removal: Cool the reaction to room temperature. Remove the ethanol and excess SOCl₂ using a rotary evaporator.
-
Checkpoint: You should be left with a viscous, colorless to pale yellow oil or a semi-solid mass.
-
-
Precipitation: In a separate flask, add a large volume of cold, anhydrous diethyl ether (at least 10-20 times the volume of the crude oil). While stirring vigorously, slowly add the crude product to the ether.
-
Checkpoint: A fine white precipitate should form immediately. If an oil forms, continue to stir vigorously. You may need to scratch the side of the flask with a glass rod to induce crystallization.
-
-
Isolation: Continue stirring for 30 minutes. Collect the white solid by vacuum filtration. Wash the solid on the filter with several portions of fresh diethyl ether to remove any residual impurities.
-
Drying: Dry the product under high vacuum for several hours to remove all traces of solvent.
-
Checkpoint: The final product should be a fine, white, free-flowing crystalline powder. The yield of the crude product should be in the range of 85-95%. Purity can be confirmed by HPLC (≥98% is a good target) and structure confirmed by ¹H NMR.[7]
-
Safety First: Handling Thionyl Chloride
Thionyl chloride is a highly corrosive and reactive substance that requires strict safety protocols.
-
Handling: Always handle thionyl chloride in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[11][12]
-
Reactivity: It reacts violently with water, releasing toxic HCl and SO₂ gases.[13] Ensure your reaction setup is completely dry and avoid any contact with moisture.
-
Quenching: Never quench excess thionyl chloride with water. To neutralize it, slowly and carefully add it to a cold, stirred solution of sodium bicarbonate or calcium hydroxide.
References
- BenchChem. (n.d.). H-Arg-OEt 2 HCl | 36589-29-4.
- BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism.
- CN108101812B. (n.d.). Production and purification process of lauroyl arginine ethyl ester hydrochloride.
- Chemistry LibreTexts. (2023, January 22).
- The Organic Chemistry Tutor. (2016, December 27).
- N.V. Co., et al. (n.d.). Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- CN110668977A. (n.d.). Preparation process of lauroyl arginine ethyl ester hydrochloride.
- CN102976978A. (n.d.). Preparation method of L-arginine ethyl ester hydrochloride.
- BenchChem. (n.d.). H-Arg-OEt 2 HCl | 36589-29-4.
- Shahzadi, I., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Molecular Pharmaceutics.
- Wikipedia. (n.d.). L-Arginine ethyl ester.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Wikipedia. (n.d.).
- Carl ROTH. (n.d.).
- Li, Y., et al. (2023). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Journal of Pharmaceutical Sciences.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- van de Locht, M. C. M., et al. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
- Meng, Y., et al. (2011). The effect of water on the esterification reaction.
- Yoshioka, S., et al. (2014). Effect of Arginine on the Aggregation of Protein in Freeze-Dried Formulations Containing Sugars and Polyol.
- Fisher Scientific. (2009, September 21).
- Mahrath, A. J. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?
- Validation of HPLC method for determination of L - Arginine in Tonotyl® solution. (2015, August 6).
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- European Patent Office. (n.d.). Process for producing crystals of salt of acidic amino acid and basic amino acid.
- University of California, Santa Barbara. (2013, July 22). SOP 0079 - Thionyl Chloride.
- Sari, Y., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceuticals.
- Bhandare, P., et al. (2023, March). Analytical Method Development and Validation of L- Arginine Effervescent Powder.
- Hampton Research. (n.d.).
- Jusko, M., et al. (2019). Impact of Water Content on Energy Potential and Combustion Characteristics of Methanol and Ethanol Fuels. Energies.
- Bhandare, P., et al. (2010). Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Journal of Chemical and Pharmaceutical Research.
- New Jersey Department of Health. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
- Typical examples of impurities observed in synthesized peptides. (n.d.).
- Sigma-Aldrich. (2025, December 24).
- Agilent. (n.d.).
- Goldberg, K. I., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 9. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]
- 10. CN110668977B - Preparation process of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 11. drexel.edu [drexel.edu]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
Removing unreacted H-Arg-OEt 2 HCl from peptide mixtures
A Specialist's Guide to Removing Unreacted H-Arg-OEt·2HCl from Peptide Mixtures
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of peptide synthesis and the challenges that can arise during purification. A frequent and often troublesome issue is the removal of excess reagents, particularly highly polar molecules like L-Arginine ethyl ester dihydrochloride (H-Arg-OEt·2HCl). This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high-purity peptide products.
Understanding the Challenge: The Physicochemical Properties of H-Arg-OEt·2HCl
The difficulty in removing H-Arg-OEt·2HCl stems from its intrinsic properties. As a salt of a basic amino acid ester, it is highly soluble in aqueous and polar solvents, much like many peptides. This similarity in solubility profiles can make separation challenging.
| Property | Value | Implication for Purification |
| Molecular Weight | 275.18 g/mol | Small molecular size can lead to co-elution with smaller peptides or diffusion into a broader range of chromatographic pores. |
| Form | White to light yellow powder | Physical appearance is not a distinguishing factor in complex mixtures. |
| Solubility | Soluble in water.[1] | High water solubility makes it difficult to remove by simple aqueous washes if the target peptide is also water-soluble. |
| Polarity | High | Tends to have low retention on reversed-phase chromatography columns, potentially co-eluting with very polar peptides or in the void volume. |
| Charge | Cationic | The guanidinium group is positively charged over a wide pH range, a key property to exploit in ion-exchange chromatography. |
Troubleshooting Guide: Isolating Your Peptide from H-Arg-OEt·2HCl
This section addresses common problems encountered when trying to remove residual H-Arg-OEt·2HCl and provides actionable solutions.
Scenario 1: H-Arg-OEt·2HCl co-elutes with my peptide in Reversed-Phase HPLC (RP-HPLC).
-
The Underlying Issue: The high polarity of H-Arg-OEt·2HCl can cause it to have minimal retention on C18 columns, eluting in the early, highly aqueous phase of the gradient. If your peptide is also very polar, it may elute in the same fractions.
-
Troubleshooting Steps:
-
Modify the Gradient: A shallower gradient at the beginning of the run can improve the separation of early-eluting compounds.[2] For instance, instead of a rapid gradient from 5% to 50% acetonitrile (ACN), try a slower ramp from 0% to 20% ACN over a longer period.
-
Alter the Ion-Pairing Agent: While trifluoroacetic acid (TFA) is standard, using an alternative like formic acid can sometimes alter the selectivity between the peptide and the impurity.
-
Change the Stationary Phase: If a C18 column is not providing adequate separation, consider a stationary phase with different selectivity. A C8 or a phenyl-hexyl column might offer different hydrophobic interactions. For highly polar peptides, a column with polar endcapping could be beneficial.
-
Scenario 2: I've tried precipitation, but the H-Arg-OEt·2HCl remains in my peptide pellet.
-
The Underlying Issue: If the peptide and H-Arg-OEt·2HCl are both soluble in the solvent from which you are trying to precipitate (e.g., water), and insoluble in the anti-solvent (e.g., diethyl ether), they will precipitate together.
-
Troubleshooting Steps:
-
Optimize the Precipitation Solvent System: Experiment with different solvent/anti-solvent combinations. The goal is to find a system where your peptide has low solubility, but the H-Arg-OEt·2HCl remains in solution. For example, if your peptide is moderately hydrophobic, you might be able to precipitate it from a solution with a higher organic content, in which the H-Arg-OEt·2HCl remains soluble.
-
pH Adjustment: The solubility of your peptide may be pH-dependent. Adjusting the pH of the solution to the peptide's isoelectric point (pI) can minimize its solubility and promote selective precipitation, while the highly charged H-Arg-OEt·2HCl may remain in solution.
-
Scenario 3: My peptide yield is very low after attempting to remove H-Arg-OEt·2HCl.
-
The Underlying Issue: The purification conditions may be too harsh, leading to the loss of your target peptide. This can happen during multiple chromatographic runs or aggressive washing steps.
-
Troubleshooting Steps:
-
Employ a More Selective Technique: Instead of relying on multiple, potentially low-yield RP-HPLC runs, consider a multi-modal approach. An initial ion-exchange chromatography step to capture the cationic H-Arg-OEt·2HCl can significantly simplify the subsequent RP-HPLC purification.
-
Minimize Handling Steps: Each transfer and processing step can lead to product loss. Streamline your workflow as much as possible.
-
Check for Peptide Instability: Ensure that the pH and solvent conditions used during purification are not causing your peptide to degrade or precipitate irreversibly.
-
Frequently Asked Questions (FAQs)
Q1: Can I use Solid-Phase Extraction (SPE) to remove H-Arg-OEt·2HCl?
A1: Yes, SPE can be an effective preliminary clean-up step. A reversed-phase SPE cartridge can be used to bind the peptide while the highly polar H-Arg-OEt·2HCl is washed away in the loading and initial washing steps. However, if your peptide is also very polar, you may experience breakthrough and loss of product. A better approach might be to use a cation-exchange SPE cartridge to bind the positively charged H-Arg-OEt·2HCl and allow your (presumably less positively charged or neutral) peptide to flow through. Method development is crucial to optimize binding and elution conditions.
Q2: What is the most reliable chromatographic method for separating H-Arg-OEt·2HCl from my peptide?
A2: For a definitive separation, cation-exchange chromatography (CIEX) is often the most robust method.[3] This technique separates molecules based on their net positive charge. Since H-Arg-OEt·2HCl carries a strong positive charge, it will bind tightly to the cation-exchange resin. Your peptide, depending on its amino acid composition and the buffer pH, will have a different net charge and can be eluted under different ionic strength conditions. This allows for a highly selective separation.
Q3: Are there any non-chromatographic methods that are effective?
A3: Liquid-liquid extraction can be a viable option if your peptide has significantly different solubility properties than H-Arg-OEt·2HCl. For instance, if your peptide is sufficiently hydrophobic, you may be able to extract it into an organic solvent (e.g., ethyl acetate, though this is less common for peptides) while the highly polar H-Arg-OEt·2HCl remains in the aqueous phase. This is highly dependent on the specific peptide sequence.
Q4: How can I monitor the removal of H-Arg-OEt·2HCl?
A4: You can monitor the removal of H-Arg-OEt·2HCl using analytical techniques such as:
-
Analytical RP-HPLC: H-Arg-OEt·2HCl will typically appear as a sharp, early-eluting peak.
-
Mass Spectrometry (MS): You can monitor for the specific mass of the impurity.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC can be a quick way to assess the presence of the impurity, especially if you have a suitable staining method.
Experimental Protocols
Protocol 1: Purification by Cation-Exchange Chromatography (CIEX)
This protocol is ideal for separating the highly cationic H-Arg-OEt·2HCl from a peptide mixture.
Materials:
-
Strong cation-exchange column (e.g., sulfopropyl-based resin)
-
Buffer A: 20 mM Sodium Phosphate, pH 3.0
-
Buffer B: 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0
-
Crude peptide mixture containing H-Arg-OEt·2HCl, dissolved in Buffer A
Procedure:
-
Column Equilibration: Equilibrate the cation-exchange column with at least 5 column volumes (CVs) of Buffer A.
-
Sample Loading: Load the dissolved crude peptide mixture onto the column.
-
Washing: Wash the column with 5-10 CVs of Buffer A to remove any unbound, neutral, or anionic species. The H-Arg-OEt·2HCl and potentially the target peptide will remain bound.
-
Elution: Elute the bound molecules using a linear gradient of 0-100% Buffer B over 20-30 CVs.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and/or MS to identify the fractions containing the purified peptide, free of H-Arg-OEt·2HCl. The H-Arg-OEt·2HCl is expected to elute at a higher salt concentration than many peptides due to its high charge density.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC) with Optimized Gradient
This protocol is suitable when the peptide has sufficient hydrophobicity to be retained on a reversed-phase column.
Materials:
-
C18 RP-HPLC column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide mixture, dissolved in a minimal amount of Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the dissolved crude peptide mixture.
-
Initial Wash: Maintain the initial conditions for 2-5 minutes to allow the highly polar H-Arg-OEt·2HCl to elute in the void volume.
-
Gradient Elution: Apply a shallow gradient to elute the peptide. For example:
-
5-25% Mobile Phase B over 40 minutes.
-
25-60% Mobile Phase B over 30 minutes.
-
60-95% Mobile Phase B over 5 minutes (for column cleaning).
-
-
Fraction Collection: Collect fractions corresponding to the peptide peak of interest.
-
Analysis: Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity by MS.
Visualization of Workflows
Caption: Decision tree for selecting a purification method.
Caption: Cation-Exchange Chromatography Workflow.
References
-
Wikipedia. (n.d.). L-Arginine ethyl ester. Retrieved February 7, 2026, from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved February 7, 2026, from [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). Investigation of Impurities in Peptide Pools. Separations, 9(2), 36. [Link]
-
ResearchGate. (2014). How can I precipitate amino acids and short peptides from liquid? Retrieved February 7, 2026, from [Link]
-
Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Retrieved February 7, 2026, from [Link]
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved February 7, 2026, from [Link]
-
PubMed. (2005). Solid-phase capture and release of arginine peptides by selective tagging and boronate affinity chromatography. Journal of Chromatography A, 1079(1-2), 187-196. [Link]
-
NIH. (2018). Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics. ACS Chemical Biology, 13(10), 2805-2812. [Link]
-
Bio-Synthesis Inc. (n.d.). Peptide impurities. Retrieved February 7, 2026, from [Link]
Sources
Technical Support Center: H-Arg-OEt·2HCl Hydrolysis in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for L-Arginine ethyl ester dihydrochloride (H-Arg-OEt·2HCl). This resource is designed for researchers, chemists, and formulation scientists who utilize this compound and need to understand its stability and hydrolysis kinetics in aqueous environments. Here, we provide in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the accuracy and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction that affects the stability of H-Arg-OEt·2HCl in aqueous solutions?
The primary reaction is the hydrolysis of the ethyl ester bond. This reaction cleaves the molecule into L-arginine and ethanol. The rate of this hydrolysis is highly dependent on the pH of the solution.[1][2]
Q2: How does pH influence the rate of H-Arg-OEt·2HCl hydrolysis?
The hydrolysis of esters like H-Arg-OEt·2HCl is subject to both acid-catalyzed and base-catalyzed mechanisms.[1][2]
-
Acidic Conditions (pH < 7): Under acidic conditions, the ester is relatively stable. The hydrolysis reaction is slow because it is a reversible process, and a large excess of water is needed to drive the equilibrium toward the products (L-arginine and ethanol).[1][2]
-
Neutral Conditions (pH ≈ 7): The rate of hydrolysis is moderate.
-
Alkaline Conditions (pH > 7): The hydrolysis rate increases significantly under basic conditions. The reaction, often termed saponification, is effectively irreversible because the hydroxide ion (OH⁻) is a potent nucleophile that attacks the ester's carbonyl carbon. The resulting carboxylic acid (L-arginine) is immediately deprotonated to its carboxylate form, preventing the reverse reaction.[1]
A study on the closely related compound Nα-lauroyl-L-arginine ethyl ester (LAE) provides a clear illustration of this pH dependency, showing that the compound is significantly more stable at acidic pH than at neutral or alkaline pH.[3][4]
Q3: What are the expected products of H-Arg-OEt·2HCl hydrolysis?
The direct products of ester hydrolysis are L-arginine and ethanol . However, under harsh conditions (e.g., high temperatures and very high or low pH), the L-arginine product itself can degrade further. A known degradation pathway, particularly under strong acid or base at elevated temperatures, is the conversion of arginine to ornithine .[5][6]
Q4: How does temperature affect the stability of the ester?
As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing stock solutions of H-Arg-OEt·2HCl at lower temperatures (e.g., 2-8°C) will significantly prolong their shelf life by slowing the rate of hydrolysis. For kinetic studies, maintaining a constant and accurately controlled temperature is critical for obtaining reproducible results.[3][4]
Q5: Can the buffer itself affect the hydrolysis rate?
Yes. Some buffer species can act as nucleophiles and directly participate in the hydrolysis reaction, a phenomenon known as buffer catalysis. For instance, buffers with carboxylate components (e.g., citrate, acetate) or certain amine buffers could potentially increase the rate of hydrolysis compared to a non-participatory buffer like phosphate or HEPES at the same pH. When precise kinetic measurements are required, it is crucial to select a buffer system that is known to be non-catalytic or to run appropriate controls.
Quantitative Stability Data
| pH | Half-Life (t½) at 25°C | Relative Stability |
| 4 | > 1 year | Very High |
| 7 | ~57 days | Moderate |
| 9 | ~34 hours | Low |
| Data is for Nα-lauroyl-L-arginine ethyl ester (LAE) and is cited from the European Food Safety Authority report referenced in Czakaj et al. (2021).[3] |
This table clearly demonstrates that the ester is most stable in acidic conditions and rapidly degrades as the pH becomes alkaline.
Troubleshooting Guide
Q: My hydrolysis rate is much faster than expected, even at neutral pH. What could be the cause?
-
Cause 1: Inaccurate pH Measurement. Your buffer's actual pH may be higher than intended. Calibrate your pH meter with fresh, certified standards immediately before preparing your buffer.
-
Cause 2: Elevated Temperature. Check that your incubator, water bath, or reaction block is maintaining the correct temperature. Even a few degrees increase can significantly accelerate the reaction rate.
-
Cause 3: Buffer Catalysis. The buffer you are using may be actively participating in the hydrolysis. If you are using a buffer like citrate or acetate, consider switching to a phosphate or Good's buffer (e.g., HEPES) and repeat the experiment.
-
Cause 4: Microbial Contamination. If solutions are left for extended periods, microbial growth can alter the pH or introduce esterase enzymes that catalyze the hydrolysis. Use sterile solutions and proper aseptic techniques for long-term studies.
Q: The hydrolysis rates are inconsistent between experiments. How can I improve reproducibility?
-
Cause 1: Temperature Fluctuations. Ensure your temperature control system is precise and stable throughout the entire experiment. Use a calibrated thermometer to verify the temperature of the reaction vessel itself.
-
Cause 2: Buffer Preparation Inconsistency. Prepare buffers fresh from high-purity reagents. Ensure the final pH is adjusted accurately at the same temperature at which the experiment will be run, as buffer pH can be temperature-dependent.
-
Cause 3: Inaccurate Reagent Concentration. Verify the concentration of your H-Arg-OEt·2HCl stock solution. If preparing from a solid, ensure the material is fully dissolved before making final dilutions.
Q: I am analyzing my reaction by HPLC and see an unexpected peak that grows over time. What could it be?
-
Cause 1: Arginine Degradation. If your experiment involves harsh conditions (e.g., pH > 12 or strong acid at >100°C), you may be observing the formation of ornithine from the hydrolysis of the arginine side chain.[5][6]
-
Cause 2: Impurity in Starting Material. Analyze your starting H-Arg-OEt·2HCl material before initiating the kinetic study to ensure it is pure. Common impurities can include unreacted L-arginine.
-
Cause 3: Reaction with Buffer Components. The analyte may be reacting with components of your buffer or mobile phase. This is less common but can be tested by incubating the compound in the mobile phase and analyzing it over time.
Visual Troubleshooting Workflow
This decision tree can help diagnose common issues encountered during hydrolysis experiments.
Caption: Troubleshooting Decision Tree for H-Arg-OEt·2HCl Hydrolysis Experiments.
Experimental Protocols
Protocol: Monitoring Hydrolysis Kinetics using the pH-Stat Method
The hydrolysis of H-Arg-OEt·2HCl produces L-arginine, which has a carboxylic acid group. This release of an acidic proton causes a drop in the pH of a weakly buffered or unbuffered solution. The pH-stat method maintains a constant pH by automatically titrating the released acid with a standardized base. The rate of base addition is directly proportional to the rate of hydrolysis.[7]
Materials:
-
Thermostatted reaction vessel (e.g., jacketed beaker)
-
pH-stat controller with a pH electrode and an automated burette (autotitrator)
-
Standardized NaOH solution (e.g., 0.01 M or 0.05 M)
-
H-Arg-OEt·2HCl
-
High-purity water, degassed to minimize CO₂ absorption
-
Magnetic stirrer and stir bar
Procedure:
-
System Setup: Assemble the reaction vessel in a water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Place the calibrated pH electrode and the burette tip into the vessel.
-
Initial Solution: Add a known volume of high-purity water to the vessel. Start stirring at a constant rate.
-
pH Adjustment: Allow the solution to equilibrate to the target temperature. Set the pH-stat to the desired pH for the experiment (e.g., 8.0). The instrument may add a small amount of base to stabilize the pH of the water.
-
Reaction Initiation: Accurately weigh and add a known amount of H-Arg-OEt·2HCl to the vessel to start the reaction. Begin data recording immediately.
-
Data Collection: The pH-stat will automatically add the NaOH titrant to maintain the pH at the setpoint. Record the volume of titrant added as a function of time.
-
Analysis: The rate of reaction is determined from the slope of the plot of moles of NaOH added versus time. This provides the initial rate of hydrolysis under the specified conditions.
Workflow for pH-Stat Kinetic Analysis
Caption: Experimental workflow for kinetic analysis using the pH-stat titration method.
References
-
Czakaj, A., et al. (2021). Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System. Molecules, 26(19), 5939. Available from: [Link]
-
Dias, A. M. (2011). Hydrolysis of L-Arginine – Chemical and Enzymatic Catalysis. Master's Dissertation, Instituto Superior Técnico, Universidade Técnica de Lisboa. Available from: [Link]
- Hammond, B. G., et al. (2004). Toxicological and metabolic investigations of the safety of N-α-Lauroyl-l-arginine ethyl ester monohydrochloride (LAE). Food and Chemical Toxicology, 42(2), 245-259.
- Hirs, C. H. W., Stein, W. H., & Moore, S. (1954). The Amino Acid Composition of Ribonuclease. Journal of Biological Chemistry, 211(2), 941-950.
- Irazoqui, G., et al. (2018). Ethyl-Nα-dodecanoyl-L-arginate hydrochloride (LAE®) disrupts the cell membrane of Listeria monocytogenes. Food Science and Technology, 81, 10-16.
-
JECFA. (2009). ETHYL LAUROYL ARGINATE Chemical and Technical Assessment. 69th JECFA. Available from: [Link]
- Jacobsen, C. F., Léonis, J., Linderstrøm-Lang, K., & Ottesen, M. (1957). The pH-Stat and Its Use in Biochemistry. In D. Glick (Ed.), Methods of Biochemical Analysis (Vol. 4, pp. 171-210). Interscience Publishers.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Ma, S., et al. (2017). Physicochemical characterisation of ethyl lauroyl arginate (LAE) and its interaction with food components. International Journal of Food Science & Technology, 52(4), 986-995.
-
Murray, K., Rasmussen, P. S., Neustaedter, J., & Luck, J. M. (1965). The Hydrolysis of Arginine. Journal of Biological Chemistry, 240(2), 705-709. Available from: [Link]
- Rodriguez, A., et al. (2004). Metabolism of Nα-lauroyl-L-arginine ethyl ester in the rat. Food and Chemical Toxicology, 42(11), 1801-1809.
- Veciana-Nogués, M. T., et al. (1997). Kinetics of the hydrolysis of ethyl lauroyl arginate, a new food preservative. Journal of Agricultural and Food Chemistry, 45(3), 853-856.
-
LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Optimizing pH for H-Arg-OEt 2 HCl stability in solution
Technical Support Center: H-Arg-OEt·2HCl
A Guide to Optimizing pH for Solution Stability
Welcome to the technical support guide for L-Arginine ethyl ester dihydrochloride (H-Arg-OEt·2HCl). As Senior Application Scientists, we understand that the success of your research often hinges on the stability and integrity of your reagents. This guide is designed to provide you with expert insights, actionable troubleshooting advice, and validated protocols to ensure the stability of your H-Arg-OEt·2HCl solutions, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for maintaining the stability of H-Arg-OEt·2HCl in an aqueous solution?
The most critical factor is maintaining an acidic pH, ideally between 4.0 and 5.0. H-Arg-OEt·2HCl is an ester, and its primary degradation pathway in water is ester hydrolysis, a reaction that is significantly accelerated by hydroxide ions (i.e., at neutral or basic pH).[1][2][3]
Q2: How does pH quantitatively affect the stability of H-Arg-OEt·2HCl?
The stability of the ethyl ester bond is dramatically dependent on pH. Under acidic conditions, the molecule is exceptionally stable. As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases exponentially. This process is known as base-catalyzed hydrolysis.[1][3]
Data Summary: pH-Dependent Half-Life of Arginine Ethyl Ester Derivatives at 25°C
| pH Value | Approximate Half-Life | Stability Profile |
| 4.0 | > 1 year | Excellent |
| 7.0 | ~57 days | Moderate |
| 9.0 | ~34 hours | Poor |
| (Data synthesized from studies on structurally similar arginine esters).[1][2][3] |
Q3: What are the degradation products of H-Arg-OEt·2HCl?
The hydrolysis of the ester bond yields L-Arginine and ethanol.[2][4] These degradation products are generally non-interfering in many biological systems but represent a loss of your active compound, which can critically impact experimental reproducibility and accuracy.
Caption: Base-catalyzed hydrolysis of H-Arg-OEt·2HCl.
Troubleshooting Guide
Issue 1: My assay results are inconsistent, showing a decrease in compound activity over a few hours or days.
-
Probable Cause: This is a classic symptom of compound degradation due to suboptimal pH. If your solution was prepared in a neutral buffer (e.g., PBS pH 7.4) or unbuffered water, the ester is likely hydrolyzing. While the half-life at pH 7 is 57 days, this still represents a continuous loss of active material that can affect sensitive assays.[1][2]
-
Solution:
-
Verify pH: Immediately measure the pH of your stock solution and experimental buffers.
-
Use an Acidic Buffer: Prepare fresh stock solutions in a validated acidic buffer, such as a 50 mM citrate or acetate buffer at pH 4.5. Buffering at an acidic pH is a key strategy to prevent ester hydrolysis.[5]
-
Prepare Fresh: For the most sensitive applications, prepare solutions fresh from solid material immediately before use.
-
Issue 2: The pH of my H-Arg-OEt·2HCl solution, initially prepared in pure water, is drifting upwards over time.
-
Probable Cause: This phenomenon can be explained by the chemistry of the degradation process itself. H-Arg-OEt·2HCl is a dihydrochloride salt, so it will create an acidic solution when dissolved in unbuffered water. However, as the ester hydrolyzes, it releases L-Arginine. L-Arginine is a basic amino acid. The accumulation of this basic degradation product can slowly raise the pH of the solution, which in turn accelerates further hydrolysis. This creates a positive feedback loop of degradation.
-
Solution:
-
Do Not Use Unbuffered Water for Storage: Never store H-Arg-OEt·2HCl in unbuffered water for extended periods.
-
Implement a Buffer System: Utilize a buffer with sufficient capacity to resist this pH drift. A citrate-phosphate buffer at pH 4.0-5.0 is an excellent choice for long-term stability.[5]
-
Issue 3: I observe a precipitate forming in my stock solution upon storage.
-
Probable Cause: Precipitation can occur for several reasons:
-
pH Shift: If the pH has risen significantly, the solubility of the compound or its degradation products might change.
-
Buffer Interaction: While rare, high concentrations of certain buffer salts (especially phosphate at cold temperatures) could potentially lead to precipitation.
-
High Ionic Strength: At high ionic strengths, the solubility of H-Arg-OEt·2HCl may be reduced.[6]
-
-
Solution:
-
Filter Sterilize: Prepare buffered solutions and filter sterilize them into a sterile, sealed container.
-
Optimize Buffer Concentration: Use the lowest buffer concentration that provides adequate pH control (e.g., 25-50 mM).
-
Store at 4°C: For long-term storage of buffered stock solutions, refrigeration at 4°C is recommended over freezing, which can cause concentration gradients and potential precipitation upon thawing.
-
Experimental Protocols
Protocol 1: Preparation of a pH-Stabilized Stock Solution
This protocol describes the preparation of a 100 mM stock solution of H-Arg-OEt·2HCl in a citrate buffer to maximize stability.
Materials:
-
H-Arg-OEt·2HCl (MW: check your supplier's certificate of analysis)
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated pH meter
-
Sterile conical tubes and/or vials
Procedure:
-
Prepare 0.1 M Citrate Buffer (pH 4.5):
-
Prepare a 0.1 M solution of Citric Acid.
-
Prepare a 0.1 M solution of Sodium Citrate.
-
In a beaker, add the 0.1 M Citric Acid solution and monitor the pH. Slowly titrate with the 0.1 M Sodium Citrate solution until the pH meter reads 4.50.
-
-
Calculate Mass of H-Arg-OEt·2HCl:
-
Determine the mass required for your desired volume and concentration (e.g., for 10 mL of a 100 mM solution).
-
-
Dissolution:
-
Accurately weigh the calculated mass of H-Arg-OEt·2HCl.
-
Add the powder to your desired volume of the pH 4.5 citrate buffer.
-
Vortex gently until fully dissolved. The solution should be clear and colorless.
-
-
Storage:
-
Store the solution in a clearly labeled, sealed vial at 4°C. Under these conditions, the solution is expected to be stable for several months.
-
Protocol 2: Workflow for a pH-Dependent Stability Study via HPLC
This protocol provides a framework to empirically determine the stability of H-Arg-OEt·2HCl in your specific experimental buffers.
Caption: Experimental workflow for assessing H-Arg-OEt·2HCl stability.
Methodology Details:
-
Buffer Preparation: Prepare a series of buffers spanning your pH range of interest (e.g., pH 4.5 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).
-
Sample Incubation: Dilute a freshly prepared, concentrated stock of H-Arg-OEt·2HCl into each buffer to your final target concentration. Aliquot these solutions into multiple sealed vials, one for each time point, and place them in a temperature-controlled incubator.
-
Time Point Sampling: At each designated time point (e.g., 0, 1, 4, 8, 24, 48 hours), remove one vial for each pH condition.
-
HPLC Analysis: Analyze the samples immediately using a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA). Monitor at an appropriate UV wavelength (e.g., ~210-220 nm).
-
Data Analysis: Record the peak area of the intact H-Arg-OEt·2HCl. Normalize the peak area at each time point to the T=0 peak area for that pH condition. Plot the percentage of remaining compound versus time to determine the degradation kinetics.
This empirical approach provides the most accurate stability data for your specific experimental conditions, fulfilling the principle of a self-validating system.
References
-
Infante, R., et al. (2021). Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System. National Center for Biotechnology Information. [Link]
-
Kawamura, Y., & Whitehouse, B. (2008). ETHYL LAUROYL ARGINATE Chemical and Technical Assessment. Food and Agriculture Organization of the United Nations. [Link]
-
Rodriguez, A., et al. (2013). Ethyl Lauroyl Arginate (LAE): Antimicrobial Activity and Applications in Food Systems. Earthworm Express. [Link]
-
Shah, R., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. ACS Publications. [Link]
-
FAO JECFA Monographs 5. (2008). ETHYL LAUROYL ARGINATE. Food and Agriculture Organization of the United Nations. [Link]
-
Ma, Q., et al. (2021). Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review. National Center for Biotechnology Information. [Link]
- Google Patents. (2018). CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride.
-
Government of the Hong Kong Special Administrative Region. (2017). Determination of Lauric Arginate Ethyl Ester in Food. Government Laboratory. [Link]
-
Aznar, M., et al. (2012). Analytical procedure for the determination of Ethyl Lauroyl Arginate (LAE) to assess the kinetics and specific migration from a new antimicrobial active food packaging. PubMed. [Link]
-
Berthuel, M. (2019). How stable is L-arginine on aqueous solution? ResearchGate. [Link]
-
Nicosia, C., & Romani, S. (2024). The potential of ethyl lauroyl arginate (LAE) as a versatile antimicrobial for food packaging: A critical review. IRIS UNIMORE. [Link]
-
Laidler, K. J., & Sundaram, P. V. (1970). The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin. Wiley Online Library. [Link]
-
Hribar-Lee, B., et al. (2015). The Effect of Arginine on the Phase Stability of Aqueous Hen Egg-White Lysozyme Solutions. National Center for Biotechnology Information. [Link]
- Google Patents. (2013). CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride.
-
Li, Y., et al. (2022). The impact of pH on mechanical properties, storage stability and digestion of alginate-based and soy protein isolate-stabilized emulsion gel beads with encapsulated lycopene. ResearchGate. [Link]
-
Wikipedia. L-Arginine ethyl ester. Wikipedia. [Link]
-
Nicosia, C., et al. (2024). Study of the release kinetics of Ethyl Lauroyl Arginate from poly(3-hydroxybutyrate-co-3-hydroxyvalerate) active films. ResearchGate. [Link]
-
Janeba, M., et al. (2020). Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method. ResearchGate. [Link]
-
da Costa, M. (2015). Hydrolysis of L-Arginine – Chemical and Enzymatic Catalysis. Fenix Repositório. [Link]
Sources
- 1. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unimo.it [iris.unimo.it]
- 4. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]
- 5. H-Arg-OEt 2 HCl | 36589-29-4 | Benchchem [benchchem.com]
- 6. earthwormexpress.com [earthwormexpress.com]
Dealing with hygroscopic clumping of L-Arginine ethyl ester 2HCl
Subject: Handling Hygroscopicity, Clumping, and Stability of L-Arginine Ethyl Ester Dihydrochloride (CAS: 36589-29-4)
Introduction: The Thermodynamics of "The Brick"
User Context: You have likely encountered a common scenario: a container of L-Arginine Ethyl Ester 2HCl that was a free-flowing powder yesterday is now a solid, sticky mass or a deliquescent liquid.
The Root Cause: L-Arginine Ethyl Ester 2HCl is an extremely hygroscopic salt. The presence of two hydrochloride molecules (2HCl) combined with the ethyl ester moiety creates a crystal lattice with high hydration energy. When exposed to atmospheric moisture, the hydration energy exceeds the lattice energy, causing the crystal to pull water from the air.
This is not just a physical change; it is a chemical risk. Water facilitates hydrolysis , breaking the ester bond to revert the compound back to L-Arginine and Ethanol, effectively degrading your active ingredient.
Module 1: Critical Handling & Storage (The "Triage" Protocol)
Status: Preventative & Immediate Action
If your material has already clumped, do not heat it to dry it out. The ester bond is heat-sensitive, and the presence of water + heat will accelerate hydrolysis (degradation).
The "Dry-Box" Protocol
Follow this strict workflow to maintain material integrity.
Figure 1: The "Dry-Box" Protocol ensures the material is never exposed to condensation or prolonged atmospheric moisture.
Step-by-Step Implementation:
-
Equilibration (Critical): Remove the container from the freezer (-20°C). Wait 30-60 minutes before opening. If you open a cold bottle in warm air, condensation will form inside the bottle immediately, ruining the entire batch.
-
Environment: Ideally, handle inside a glove box or a room with dehumidifiers set to <30% Relative Humidity (RH) .
-
Tools: Use anti-static weighing boats. Plastic spatulas often generate static which scatters the light powder; use stainless steel or anti-static coated tools.
-
Resealing: Before closing, flood the headspace of the container with dry Argon or Nitrogen gas to displace moist air. Wrap the cap with Parafilm.
Module 2: Troubleshooting Clumping & Deliquescence
Status: Recovery Guide
| Symptom | Diagnosis | Actionable Solution |
| Soft Clumps | Early stage moisture sorption (Surface Adsorption). | Break & Desiccate. Gently break clumps. Place open container in a vacuum desiccator with P2O5 or active Silica Gel for 24 hours. |
| Hard "Brick" | Advanced capillary condensation (Crystal bridging). | Grind & Validate. The material can be mechanically ground, but you must run an HPLC or TLC check for free L-Arginine (hydrolysis product). If purity is >95%, use immediately. |
| Liquid/Goo | Deliquescence (Phase transition to solution).[1] | Discard. The material has dissolved in its own absorbed water. Hydrolysis is likely advanced. Do not attempt to recrystallize; the ester is likely compromised. |
The Mechanism of Failure
Understanding how the failure occurs helps in prevention.
Figure 2: The progression from surface moisture adsorption to total deliquescence and chemical degradation.
Module 3: Solution Stability & Formulation
Status: Experimental Design
Researchers often dissolve the ester in water for biological assays, assuming it remains stable. This is a false assumption.
The Hydrolysis Trap:
L-Arginine Ethyl Ester hydrolyzes to L-Arginine and Ethanol.
-
pH Effect: The 2HCl salt yields a naturally acidic solution (pH ~3-5). While esters are generally more stable at slightly acidic pH than basic pH, the presence of water ensures degradation over time.
-
Monitoring: As hydrolysis proceeds, the pH of the solution will drop further due to the liberation of the carboxylic acid group (which dissociates) and the consumption of the ester [1].
Stability Table: Aqueous Solution (Estimates based on Ester Kinetics)
| Solvent Condition | T½ (Half-Life) Estimate | Recommendation |
| Water (Room Temp) | Hours to Days | Prepare Fresh. Do not store stock solutions. |
| Water (4°C) | ~1 Week | Usable for short-term studies. |
| PBS (pH 7.4) | Minutes to Hours | High Risk. Neutral/Basic pH accelerates ester hydrolysis rapidly. |
| DMSO / Ethanol | Months | Preferred. Store stock solutions in anhydrous DMSO at -20°C. |
Protocol for Biological Assays:
-
Make a 1000x Master Stock in anhydrous DMSO or Ethanol.
-
Store this stock at -20°C with desiccant.
-
Dilute into aqueous media (media, PBS, water) immediately prior to dosing cells or animals.
-
Do not leave the aqueous dilution sitting on the bench for >2 hours.
Frequently Asked Questions (FAQ)
Q1: Can I dry the clumped powder in an oven? A: No. While the melting point is ~120°C [2], heating a wet ester salt will cause rapid hydrolysis (steaming the molecule apart). Use a vacuum desiccator at room temperature instead.
Q2: Why does the pH of my solution drop over time? A: This indicates degradation. As the ethyl ester hydrolyzes, it exposes the carboxylic acid group of the arginine. While arginine itself is basic, the transition from the ester to the free acid in an unbuffered or weakly buffered system often results in acidification [3].
Q3: Can I use L-Arginine HCl instead? A: Only if membrane permeability is not the goal. The Ethyl Ester is used specifically because it is more lipophilic and crosses cell membranes (bioavailability) better than standard L-Arginine [4].[2] If you switch, you alter the pharmacokinetics.
Q4: Is the "sticky" powder toxic? A: Likely not toxic, but inaccurate. If the powder is sticky, it contains water weight. Weighing 10mg of sticky powder might only yield 7mg of drug and 3mg of water/ethanol. This ruins dose-response curves.
References
-
Lipophilic Arginine Esters: Stability and Hydrolysis. Molecular Pharmaceutics. (2020). Monitoring ester hydrolysis via pH drop and titration.[3]
-
L-Arginine Ethyl Ester Dihydrochloride Physical Properties. Chemical Book / Sigma Aldrich Data. Melting point and solubility data.
-
Hydrolysis of Esters. Chemistry LibreTexts. Mechanisms of acid/base catalyzed ester hydrolysis.
-
Pharmacokinetics of Arginine Esters. Wikipedia / General Pharmacology. Lipophilicity and membrane transport advantages of ethyl esters.[4]
Sources
Technical Support Center: Minimizing Diketopiperazine Formation with H-Arg-OEt·2HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction in peptide synthesis: the formation of diketopiperazine (DKP) when working with arginine ethyl ester dihydrochloride (H-Arg-OEt·2HCl). Our goal is to equip you with the expert knowledge and field-proven protocols necessary to ensure the integrity and yield of your synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is diketopiperazine (DKP), and why is it a problem when I've just coupled an amino acid to H-Arg-OEt?
Answer: Diketopiperazine, or DKP, is a cyclic dipeptide. It is an exceptionally stable six-membered ring formed by the intramolecular cyclization of a dipeptide ester.[1] This becomes a significant issue immediately after you have successfully coupled an N-protected amino acid (e.g., Fmoc-AA-OH) to H-Arg-OEt.
The resulting dipeptide ester (e.g., Fmoc-AA-Arg-OEt) possesses a free C-terminal ester and, upon removal of the N-terminal protecting group, a free amine. This amine can act as an internal nucleophile, attacking the carbonyl carbon of the ethyl ester. This reaction cleaves off the ethyl ester group and forms the highly stable DKP ring.
The consequences for your synthesis are severe:
-
Yield Loss: The formation of DKP is an irreversible dead-end for your linear peptide. The dipeptide essentially "commits suicide," removing itself from the reaction and drastically reducing the yield of your target peptide.
-
Purification Complexity: DKP is a new, distinct chemical entity in your reaction mixture, which complicates the purification of your desired product.
-
Chain Termination: If this reaction occurs during a solid-phase peptide synthesis (SPPS), the DKP cyclizes and cleaves off the resin, terminating the peptide chain prematurely.[1]
Q2: What is the exact mechanism of DKP formation from a dipeptide ester?
Answer: The formation of DKP is a classic example of an intramolecular aminolysis reaction. The rate-limiting step and the overall propensity for this reaction are heavily influenced by the reaction conditions, particularly the presence of a base. The process occurs in two key stages after the initial peptide coupling:
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the dipeptide ester (Fmoc-Xaa-Arg-OEt) is removed, typically with a base like piperidine, exposing the free α-amine.
-
Intramolecular Cyclization: The newly freed amine attacks the carbonyl of the C-terminal ethyl ester. This reaction is base-catalyzed; the base deprotonates the N-terminal amine, increasing its nucleophilicity and dramatically accelerating the cyclization.[2][3] The ethoxy group (-OEt) is expelled as a leaving group.
The driving force behind this reaction is the thermodynamic stability of the resulting six-membered DKP ring.[1]
Below is a diagram illustrating this mechanistic pathway.
Caption: Decision workflow for minimizing DKP formation.
Q5: Which base is the best choice for neutralizing H-Arg-OEt·2HCl, and why?
Answer: The choice of base is paramount. An ideal base should efficiently neutralize the two HCl salts without acting as a potent catalyst for the DKP side reaction. This means we prioritize sterically hindered, non-nucleophilic bases.
| Base | Abbreviation | pKa (Conjugate Acid) | Suitability for H-Arg-OEt·2HCl | Rationale |
| Diisopropylethylamine | DIPEA, Hünig's base | ~10.7 | Excellent | The bulky isopropyl groups provide significant steric hindrance, making it a poor nucleophile but an effective proton scavenger. This is the recommended base . |
| Triethylamine | TEA, Et₃N | ~10.7 | Moderate | Less sterically hindered than DIPEA. It is a stronger nucleophile and can more readily catalyze DKP formation if used in excess or at elevated temperatures. Use with caution. |
| N-Methylmorpholine | NMM | ~7.4 | Poor | The pKa is relatively low, which may result in incomplete neutralization of the HCl salts, leading to poor coupling efficiency. |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 | Not Recommended | Extremely strong, non-nucleophilic base, but its high basicity can aggressively promote DKP formation and other side reactions like racemization. [4] |
| Piperidine | - | ~11.1 | Not Recommended | A secondary amine that is highly nucleophilic. It is an efficient catalyst for DKP formation and should be avoided for this purpose. [5][4] |
Experimental Protocol
Protocol 1: Recommended Procedure for the in situ Free-Basing and Coupling to H-Arg-OEt·2HCl
This protocol minimizes DKP formation by pre-activating the incoming amino acid and adding it immediately to the freshly neutralized H-Arg-OEt.
Materials:
-
N-Fmoc-protected amino acid (1.0 eq)
-
H-Arg-OEt·2HCl (1.05 eq)
-
OxymaPure® or HOBt (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) [6]* Diisopropylethylamine (DIPEA) (2.1 eq, relative to H-Arg-OEt·2HCl)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer, ice bath, nitrogen/argon atmosphere
Procedure:
-
Vessel 1 - Activation:
-
Under an inert atmosphere, dissolve the N-Fmoc-amino acid (1.0 eq) and Oxyma (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0°C using an ice bath.
-
Add DIC (1.1 eq) dropwise to the solution.
-
Let the activation proceed at 0°C for 15-20 minutes. You are forming the activated ester intermediate. [7]
-
-
Vessel 2 - Neutralization:
-
In a separate flask under an inert atmosphere, dissolve H-Arg-OEt·2HCl (1.05 eq) in a minimal amount of cold (0°C) anhydrous DMF or DCM.
-
Add DIPEA (2.1 eq) dropwise while vigorously stirring at 0°C. It is critical to use a precise amount of base to neutralize the two HCl salts.
-
-
Coupling Reaction:
-
Immediately after the neutralization in Vessel 2, transfer the pre-activated amino acid solution from Vessel 1 into Vessel 2 using a cannula or syringe.
-
Maintain the reaction temperature at 0°C.
-
Stir the reaction mixture under an inert atmosphere.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, proceed with a standard aqueous workup to quench the reaction and remove water-soluble by-products.
-
By ensuring the free-based H-Arg-OEt is generated in the cold and immediately consumed by a pre-activated electrophile, you give it virtually no time to participate in side reactions.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
Technical Support Center: Purification of H-Arg-OEt·2HCl by Recrystallization
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the purification of L-Arginine ethyl ester dihydrochloride (H-Arg-OEt·2HCl). Recrystallization is a powerful technique for purification, but like any experimental procedure, it can present challenges. This document provides a structured troubleshooting framework in a question-and-answer format to address specific issues you may encounter, ensuring a logical path to a high-purity crystalline product.
Core Concepts & Frequently Asked Questions
Q1: What is the most effective solvent system for recrystallizing H-Arg-OEt·2HCl and why?
The selection of an appropriate solvent is the most critical factor in a successful recrystallization. For H-Arg-OEt·2HCl, a mixed-solvent system of ethanol and diethyl ether is highly effective.
-
Scientific Rationale: The principle of a mixed-solvent recrystallization hinges on differential solubility. H-Arg-OEt·2HCl, being a polar salt, is readily soluble in a polar solvent like hot ethanol.[1][2][3][4] Conversely, it is poorly soluble in a non-polar solvent like diethyl ether, which serves as the "anti-solvent." The process involves dissolving the crude material in a minimum amount of hot ethanol to create a saturated solution. The subsequent, gradual addition of diethyl ether reduces the overall polarity of the solvent system, drastically decreasing the solubility of H-Arg-OEt·2HCl and forcing the pure compound to crystallize out of the solution upon cooling.
Q2: My crude H-Arg-OEt·2HCl is a thick oil or a sticky solid. How does this affect the procedure?
This is a common presentation for crude amino acid ester salts. It simply means the product has not yet formed a crystalline lattice and may contain residual solvents or impurities. This does not fundamentally change the recrystallization strategy. The primary goal remains to dissolve this crude material completely in the minimum volume of the primary hot solvent (ethanol) before proceeding with the cooling and anti-solvent addition steps.
Troubleshooting Guide: From Common Problems to Proven Solutions
Problem 1: The Product "Oils Out," Forming Liquid Droplets Instead of Crystals.
Expert Analysis: "Oiling out" is a frequent challenge in recrystallization, occurring when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[5][6] This typically happens for one of two reasons:
-
The boiling point of the solvent is higher than the melting point of the solute (less common for this specific high-melting-point salt).
-
The solution is too highly concentrated, causing the solute to come out of solution at a temperature where its solubility is still too high to form a stable crystal lattice.[6][7] Impurities can also suppress the melting point, exacerbating this issue.[5]
Solution Pathway: An oil is an amorphous state that can trap impurities, defeating the purpose of recrystallization. The goal is to bring the oil back into solution and encourage controlled crystal formation.
-
Re-dissolve the Oil: Heat the mixture to redissolve the oil completely.
-
Dilute the Solution: Add a small, measured amount (e.g., 10-20% of the initial volume) of the hot primary solvent (ethanol). This reduces the supersaturation level.[5]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature gradually. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can prevent rapid temperature drops that favor oiling out. Slow cooling is crucial for the ordered molecular arrangement required for crystal growth.[8]
-
Controlled Anti-Solvent Addition: Add the anti-solvent (diethyl ether) much more slowly, dropwise, while vigorously stirring the warm ethanol solution. Stop at the very first sign of persistent cloudiness (turbidity) and then allow the solution to cool.
Troubleshooting Logic for Oiling Out:
Caption: A logical workflow for resolving product oiling out.
Problem 2: No Crystals Form, Even After the Solution is Cold.
Expert Analysis: This indicates that the solution is not sufficiently supersaturated. This can happen for two primary reasons:
-
Excess Solvent: Too much solvent was used initially, meaning the solution remains undersaturated even at low temperatures.[5][9]
-
Lack of Nucleation Sites: Crystal formation requires an initial "seed" or nucleation site for the lattice to begin growing. Sometimes, a supersaturated solution can be stable if these sites are absent.
Solution Pathway:
-
Increase Concentration: Gently heat the solution to boil off a portion of the solvent. Be sure to use a boiling chip and do this in a well-ventilated fume hood. After reducing the volume by ~15-25%, allow it to cool again.
-
Induce Nucleation (Seeding or Scratching):
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide an ideal surface for crystal nucleation.[9]
-
Seeding: If available, add a single, tiny crystal of pure H-Arg-OEt·2HCl to the cold solution. This "seed crystal" acts as a template, initiating rapid crystal growth.
-
-
Maximize Insolubility: Cool the solution in an ice-water bath to further decrease the product's solubility and promote precipitation.
Problem 3: The Final Yield of Crystalline Product is Very Low.
Expert Analysis: A low recovery indicates that a significant amount of the product was lost during the process.[5][10] Common causes include:
-
Using a large excess of the recrystallization solvent.[5]
-
Premature filtration of the crystals while the solution is still warm.
-
Excessive washing of the collected crystals with a solvent in which they have some solubility.
Solution Pathway:
-
Use Minimal Solvent: During the initial step, dissolve the crude solid in the absolute minimum amount of hot ethanol required. Add the solvent in small portions until dissolution is just complete.
-
Ensure Complete Cooling: Maximize precipitation by cooling the flask in an ice bath for at least 30-60 minutes before filtration.
-
Wash with Ice-Cold Anti-Solvent: Wash the crystals on the filter funnel with a minimal amount of ice-cold diethyl ether.[10] The cold temperature and the product's poor solubility in the anti-solvent will minimize product loss during this washing step.
-
Recover a Second Crop: The remaining solution (mother liquor) still contains dissolved product. You can often recover a "second crop" of crystals by concentrating this mother liquor (e.g., via rotary evaporation) and re-cooling. Note that this second crop may be less pure than the first.
Data Presentation: Key Solvent Properties
| Solvent | Boiling Point (°C) | Role | Rationale for Use |
| Ethanol | 78.4 | Primary Solvent | High solubility for H-Arg-OEt·2HCl when hot, lower when cold. |
| Diethyl Ether | 34.6 | Anti-Solvent | Very low solubility for H-Arg-OEt·2HCl, induces precipitation. |
Standardized Experimental Protocol
This protocol outlines the standard procedure for the recrystallization of H-Arg-OEt·2HCl.
Visualizing the Experimental Workflow:
Caption: A standard workflow for the purification of H-Arg-OEt·2HCl.
Step-by-Step Methodology:
-
Dissolution: Place the crude H-Arg-OEt·2HCl in an Erlenmeyer flask. In a separate beaker, heat ethanol. Add the hot ethanol to the flask in small portions, swirling after each addition, until the solid has just completely dissolved.
-
Anti-Solvent Addition: While the ethanol solution is still warm, begin adding diethyl ether dropwise with constant swirling. Continue until the solution becomes faintly and persistently cloudy (turbid).
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of diethyl ether. Swirl the crystalline slurry in the flask and pour it into the funnel with the vacuum applied.
-
Washing: With the vacuum still on, wash the collected crystals with a very small volume of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Then, transfer the crystalline product to a watch glass or drying dish and place it in a vacuum oven until a constant weight is achieved.
References
- Google Patents. (n.d.). Preparation process of lauroyl arginine ethyl ester hydrochloride.
-
Biocyclopedia. (2026). Problems in recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of lauroyl arginine ethyl ester hydrochloride.
-
ResearchGate. (2010). Control and optimization of recrystallization process of L-arginine. Retrieved from [Link]
-
Wikipedia. (n.d.). L-Arginine ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of L-arginine ethyl ester hydrochloride.
- Google Patents. (n.d.). Production and purification process of lauroyl arginine ethyl ester hydrochloride.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]
Sources
- 1. CN110668977B - Preparation process of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 2. CN105061266A - Preparation method of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 3. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
Comparative Bioavailability Guide: H-Arg-OEt 2HCl vs. L-Arginine Methyl Ester
Executive Summary: The "Prodrug" Strategy
In the development of nitric oxide (NO) precursors and metabolic substrates, the bioavailability of L-Arginine is often rate-limited by the saturation of Cationic Amino Acid Transporters (CAT-1/y+ system). Esterification—creating H-Arg-OEt 2HCl (Ethyl Ester) or L-Arginine Methyl Ester (Methyl Ester)—is a strategy to bypass these transporters via passive diffusion .
The Bottom Line:
-
H-Arg-OEt 2HCl is the superior candidate for therapeutic and supplement applications due to its higher lipophilicity (LogP ~0.3) and safer metabolic byproduct (ethanol).
-
L-Arginine Methyl Ester is primarily a chemical intermediate or enzymatic substrate (e.g., for trypsin). Its use in vivo is limited by rapid hydrolysis and the release of methanol.
-
Critical Caveat: While esters successfully load intracellular arginine, they do not always correlate linearly with eNOS activity due to intracellular compartmentalization (the "Arginine Paradox").
Part 1: Physicochemical & Mechanistic Comparison
Molecular Profiles
| Feature | H-Arg-OEt 2HCl (Ethyl Ester) | L-Arginine Methyl Ester (Methyl Ester) |
| CAS Number | 36589-29-4 | 26340-89-6 (2HCl salt) |
| Lipophilicity (LogP) | ~0.3 (Improved membrane permeability) | ~ -0.5 (Less lipophilic than Ethyl) |
| Transport Mechanism | Passive Diffusion (Primary) | Passive Diffusion & Weak Transporter Affinity |
| Hydrolysis Byproduct | L-Arginine + Ethanol | L-Arginine + Methanol |
| Plasma Half-Life | Short (<15 min in rodent plasma) | Very Short (Rapid esterase cleavage) |
| Primary Utility | Bioavailability enhancement, Cell loading | Enzymatic substrate, Chemical synthesis |
Mechanism of Action: The "Trojan Horse" Entry
Native L-Arginine requires the CAT-1 transporter, which is saturable and subject to competitive inhibition by L-Lysine and L-Ornithine. Esterification masks the carboxyl group, removing the zwitterionic character and increasing hydrophobicity. This allows the molecule to permeate the lipid bilayer directly.
Once inside the cytosol, ubiquitous carboxylesterases (CES) hydrolyze the ester bond, trapping the charged L-Arginine inside the cell (Ion Trapping).
Figure 1: Comparative transport mechanisms. Note that H-Arg-OEt bypasses the CAT-1 bottleneck via passive diffusion.
Part 2: Bioavailability & Stability Profile
Stability in Plasma
Both esters are highly labile in plasma due to butyrylcholinesterase and other esterases.
-
Methyl Ester: Hydrolyzes extremely rapidly. In phosphate buffer (pH 7.4), chemical hydrolysis is also faster due to the lower steric hindrance of the methyl group compared to the ethyl group.
-
Ethyl Ester: Shows slightly improved stability, allowing a larger fraction to potentially reach tissue beds before hydrolysis, though systemic half-life remains short.
The "Arginine Paradox"
Expert Insight: While H-Arg-OEt increases intracellular arginine concentrations (up to 10-fold vs. native arginine in some assays), this does not always translate to increased NO production.
-
Reason: eNOS (endothelial Nitric Oxide Synthase) is often colocalized with the CAT-1 transporter in membrane caveolae. It preferentially utilizes extracellular arginine entering via CAT-1 ("channeling"), rather than the bulk cytosolic arginine pool generated by ester hydrolysis.
-
Implication: H-Arg-OEt is excellent for restoring bulk arginine pools (e.g., for protein synthesis or polyamine production) but may be less effective than expected for acute vasodilation unless CAT-1 is downregulated.
Part 3: Experimental Validation Protocols
Protocol A: Comparative Plasma Stability Assay (HPLC)
Objective: Determine the half-life (
Reagents:
-
Internal Standard: L-Homoarginine (10 µM).
-
Derivatization Agent: OPA-3MPA (Ortho-phthalaldehyde with 3-mercaptopropionic acid).
Workflow:
-
Spike: Add compound (100 µM final) to plasma at 37°C.
-
Sampling: Aliquot 50 µL at t=0, 5, 10, 30, 60 min.
-
Quench: Immediately add 200 µL ice-cold Methanol (precipitates proteins and stops esterase activity).
-
Derivatization: Mix supernatant 1:1 with OPA reagent (wait 1 min).
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase A: 10 mM Na2HPO4, pH 7.2.
-
Mobile Phase B: 50% Acetonitrile / 50% Methanol.
-
Gradient: 0-50% B over 15 min.
-
Detection: Fluorescence (Ex 340 nm / Em 450 nm).
-
Data Analysis:
Plot
Protocol B: Intracellular Uptake Efficiency
Objective: Prove that Arg-OEt enters cells via passive diffusion, unlike L-Arg.
Cell Line: HUVEC or HEK293.
Workflow Diagram:
Figure 2: Cellular uptake workflow. The inclusion of L-Lysine (Group 3) is the control; it will block L-Arg uptake but NOT H-Arg-OEt uptake.
Validation Criteria:
-
If uptake is transporter-mediated (L-Arg), excess L-Lysine will reduce uptake by >80%.
-
If uptake is passive (H-Arg-OEt), L-Lysine will have minimal effect on intracellular accumulation.
Part 4: Toxicology & Safety Note
When selecting between these two for biological applications, the hydrolysis byproduct is the deciding factor.
| Parameter | H-Arg-OEt (Ethyl) | L-Arg-OMe (Methyl) |
| Byproduct | Ethanol | Methanol |
| Metabolic Fate | Oxidized to Acetate (Safe in moderation) | Oxidized to Formaldehyde -> Formic Acid (Toxic) |
| Risk Profile | Low (Standard for prodrugs) | High (Avoid for in vivo therapeutic use) |
Warning: Do not confuse L-Arginine Methyl Ester (substrate) with L-NAME (N-omega-nitro-L-arginine methyl ester). L-NAME is a potent NOS inhibitor. Always verify the CAS number.
References
-
Physicochemical Properties of Arginine Esters Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 139567, Arginine ethyl ester. URL:[Link]
-
Intracellular Arginine Concentration vs. NO Production Title: Intracellular L-arginine concentration does not determine NO production in endothelial cells.[3] Source:Shin et al., Journal of Biological Chemistry (2011). Context: Demonstrates that while Ethyl Ester loads cells with Arginine, it may not fuel the membrane-bound eNOS pool efficiently.[3] URL:[Link]
-
Transport Mechanisms of Cationic Amino Acids Title: Cationic amino acid transporters: gene expression and physiological functions. Source:Closs et al., Physiology (2004). Context: Defines the saturable nature of CAT-1, justifying the need for ester prodrugs. URL:[Link][4]
-
Hydrolysis of Arginine Esters Title: Kinetics of hydrolysis of peptide thioester derivatives of arginine by human and bovine thrombins. Source:Biochemistry (1984). Context: Provides comparative kinetic data on methyl vs. ethyl ester hydrolysis rates. URL:[Link]
Sources
- 1. A Slow- Compared with a Fast-Release Form of Oral Arginine Increases Its Utilization for Nitric Oxide Synthesis in Overweight Adults with Cardiometabolic Risk Factors in a Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of arginine and methylated arginines in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular L-arginine concentration does not determine NO production in endothelial cells: Implications on the “L-arginine paradox” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: H-Arg-OEt·2HCl and Agmatine as Nitric Oxide Precursors
In the intricate world of cellular signaling, nitric oxide (NO) stands as a pleiotropic signaling molecule, pivotal in a vast array of physiological and pathophysiological processes. Its role as a potent vasodilator, neurotransmitter, and modulator of the immune response has made it a focal point of intensive research.[1] The biosynthesis of NO is critically dependent on the availability of its substrate, L-arginine, and the activity of nitric oxide synthases (NOS).[1][2] Consequently, the scientific community has shown significant interest in exogenous compounds that can modulate NO production. This guide provides an in-depth, objective comparison of two such compounds: L-Arginine ethyl ester dihydrochloride (H-Arg-OEt·2HCl) and Agmatine. We will delve into their distinct mechanisms of action, present available comparative data, and provide a robust experimental protocol for their evaluation, empowering researchers to make informed decisions for their specific experimental contexts.
Mechanistic Divergence: A Tale of Two Precursors
While both H-Arg-OEt·2HCl and Agmatine are derivatives of L-arginine, their pathways to influencing nitric oxide production are fundamentally different. H-Arg-OEt·2HCl acts as a direct-acting prodrug, whereas Agmatine functions as a nuanced modulator of NO synthesis and signaling.
H-Arg-OEt·2HCl: The Direct Approach
H-Arg-OEt·2HCl is an ethyl ester form of L-arginine. This esterification is a strategic chemical modification designed to enhance the bioavailability of L-arginine. The addition of the ethyl ester group increases the lipophilicity of the molecule, which is thought to facilitate its passage across cell membranes.[3] Once inside the cell, ubiquitous intracellular esterases are proposed to cleave the ester bond, releasing L-arginine and making it directly available as a substrate for nitric oxide synthase (NOS).
The canonical pathway for NO synthesis involves the enzymatic conversion of L-arginine to L-citrulline and NO by one of the three NOS isoforms: endothelial (eNOS), neuronal (nNOS), or inducible (iNOS).[1]
Furthermore, a compelling aspect of H-Arg-OEt·2HCl is its potential to inhibit arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea.[3] By mitigating the catabolism of L-arginine, H-Arg-OEt·2HCl may effectively increase the intracellular pool of L-arginine available for NOS, thereby promoting a more sustained production of NO.
Figure 1. Proposed mechanism of H-Arg-OEt·2HCl in enhancing NO production.
Agmatine: The Multifaceted Modulator
Agmatine, formed from the decarboxylation of L-arginine, presents a more complex and, in some aspects, paradoxical role in NO signaling. It is not a direct substrate for NOS. Instead, its effects are mediated through a variety of mechanisms that can either stimulate or inhibit NO production depending on the specific NOS isoform and cellular context.
-
Activation of eNOS: In endothelial cells, agmatine has been shown to stimulate NO production. This effect is not due to its conversion to NO, but rather through its interaction with cell surface imidazoline receptors.[4][5] Binding to these receptors can trigger intracellular signaling cascades, leading to an increase in cytosolic calcium, which in turn activates eNOS.[4][5]
-
Inhibition of nNOS and iNOS: In contrast to its effect on eNOS, agmatine can act as an inhibitor of both neuronal and inducible NOS. It has been reported to be a weak competitive inhibitor of nNOS and can also cause a time- and concentration-dependent irreversible inactivation of the enzyme. Furthermore, studies have demonstrated that agmatine can suppress NO production in microglia by inhibiting iNOS activity.[6]
-
Receptor-mediated modulation: Agmatine also exhibits affinity for α2-adrenergic receptors, which are involved in the regulation of vascular tone. Its interaction with these receptors adds another layer of complexity to its overall effect on the cardiovascular system.
Figure 2. Multifaceted modulation of nitric oxide signaling by Agmatine.
Comparative Performance: A Data-Driven Perspective
| Parameter | H-Arg-OEt·2HCl | Agmatine | Source |
| Primary Mechanism | Prodrug of L-arginine, Arginase Inhibitor | NOS modulator, Receptor agonist | [3] |
| Direct NOS Substrate | Yes (after hydrolysis to L-arginine) | No | [1] |
| Effect on eNOS | Substrate provision | Activation via imidazoline receptors | [1][4][5] |
| Effect on nNOS | Substrate provision | Weak competitive inhibition (Ki ≈ 660 µM); Irreversible inactivation (Ki ≈ 29 µM) | [1] |
| Effect on iNOS | Substrate provision | Inhibition (IC50 ≈ 262 µM in macrophages) | [1] |
| Arginase Inhibition | Yes (IC50 not specified) | Not a primary mechanism | [3] |
Field-Proven Insights: The choice between H-Arg-OEt·2HCl and Agmatine is highly dependent on the research question. For studies aiming to maximize NO production through the canonical L-arginine-NOS pathway, H-Arg-OEt·2HCl may be the more straightforward choice due to its role as a direct precursor and potential to spare L-arginine from degradation. In contrast, for investigations into the complex regulation of NO signaling, or for studies where isoform-specific inhibition of NOS is desired (particularly for nNOS and iNOS), Agmatine offers a more nuanced tool. Its pleiotropic effects, however, necessitate careful consideration of potential off-target effects mediated by its interaction with various receptors.
Experimental Protocol: Quantifying Nitric Oxide Production
To empirically compare the efficacy of H-Arg-OEt·2HCl and Agmatine in a specific cellular model, a robust and reproducible method for quantifying NO production is essential. The Griess assay, which measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions, is a widely accepted and cost-effective method.
Workflow for Nitric Oxide Measurement using the Griess Assay
Figure 3. Experimental workflow for the quantification of nitric oxide production.
Detailed Step-by-Step Methodology
Objective: To quantify and compare the amount of nitric oxide (measured as nitrite) produced by cultured endothelial cells in response to treatment with H-Arg-OEt·2HCl and Agmatine.
Materials:
-
Cultured endothelial cells (e.g., HUVECs, bPAECs)
-
Appropriate cell culture medium (phenol red-free medium is recommended to avoid colorimetric interference)
-
H-Arg-OEt·2HCl and Agmatine sulfate
-
Griess Reagent Kit (containing sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution)
-
Sodium nitrite (for standard curve)
-
Deionized water
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding and Culture:
-
Seed endothelial cells in a 24-well or 48-well plate at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂. The rationale for using sub-confluent, actively growing cells is that they are typically more responsive to stimuli.
-
-
Preparation of Reagents:
-
Test Compounds: Prepare stock solutions of H-Arg-OEt·2HCl and Agmatine in a suitable solvent (e.g., sterile water or PBS). Further dilute to the desired final concentrations in cell culture medium immediately before use.
-
Nitrite Standards: Prepare a 1 mM stock solution of sodium nitrite in deionized water. From this stock, prepare a series of standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM) by serial dilution in the same cell culture medium used for the experiment. This is critical as components in the medium can affect the Griess reaction.
-
-
Cell Treatment:
-
When cells have reached the desired confluency, gently aspirate the old medium.
-
Add the medium containing the various concentrations of H-Arg-OEt·2HCl, Agmatine, or a vehicle control to the respective wells. Ensure each condition is tested in triplicate or quadruplicate for statistical robustness.
-
Incubate the cells for a predetermined time (e.g., 24 hours). This incubation period should be optimized based on the cell type and expected kinetics of NO production.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
If the samples are not to be assayed immediately, they can be stored at -20°C or -80°C.
-
-
Griess Reaction:
-
Pipette 50 µL of each nitrite standard and experimental sample into separate wells of a 96-well microplate.
-
Add 50 µL of the sulfanilamide solution to each well. The sulfanilamide reacts with nitrite in an acidic solution to form a diazonium salt.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well. The diazonium salt couples with NED to form a colored azo compound.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A pink to magenta color will develop in the presence of nitrite.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the concentration of nitrite in the experimental samples by interpolating their absorbance values from the standard curve.
-
The results can be expressed as µM of nitrite produced. For a more standardized comparison, results can be normalized to the cell number or total protein content in each well.
-
Concluding Remarks and Future Directions
The choice between H-Arg-OEt·2HCl and Agmatine as a tool to modulate nitric oxide production is not a matter of superiority, but one of strategic alignment with the experimental objective. H-Arg-OEt·2HCl offers a direct route to increasing the substrate for NO synthesis, with the added benefit of potentially preserving the L-arginine pool through arginase inhibition. Its effects are likely to be more broadly agonistic on all NOS isoforms, contingent on L-arginine availability.
Agmatine, conversely, is a sophisticated modulator, capable of isoform-specific effects and receptor-mediated actions. This makes it a valuable probe for dissecting the complex regulatory networks governing NO signaling. However, its pleiotropic nature demands careful experimental design and interpretation to account for its multiple targets.
A clear gap in the current literature is the lack of direct, quantitative comparisons of these two compounds on NO production in various cell types. Future studies employing standardized assays, such as the Griess assay detailed here, to determine the EC₅₀ values for NO production and the IC₅₀ values for arginase inhibition by H-Arg-OEt·2HCl would be invaluable to the research community. Such data would allow for a more precise and quantitative comparison, enabling researchers to better tailor their experimental strategies for unraveling the multifaceted roles of nitric oxide in health and disease.
References
-
Wulleman, P. (n.d.). Emerging Roles of Endothelial Nitric Oxide in Preservation of Cognitive Health. Retrieved from [Link]
-
L-Arginine ethyl ester - Wikipedia. (n.d.). Retrieved from [Link]
-
Pannu, A. S., & Singh, I. (2022). L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation. MDPI. Retrieved from [Link]
-
Abe, K., Abe, Y., & Saito, H. (2000). Agmatine suppresses nitric oxide production in microglia. Brain Research, 872(1-2), 141-148. Retrieved from [Link]
-
Morrissey, J. J., & Klahr, S. (1997). Agmatine activation of nitric oxide synthase in endothelial cells. Proceedings of the Association of American Physicians, 109(1), 51-57. Retrieved from [Link]
-
Kim, J. H., et al. (2010). Regulation of endothelial nitric oxide synthase by agmatine after transient global cerebral ischemia in rat brain. Anatomy & Cell Biology, 43(3), 230-240. Retrieved from [Link]
-
Palmer, R. M., Ashton, D. S., & Moncada, S. (1988). Vascular endothelial cells synthesize nitric oxide from L-arginine. Nature, 333(6174), 664-666. Retrieved from [Link]
-
Nitric Oxide Assay (NO). (n.d.). ScienCell Research Laboratories. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vascular endothelial cells synthesize nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]
- 4. Agmatine activation of nitric oxide synthase in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Agmatine suppresses nitric oxide production in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of L-Arginine Ethyl Ester Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of reliable and reproducible results. L-Arginine ethyl ester dihydrochloride, a key building block in peptide synthesis and a derivative of the semi-essential amino acid L-arginine, presents unique analytical challenges.[1] This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for its purity determination: Reversed-Phase Chromatography with Ion-Pairing and Hydrophilic Interaction Chromatography (HILIC) . We will explore the causality behind the methodological choices, provide detailed protocols, and present a comparative analysis to guide you in selecting the optimal approach for your laboratory.
The Analytical Challenge: Why L-Arginine Ethyl Ester is Tricky
The difficulty in developing a robust purity method for L-Arginine ethyl ester dihydrochloride stems from its physicochemical properties:
-
High Polarity: The molecule is highly polar, containing a primary amine, a guanidinium group, and an ester functional group, all of which are protonated in its dihydrochloride salt form. This makes it poorly retained on traditional reversed-phase columns like C18 and C8.
-
Lack of a Strong Chromophore: Like most amino acids, it does not possess a significant UV-absorbing chromophore. This necessitates detection at low UV wavelengths (typically 205-215 nm), where many mobile phase components also absorb, leading to potential baseline noise and reduced sensitivity.[2][3]
-
Key Impurities are Structurally Similar: The primary process-related impurity is the starting material, L-Arginine.[4] Degradation can lead to the hydrolysis of the ester back to L-Arginine. Separating the highly polar parent amino acid from its slightly less polar ester derivative is a significant chromatographic challenge. Other potential impurities could include different amino acids from the sourcing of the starting material.[5]
To overcome these challenges, the chromatographic mode must be carefully selected to enhance retention and achieve the necessary selectivity between the main component and its closely related impurities.
Method 1: Ion-Pairing Reversed-Phase Chromatography (IP-RPC)
This classical approach is a workhorse in many QC labs for analyzing polar, ionizable compounds on ubiquitous C18 columns.
The Rationale Behind Ion-Pairing
The core principle of IP-RPC is to enhance the retention of polar analytes on a non-polar stationary phase. This is achieved by adding an "ion-pairing reagent" to the mobile phase. This reagent is typically a long-chain alkyl sulfonic acid (for basic analytes like arginine) or a quaternary ammonium salt (for acidic analytes).
The ion-pairing reagent has a charged, hydrophilic head and a long, hydrophobic tail. It dynamically coats the C18 stationary phase, creating a pseudo-ion-exchange surface. The positively charged L-Arginine ethyl ester and any cationic impurities can then interact with the negatively charged sulfonate head of the ion-pairing reagent, effectively increasing their retention time. The separation is then modulated by the concentration of the organic solvent (typically acetonitrile or methanol) in the mobile phase.[6]
For L-Arginine ethyl ester, an alkyl sulfonate like sodium octanesulfonate is an excellent choice. It provides sufficient hydrophobicity to retain the analyte without being excessively strong, allowing for reasonable elution times.
Experimental Protocol: IP-RPC Method
Chromatographic Conditions:
| Parameter | Specification |
| HPLC Column | C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil, Zorbax, Hypersil) |
| Mobile Phase A | 10 mM Sodium Octanesulfonate in 25 mM Sodium Phosphate buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the L-Arginine ethyl ester dihydrochloride sample.
-
Dissolve in and dilute to 25.0 mL with Mobile Phase A to obtain a concentration of ~1.0 mg/mL.
-
Filter through a 0.45 µm nylon or PVDF syringe filter before injection.
System Suitability:
-
Prepare a solution containing both L-Arginine ethyl ester dihydrochloride (~0.1 mg/mL) and L-Arginine hydrochloride (~0.1 mg/mL).
-
The resolution between the two peaks should be not less than 2.0.
Visualization of the IP-RPC Workflow
Caption: Workflow for IP-RPC Method.
Method 2: Hydrophilic Interaction Chromatography (HILIC)
HILIC is an increasingly popular alternative for analyzing highly polar compounds. It offers a different separation mechanism and can overcome some of the drawbacks associated with IP-RPC.
The Rationale Behind HILIC
HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or zwitterionic functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[7]
The separation mechanism involves partitioning the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. Polar analytes, like L-Arginine ethyl ester, preferentially partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase, usually by increasing the concentration of the aqueous buffer. This provides an orthogonal separation mechanism to reversed-phase, often yielding a different selectivity for impurities.
A significant advantage of HILIC is its use of volatile mobile phases (e.g., ammonium formate or ammonium acetate buffers), making it directly compatible with mass spectrometry (MS) for impurity identification.
Experimental Protocol: HILIC Method
Chromatographic Conditions:
| Parameter | Specification |
| HPLC Column | HILIC (Amide or Zwitterionic), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 60% B over 15 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 40°C |
| Detection | UV at 210 nm |
| Injection Vol. | 5 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the L-Arginine ethyl ester dihydrochloride sample.
-
Dissolve in and dilute to 25.0 mL with a mixture of 75% Acetonitrile / 25% Water to obtain a concentration of ~1.0 mg/mL. Note: The sample diluent should be similar in organic strength to the initial mobile phase to ensure good peak shape.
-
Filter through a 0.45 µm nylon or PVDF syringe filter before injection.
System Suitability:
-
Prepare a solution containing both L-Arginine ethyl ester dihydrochloride (~0.1 mg/mL) and L-Arginine hydrochloride (~0.1 mg/mL).
-
The resolution between the two peaks should be not less than 2.0. The elution order is expected to be reversed compared to IP-RPC, with the less polar ester eluting before the more polar free amino acid.
Visualization of the Method Selection Logic
Caption: Decision tree for method selection.
Comparative Analysis: IP-RPC vs. HILIC
Choosing the right method depends on the specific requirements of your analysis, including available equipment, the need for mass spectrometry compatibility, and throughput demands.
| Feature | Ion-Pairing Reversed-Phase (IP-RPC) | Hydrophilic Interaction (HILIC) |
| Retention Mechanism | Dynamic ion-exchange and reversed-phase partitioning. | Partitioning into a surface water layer. |
| Primary Advantage | Utilizes very common C18 columns; a well-established and robust technique. | Excellent retention for very polar compounds without derivatization; MS-compatible mobile phases. |
| Primary Disadvantage | Long column equilibration times; ion-pairing reagents can be "sticky" and difficult to wash out; not MS-friendly. | Sensitive to the water content of the sample diluent and mobile phase; can have lower loading capacity. |
| Selectivity | Good separation of the ester from the parent amino acid (L-Arginine). | Often provides orthogonal (different) selectivity to RPC, which can be useful for resolving different impurities. |
| Elution Order | More polar compounds (L-Arginine) elute first. | Less polar compounds (L-Arginine Ethyl Ester) elute first. |
| Ideal For | Routine QC environments where C18 columns are standard and MS is not required. | R&D, impurity profiling, and QC labs where MS identification is necessary or where RPC fails to provide adequate retention. |
Conclusion
Both Ion-Pairing Reversed-Phase Chromatography and Hydrophilic Interaction Chromatography are powerful and valid techniques for determining the purity of L-Arginine ethyl ester dihydrochloride.
The IP-RPC method is a robust, reliable choice that leverages the most common stationary phase in chromatography, the C18 column. It is ideal for quality control laboratories where a validated, routine method is needed and mass spectrometry is not an immediate requirement.
The HILIC method represents a more modern approach that is intrinsically better suited to the high polarity of the analyte. Its key advantage is the use of MS-friendly volatile buffers, making it the superior choice for method development, impurity identification, and situations where RPC proves inadequate.
The ultimate decision rests on balancing the established robustness of IP-RPC against the superior retention mechanism and MS-compatibility of HILIC. By understanding the principles and practical considerations outlined in this guide, researchers and analytical scientists can confidently select and implement the most appropriate HPLC method to ensure the quality and purity of their L-Arginine ethyl ester dihydrochloride.
References
-
CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method - Google Patents.
-
CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents.
-
L-arginine Identification from Seeds Extract Using Ultra Performance Liquid Chromatography (UPLC) for Anti-Cariogenic Applicatio - Chemical Methodologies.
-
Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC - NIH.
-
Development and Validation of Stability Indicating RP-HPLC Method for Amlodipine Besylate and Perindopril Arginine in Synthetic - Journal of Pharmaceutical Science and Bioscientific Research.
-
ETHYL LAUROYL ARGINATE - FAO.
-
HPLC Method for Analysis of L-Lysine and L-Arginine - SIELC Technologies.
-
HPLC Analysis of Arginine and Related Impurities - HELIX Chromatography.
-
L-Arginine Hydrochloride / Official Monographs for Part I - National Institute of Health Sciences, Japan.
-
L-ARGININE HYDROCHLORIDE TESTING METHODS - BioSpectra.
-
Analytical Method Development and Validation of L- Arginine Effervescent Powder - IJIRT.
-
CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride - Google Patents.
-
Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique - JOCPR.
-
L-Arginine monohydrochloride analysis by Reverse Phase High Performance Liquid Chromatography (RP-HPLC) - ResearchGate.
-
L-Arginine ethyl ester dihydrochloride - MySkinRecipes.
-
(PDF) Validation of HPLC method for determination of L - Arginine in Tonotyl® solution - ResearchGate.
-
Arginine-impurities - Pharmaffiliates.
-
N-Benzoyl-L-arginine ethyl ester hydrochloride - European Pharmacopoeia.
-
Analysis of Amino Acids by HPLC - Agilent.
-
Arginine ethyl ester hydrochloride - PubChem.
-
I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. I tried so many times but all peaks are not detecting and separating? - ResearchGate.
-
Hplc column for amino acid analysis - Sigma-Aldrich.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Arginine Hydrochloride Impurities and Related Compound - Veeprho.
-
Analytical Methods for Amino Acids - Shimadzu.
-
Agilent Biocolumns Application Compendium - Amino Acid Analysis.
Sources
- 1. L-Arginine ethyl ester dihydrochloride [myskinrecipes.com]
- 2. CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method - Google Patents [patents.google.com]
- 3. helixchrom.com [helixchrom.com]
- 4. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. ijirt.org [ijirt.org]
- 7. jocpr.com [jocpr.com]
Technical Comparison: Mass Spectrometry Profiling of H-Arg-OEt · 2HCl vs. Native Arginine Analogues
Executive Summary
H-Arg-OEt · 2HCl (L-Arginine ethyl ester dihydrochloride) is a lipophilic prodrug of L-arginine widely used in peptide synthesis and bioavailability studies. Its ethyl ester modification blocks the C-terminus, significantly altering its ionization and fragmentation kinetics compared to native L-arginine.
This guide details the Electrospray Ionization (ESI-MS/MS) fragmentation patterns of H-Arg-OEt, identifying diagnostic ions that distinguish it from native arginine and other ester derivatives. We provide a self-validating experimental protocol and mechanistic insights into the gas-phase dissociation pathways governed by the "mobile proton" effect.
Chemical Identity & MS Properties
Before analyzing fragmentation, the analyte's theoretical mass-to-charge ratio (
| Property | H-Arg-OEt · 2HCl | L-Arginine (Native) | H-Arg-OMe (Methyl Ester) |
| Formula (Free Base) | |||
| Monoisotopic Mass | 202.14 Da | 174.11 Da | 188.13 Da |
| Parent Ion | m/z 203.15 | m/z 175.12 | m/z 189.14 |
| Doubly Charged | m/z 102.08 | m/z 88.06 | m/z 95.07 |
| Key Modification | Ethyl group (+28 Da) | None | Methyl group (+14 Da) |
Note on Salt Form: The "2HCl" counterions dissociate in the LC-MS mobile phase. The mass spectrometer detects the protonated cation
, not the salt complex.
Comparative Fragmentation Analysis
The fragmentation of H-Arg-OEt is driven by the high basicity of the guanidino group (pKa ~12.5), which sequesters a proton. However, under Collision-Induced Dissociation (CID), the "mobile proton" migrates, triggering specific neutral losses.
A. Primary Fragmentation Pathways (H-Arg-OEt, m/z 203)
Unlike native arginine, which readily undergoes water loss, the ethyl ester functionality introduces a competing pathway: the loss of ethanol.
-
Loss of Ammonia (
-17 Da) m/z 186-
Mechanism: Nucleophilic attack by the N-terminal amine on the guanidino group or simple deamination.
-
Diagnostic Value: Common to all arginine derivatives.
-
-
Loss of Ethanol (
-46 Da) m/z 157-
Mechanism: The ester group leaves as neutral ethanol (
), forming an acylium ion. This is the primary differentiator from native arginine (which loses , -18 Da) and methyl ester (which loses , -32 Da).
-
-
Loss of Guanidine Moiety (
-59 Da) m/z 144-
Mechanism: Cleavage of the side chain, often releasing neutral guanidine or carbodiimide.
-
-
Formation of Guanidinium Ion
m/z 60-
Mechanism: Charge retention on the guanidino group itself (
). High intensity in high-energy collisions.
-
B. Comparison with Alternatives
The following table contrasts the diagnostic fragment ions observed in ESI-MS/MS.
| Fragment Type | H-Arg-OEt ( | L-Arginine ( | H-Arg-OMe ( |
| Neutral Loss 1 | m/z 186 ( | m/z 158 ( | m/z 172 ( |
| Neutral Loss 2 (Ester/Acid) | m/z 157 ( | m/z 157 ( | m/z 157 ( |
| Side Chain Loss | m/z 144 ( | m/z 116 ( | m/z 130 ( |
| Immonium Ion | m/z 157 | m/z 129 | m/z 143 |
| Characteristic Low Mass | m/z 60, 70 | m/z 60, 70 | m/z 60, 70 |
Critical Observation: Note that m/z 157 appears in all three spectra but arises from different mechanisms.
In H-Arg-OEt , it is the loss of Ethanol (203 - 46 = 157).
In L-Arginine , it is the loss of Water (175 - 18 = 157).
In H-Arg-OMe , it is the loss of Methanol (189 - 32 = 157).
Differentiation: You must look at the Parent Ion to interpret m/z 157 correctly.
Visualizing the Fragmentation Mechanism
The following diagram illustrates the kinetic competition between ammonia loss and ethanol loss for H-Arg-OEt.
Figure 1: Competitive fragmentation pathways of protonated L-Arginine Ethyl Ester under CID.
Experimental Protocol: Self-Validating Identification
To ensure data integrity, use this protocol which includes a "Dual-Confirmation" step using source fragmentation.
Reagents
-
Analyte: H-Arg-OEt · 2HCl (High purity).
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (promotes protonation).
-
Control: L-Arginine (Free base).
Step-by-Step Workflow
-
Sample Preparation:
-
Prepare a
stock solution of H-Arg-OEt. -
Validation Check: Ensure pH is < 4.0 to guarantee
formation.
-
-
Direct Infusion (Tune Mode):
-
Infuse at
into the ESI source. -
Polarity: Positive (+).
-
Scan Range: m/z 50–300.
-
-
MS1 Verification:
-
Observe dominant peak at m/z 203 .
-
QC Check: If m/z 175 is present, significant hydrolysis (de-esterification) has occurred in the sample; prepare fresh.
-
-
MS/MS Acquisition (Collision Energy Ramp):
-
Isolate m/z 203 (Isolation width 1.0 Da).
-
Apply Collision Energy (CE) ramp: 10, 20, 30, 40 eV.
-
-
Data Interpretation:
-
Low CE (10-15 eV): Look for m/z 186 (
) and m/z 157 ( ). -
High CE (>30 eV): Look for m/z 60 and m/z 70 (Immonium/Side chain).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92408, Arginine ethyl ester. Retrieved from [Link]
-
O'Hair, R. A. J., & Goldstein, S. (2003). Fragmentation of protonated dipeptides containing arginine. International Journal of Mass Spectrometry.[1][2] Retrieved from [Link]
-
Forbes, M. W., et al. (2001). Fragmentation of Protonated Arginine and its Methyl Ester. Rapid Communications in Mass Spectrometry.[2] Retrieved from [Link]
-
University of Arizona Proteomics Consortium. Mass Spectrometry Fragmentation Patterns: Esters and Amino Acids. Retrieved from [Link]
Sources
Comparative 1H NMR Analysis: L-Arginine Ethyl Ester 2HCl vs. L-Arginine HCl
Topic: 1H NMR Spectrum Analysis of L-Arginine Ethyl Ester 2HCl Content Type: Publish Comparison Guide
A Technical Guide for Structural Validation and Impurity Profiling
Executive Summary
In drug development, L-Arginine Ethyl Ester Dihydrochloride (L-Arg-OEt 2HCl) is frequently utilized to enhance the lipophilicity and bioavailability of L-Arginine, a precursor for nitric oxide synthesis. However, the ester bond introduces a stability risk—hydrolysis back to the parent acid.
This guide provides a rigorous comparative analysis of the 1H NMR spectra of L-Arg-OEt 2HCl against its precursor, L-Arginine HCl . By contrasting these two compounds across different solvent systems (D₂O vs. DMSO-d₆), we establish a self-validating protocol for confirming esterification efficiency and detecting trace hydrolysis.
Part 1: Strategic Methodology & Solvent Selection
The choice of solvent is not merely about solubility; it dictates which structural domains are visible. We compare two distinct approaches:
| Feature | System A: Deuterium Oxide (D₂O) | System B: DMSO-d₆ |
| Primary Utility | Purity & Hydrolysis Monitoring | Full Structural Elucidation |
| Exchangeable Protons | Invisible. Guanidino (-NH-C(NH₂)₂⁺) and Ammonium (-NH₃⁺) protons exchange with D₂O and disappear (HDO peak ~4.79 ppm). | Visible. Slow exchange allows observation of guanidino (~7-8 ppm) and ammonium (~8.5 ppm) protons. |
| Spectral Clarity | High. Clean aliphatic region (1.0–4.5 ppm). Ideal for quantifying the ethyl group vs. free ethanol. | Medium. Residual solvent peak (2.50 ppm) and water (3.33 ppm) can obscure critical alpha/delta protons. |
| Recommendation | Routine QC: Use D₂O to quickly check for the ethyl ester quartet and absence of ethanol. | Characterization: Use DMSO-d₆ for initial identity confirmation of the salt form (2HCl). |
Part 2: Experimental Protocol
To ensure reproducibility, follow this standardized workflow.
Step-by-Step Sample Preparation
-
Massing: Weigh 10–15 mg of L-Arginine Ethyl Ester 2HCl into a clean vial.
-
Note: Avoid higher concentrations (>20 mg/0.6 mL) to prevent viscosity-induced line broadening.
-
-
Solvation:
-
For QC (D₂O): Add 0.6 mL of D₂O (99.9% D). Vortex until clear.
-
For Structure (DMSO-d₆): Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS). Vortex vigorously; the dihydrochloride salt dissolves slower in DMSO than in water.
-
-
Transfer: Filter the solution through a glass wool plug into a 5mm NMR tube if any particulate remains.
-
Acquisition:
-
Pulse Program: Standard 1H ZG (30° pulse).
-
Scans: 16–32 scans are sufficient for this concentration.
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the ethyl ester methyl protons.
-
Figure 1: Decision tree for solvent selection based on analytical goals (Purity vs. Identity).
Part 3: Comparative Spectral Analysis
This section compares the product (Ethyl Ester) with the precursor (Parent Acid) to validate the synthesis.
1. The Diagnostic "Fingerprint" Region (3.5 – 4.5 ppm)
The most critical difference lies in the Alpha-H shift and the appearance of the Ester Group .
| Proton Assignment | L-Arginine HCl (Precursor) | L-Arg-OEt 2HCl (Product) | Shift Logic (Causality) |
| Ethyl CH₃ | Absent | 1.25 ppm (t, 3H) | Diagnostic triplet of the new ester group. |
| Beta/Gamma CH₂ | 1.6 – 1.9 ppm (m) | 1.6 – 1.9 ppm (m) | Minimal change; distant from the reaction center. |
| Delta CH₂ | ~3.20 ppm (t) | ~3.20 ppm (t) | Adjacent to guanidino group; largely unaffected by esterification. |
| Alpha-H (C2-H) | 3.75 ppm (t) | 4.05 – 4.15 ppm (t) | Downfield Shift (+0.3 ppm): Esterification removes the negative charge of the carboxylate, deshielding the alpha proton. |
| Ethyl -OCH₂- | Absent | 4.25 ppm (q, 2H) | Key Identifier: Diagnostic quartet. Confirms covalent attachment of the ethyl group. |
2. The Exchangeable Proton Region (DMSO-d6 only)
In D₂O, these signals are invisible. In DMSO-d6, L-Arg-OEt 2HCl displays a distinct pattern due to the 2HCl salt form.
-
Alpha-Amino Group (-NH₃⁺): Broad singlet at ~8.4 – 8.6 ppm . (Integrates to 3H).
-
Guanidino Group (-NH-): Broad signal at ~7.6 ppm .
-
Guanidino Terminus (-NH₂⁺): Very broad signals often spanning 6.8 – 7.5 ppm .
-
Note: The sharpening of these peaks depends heavily on water content and temperature.
-
Part 4: Quality Control & Impurity Profiling
The primary degradation pathway is hydrolysis , releasing Ethanol and regenerating L-Arginine. This must be monitored in the D₂O spectrum.
Detecting Hydrolysis (The "Shift Check")
Do not confuse the bound ethyl ester signals with free ethanol signals. They have distinct chemical shifts.[1][2][3]
-
Bound Ethyl Ester (-COOCH₂CH₃):
-
Quartet: 4.25 ppm
-
Triplet: 1.25 ppm
-
-
Free Ethanol (HO-CH₂CH₃):
-
Quartet: 3.65 ppm (Significant upfield shift vs ester)
-
Triplet: 1.17 ppm
-
Calculation of % Hydrolysis:
Figure 2: Spectral shifts associated with the hydrolysis degradation pathway.[2]
References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Fonseca, A. C., et al. (2010).[4] 1H NMR spectroscopic and quantum chemical studies on a poly(ester amide) model compound: Nalpha-benzoyl-L-argininate ethyl ester chloride. Journal of Physical Chemistry B. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]
- 2. ckgas.com [ckgas.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 1H NMR spectroscopic and quantum chemical studies on a poly(ester amide) model compound: Nalpha-benzoyl-L-argininate ethyl ester chloride. Structural preferences for the isolated molecule and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
A Senior Application Scientist's Guide to the Detection of D-Isomer Impurity in L-Arginine Ethyl Ester
Introduction: The Imperative of Enantiomeric Purity in L-Arginine Ethyl Ester
L-Arginine ethyl ester, a derivative of the conditionally essential amino acid L-arginine, is utilized in various applications, from nutritional supplements to its role as a precursor in pharmaceutical synthesis.[1] The esterification enhances its lipophilicity, potentially improving cellular uptake compared to its parent amino acid.[1] However, the synthesis of L-arginine ethyl ester, which often involves steps like esterification in ethanol with catalysts like thionyl chloride, carries the inherent risk of racemization—the conversion of the biologically active L-enantiomer to its mirror image, the D-enantiomer.[2][3]
The presence of the D-isomer is not merely a matter of reduced potency; it represents a critical quality and safety concern. D-amino acids can exhibit different, and sometimes antagonistic, physiological effects, or may be metabolically inert, contributing to impurities that can impact the final product's efficacy and safety profile. Regulatory bodies, such as those governed by the European Pharmacopoeia and the FDA, mandate stringent control over impurities, with guidelines often requiring the identification and characterization of any impurity present at levels of 0.10% or greater.[4][5][6] Therefore, for researchers, scientists, and drug development professionals, the selection of a robust, sensitive, and reliable analytical method for quantifying D-isomer impurities is a cornerstone of quality control and regulatory compliance.
This guide provides an in-depth comparison of the principal analytical methodologies for detecting D-isomer impurity in L-Arginine ethyl ester. We will move beyond simple protocols to explore the causality behind experimental choices, offering a self-validating framework for your analytical strategy.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is a critical decision dictated by the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. Here, we compare the most effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for enantiomeric separation due to its high resolution, accuracy, and reproducibility. The technique relies on a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times and thus, separation.
Causality Behind the Method: The separation mechanism is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For a polar, zwitterionic molecule like arginine, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective.[7] These phases possess ionic groups compatible with aqueous mobile phases, which is ideal for analyzing underivatized amino acids and their esters, circumventing the need for derivatization that can introduce additional process steps and potential impurities.[7]
Workflow & Decision Logic for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
-
Instrumentation: HPLC system with UV detector.
-
Column: Astec CHIROBIOTIC T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) Methanol / Water with 0.1% Formic Acid. Rationale: The methanol/water system provides sufficient polarity for the analyte, while the formic acid helps to protonate the arginine moiety, ensuring consistent ionic interaction with the stationary phase and sharp peak shapes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 205 nm. Rationale: Arginine ethyl ester lacks a strong chromophore, necessitating detection at a low UV wavelength where the peptide bond and carboxyl group absorb.
-
Sample Preparation: a. Accurately weigh and dissolve L-Arginine ethyl ester sample in the mobile phase to a final concentration of 1 mg/mL. b. Prepare a D-Arginine ethyl ester standard and a racemic (50:50 L/D) mixture for peak identification and system suitability. c. Filter all samples through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: a. Inject the racemic mixture to determine the retention times for both L- and D-isomers and calculate the resolution factor. b. Inject the sample solution. c. Quantify the D-isomer impurity by comparing its peak area to the total area of both peaks (Area % method). For trace analysis, use a calibration curve prepared from the D-isomer standard.
Enzymatic Assays using D-Amino Acid Oxidase (DAAO)
For rapid screening and high-throughput applications, enzymatic assays offer a compelling alternative. These methods leverage the high stereospecificity of enzymes like D-Amino Acid Oxidase (DAAO), which exclusively catalyzes the oxidative deamination of D-amino acids.[8][9]
Causality Behind the Method: The DAAO enzyme converts the D-isomer into the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[10][11] The reaction's specificity is its greatest strength. The produced H₂O₂ can then be quantified using a highly sensitive coupled colorimetric or fluorometric assay, often involving horseradish peroxidase (HRP).[12] This approach is fast, inexpensive, and does not require complex instrumentation.[10]
Experimental Workflow for DAAO Enzymatic Assay
Caption: Step-by-step workflow for the DAAO enzymatic assay.
-
Instrumentation: Fluorescence plate reader.
-
Reagents: D-Amino Acid Oxidase (DAAO) from porcine kidney, Horseradish Peroxidase (HRP), a suitable fluorometric probe (e.g., Amplex Red or equivalent), D-Arginine ethyl ester standard.
-
Reaction Buffer: 100 mM Sodium Pyrophosphate, pH 8.5.
-
Standard Curve Preparation: a. Prepare a stock solution of D-Arginine ethyl ester (e.g., 1 mM) in the reaction buffer. b. Perform serial dilutions to create standards ranging from 0 µM to 20 µM.
-
Sample Preparation: a. Dissolve the L-Arginine ethyl ester sample in the reaction buffer to a concentration where the expected D-isomer impurity falls within the standard curve range.
-
Assay Procedure (96-well plate format): a. To each well, add 50 µL of the sample or standard. b. Prepare a reaction mixture containing DAAO (0.2 U/mL), HRP (0.4 U/mL), and the fluorometric probe (e.g., 100 µM Amplex Red) in the reaction buffer. Rationale: This mixture combines the D-isomer specific enzyme (DAAO) with the detection system (HRP and probe) for a single-addition step, simplifying the workflow. c. Add 50 µL of the reaction mixture to each well to initiate the reaction. d. Incubate the plate for 30 minutes at 37°C, protected from light. e. Measure the fluorescence with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Analysis: a. Subtract the fluorescence reading of the blank (0 µM standard) from all other readings. b. Plot the standard curve and determine the concentration of the D-isomer in the sample using the regression equation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique known for its high sensitivity and specificity. However, for non-volatile and polar compounds like amino acid esters, it requires a crucial derivatization step to increase volatility.
Causality Behind the Method: The core principle involves converting the analyte into a volatile and thermally stable derivative that can be vaporized and separated in the gas phase. The subsequent mass spectrometry detection provides definitive identification and quantification based on the mass-to-charge ratio of the fragmented ions. The choice of derivatization agent is critical; for amino acids, this often involves esterification of the carboxyl group followed by acylation of the amino group. This two-step process must be carefully controlled to prevent racemization.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: Chiral capillary column (e.g., Chirasil-Val).
-
Derivatization: a. Hydrolysis (Optional but recommended): Hydrolyze the ester by heating with 6N HCl to yield free arginine. This simplifies derivatization and avoids potential side reactions of the ester group. Lyophilize the sample to dryness. b. Esterification: Add 3N HCl in isopropanol and heat at 110°C for 1 hour. This converts the carboxyl group to an isopropyl ester. Evaporate the reagent under a stream of nitrogen. c. Acylation: Add a mixture of Dichloromethane and Pentafluoropropionic Anhydride (PFPA). Heat at 110°C for 20 minutes. This acylates the amino and guanidino groups. Evaporate the excess reagent. d. Reconstitute the final derivative in an appropriate solvent (e.g., ethyl acetate).
-
GC Conditions: a. Carrier Gas: Helium. b. Inlet Temperature: 250°C. c. Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
-
MS Conditions: a. Ionization Mode: Electron Ionization (EI). b. Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic fragment ions for the derivatized D- and L-arginine for maximum sensitivity.
-
Analysis: Separate and quantify the derivatized D- and L-isomers based on their retention times and peak areas.
Quantitative Performance Comparison
The selection of a method often comes down to a trade-off between various performance characteristics. The table below summarizes the key attributes of each technique.
| Feature | Chiral HPLC | Enzymatic Assay (DAAO) | GC-MS |
| Principle | Differential interaction with Chiral Stationary Phase | Enzyme stereospecificity | Separation of volatile chiral derivatives |
| Limit of Quantitation (LOQ) | ~0.05 - 0.1% | ~0.1 - 1% (Varies with assay kit) | < 0.1% |
| Sample Preparation | Simple (dissolve and inject) | Simple (dissolve and mix) | Complex (hydrolysis, derivatization) |
| Analysis Time per Sample | 15 - 30 minutes | 5 minutes (after incubation) | 30 - 45 minutes |
| Throughput | Moderate | High (96/384-well plate format) | Low to Moderate |
| Instrumentation Cost | High | Low | Very High |
| Consumable Cost | Moderate (chiral columns can be expensive) | Low | High (derivatization reagents, columns) |
| Specificity | High (separates enantiomers) | Very High (for D-amino acids) | Very High (mass-based detection) |
| Primary Advantage | Gold standard for validation, direct analysis | Speed, low cost, high throughput | Highest sensitivity and specificity |
| Primary Disadvantage | Higher instrument cost, moderate throughput | Less precise for trace quantification | Complex, labor-intensive sample prep |
Conclusion and Expert Recommendations
The optimal method for detecting D-isomer impurity in L-Arginine ethyl ester is contingent on the analytical objective.
-
For routine quality control, process validation, and release testing, where accuracy and regulatory acceptance are paramount, Chiral HPLC is the unequivocal method of choice. Its ability to directly separate and quantify the enantiomers without derivatization provides a robust and reliable dataset.[13][14]
-
For high-throughput screening, such as in early-stage process development or raw material qualification, the DAAO enzymatic assay offers an unparalleled combination of speed, cost-effectiveness, and specificity.[9][10] It can rapidly flag samples with unacceptable levels of D-isomer contamination for further investigation by a chromatographic method.
-
For research applications requiring the absolute highest sensitivity or for forensic-level impurity identification, GC-MS is a powerful tool.[15] However, its utility is tempered by the complex and potentially error-prone derivatization steps, making it less suitable for routine QC environments.
Ultimately, a well-equipped laboratory may employ a dual strategy: using the DAAO assay for rapid screening and the definitive Chiral HPLC method for confirmation and precise quantification of any flagged batches. This self-validating system ensures both efficiency and analytical integrity, meeting the rigorous demands of modern pharmaceutical development and research.
References
-
Rosini, E., et al. (2021). Biosensors for D-Amino Acids: Detection Methods and Applications. MDPI. Available at: [Link]
-
Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link]
-
Molla, G., et al. (2012). Enzymatic detection of D-amino acids. Methods in Molecular Biology. Available at: [Link]
-
Molla, G., et al. (2012). Enzymatic Detection of d-Amino Acids. Springer Nature Experiments. Available at: [Link]
- Wang, Y. (2011). Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method. Google Patents.
- Zhang, T. & Wang, J. (2012). Preparation method of lauroyl arginine ethyl ester hydrochloride. Google Patents.
-
García-Gómez, D., et al. (2016). Evaluation of L-arginine-based chiral ionic liquids for the enantiomeric separation of amino acids by electrokinetic chromatography and ligand-exchange capillary electrophoresis. A comparative study. ResearchGate. Available at: [Link]
-
Cell Biolabs, Inc. D-Amino Acid Assay Kits. Cell Biolabs, Inc.. Available at: [Link]
-
Stoyanova, V. (2015). Validation of HPLC method for determination of L - Arginine in Tonotyl® solution. ResearchGate. Available at: [Link]
-
Ghafoori, H., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. ACS Publications. Available at: [Link]
- Infante, M.R., et al. (2007). Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties. Tenside Surfactants Detergents.
-
Wikipedia. L-Arginine ethyl ester. Wikipedia. Available at: [Link]
-
Ghafoori, H., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. PMC - NIH. Available at: [Link]
- Chen, G. (2013). Preparation method of L-arginine ethyl ester hydrochloride. Google Patents.
- Zhang, T. & Wang, J. (2018). Production and purification process of lauroyl arginine ethyl ester hydrochloride. Google Patents.
-
Brückner, H., et al. (2009). Amino acid analysis for pharmacopoeial purposes. Amino Acids. Available at: [Link]
-
Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. Available at: [Link]
-
CAT GmbH. Analyses of amino acids, Enantiomeric purity. CAT GmbH. Available at: [Link]
-
LCGC Staff. (2023). Quality Control in GC–MS Analysis of Amino Acids. Chromatography Online. Available at: [Link]
-
Pickering Laboratories. (2014). An Amino Acid Analysis According to European Pharmacopoeia 8.0. LCGC International. Available at: [Link]
-
Tang, Y., et al. (2023). Characterization of low-level D-amino acid isomeric impurities of Semaglutide using liquid chromatography-high resolution tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Tang, Y., et al. (2022). Characterization of Low-Level D-amino acid Isomeric Impurities of Semaglutide Using Liquid Chromatography-High Resolution Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Caldinelli, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. Available at: [Link]
Sources
- 1. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]
- 2. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]
- 3. CN105061266A - Preparation method of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Characterization of low-level D-amino acid isomeric impurities of Semaglutide using liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enzymatic detection of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Detection of d-Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. D-Amino Acid Assay Kits [cellbiolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analyses of amino acids, Enantiomeric purity [cat-online.com]
Safety Operating Guide
Proper Disposal Procedures for H-Arg-OEt · 2 HCl
Technical Guidance for Laboratory Operations
Executive Summary
H-Arg-OEt · 2 HCl (L-Arginine ethyl ester dihydrochloride) is a hygroscopic amino acid derivative commonly used in peptide synthesis and enzymatic assays.[1] While often classified as non-hazardous under GHS criteria, its dihydrochloride salt form creates acidic aqueous solutions that require specific handling prior to disposal.[1]
Immediate Directive:
-
Solids: Dispose of as solid chemical waste for incineration.[1] Do not discard in municipal trash.
-
Liquids: Aqueous solutions must be neutralized to pH 5–9 before drain disposal (if permitted by local EHS) or collected as aqueous chemical waste.[1]
-
Mixtures: Any solution containing organic solvents (HPLC waste, reaction mother liquors) must be segregated into "Halogenated" or "Non-Halogenated" solvent waste streams.[1]
Chemical Safety Profile & Risk Assessment
To validate the disposal protocol, we must first understand the physicochemical properties that dictate the waste stream.[1]
| Property | Data | Operational Implication |
| Chemical Name | L-Arginine ethyl ester dihydrochloride | 2 HCl indicates significant acidity in solution.[1][2] |
| CAS Number | 36589-29-4 | Unique identifier for waste manifesting.[1] |
| Molecular Formula | C | High Nitrogen content (potential eutrophication risk).[1] |
| Solubility | Highly soluble in water | Readily enters aqueous waste streams; hygroscopic.[1] |
| Acidity (pKa) | Solution pH < 3 (unbuffered) | Corrosive risk to plumbing if undiluted/unneutralized.[1] |
| GHS Classification | Generally Non-Hazardous | Often exempt from P-list/U-list (RCRA), but treated as chemical waste by best practice.[1] |
Expert Insight: While the parent amino acid is benign, the dihydrochloride counterion is the critical factor.[1] Dissolving 10g of this compound in small volumes of water can drop the pH significantly, technically classifying it as "Corrosive Waste" (EPA D002) if the pH falls
Disposal Decision Tree
The following logic flow ensures compliance with EPA regulations and standard laboratory safety protocols.
Figure 1: Decision logic for segregating H-Arg-OEt[1] · 2 HCl waste streams based on physical state and solvent contamination.
Detailed Operational Protocols
Protocol A: Solid Waste (Expired or Excess Powder)
Scope: Pure substance or spill cleanup materials.[1] Rationale: Although non-hazardous, laboratory powders should never be discarded in regular trash to prevent "unknown white powder" scares and to ensure complete combustion.
-
Containerize: Transfer the powder into a screw-cap container (HDPE or Glass). If the original container is used, ensure the lid is tight.[1]
-
Labeling: Affix a hazardous waste label.
-
Segregation: Place in the Solid Chemical Waste bin.
-
Note: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the same secondary containment.[1]
-
Protocol B: Aqueous Waste (Buffers & Rinses)
Scope: Solutions dissolved in water, PBS, or saline without organic solvents.[1] Rationale: The "2 HCl" moiety creates acidity.[1] Direct disposal of acidic solutions damages plumbing and violates EPA effluent guidelines (typically pH 5.5–10.0 limits).[1]
-
Measure pH: Use a universal pH strip or meter.[1] Expect pH 2–4 for concentrated solutions.[1]
-
Neutralization (The "Self-Validating" Step):
-
Slowly add 1M Sodium Hydroxide (NaOH) or solid Sodium Bicarbonate (NaHCO
) to the solution while stirring. -
Validation: Stop when pH strips indicate pH 6–8.[1]
-
-
Disposal Choice:
Protocol C: Solvent-Contaminated Waste (HPLC/Synthesis)
Scope: Reaction mixtures containing Methanol, Acetonitrile, DMF, or DCM.[1] Rationale: Organic solvents render the mixture hazardous (Ignitable D001 or Toxic).[1] The Arginine salt is a solute and does not dictate the classification here; the solvent does.[1]
-
Identify Solvent:
-
Segregate: Pour into the appropriate solvent waste carboy.
-
Labeling: List "Arginine ethyl ester 2HCl" as a constituent on the waste tag.
Scientific Integrity & Regulatory Context
Why "2 HCl" Changes the Protocol: Standard L-Arginine is basic (isoelectric point ~10.8).[1] However, the ethyl esterification blocks the carboxylic acid, and the addition of two molar equivalents of HCl (dihydrochloride) protonates the guanidino group and the alpha-amine.[1]
-
Mechanism:
[1] -
Result: The salt acts as a weak acid.[1] Disposing of this down the drain without neutralization is a violation of the Clean Water Act prohibitions on corrosive discharges (40 CFR 403.5(b)) [1].[1]
Eutrophication Risks: While Arginine is a biological nutrient, releasing kilogram-quantities of nitrogen-rich compounds into sewage systems contributes to high Biological Oxygen Demand (BOD).[1] Industrial best practices suggest incineration for bulk quantities to prevent algal blooms in receiving waters [2].[1]
References
-
U.S. Environmental Protection Agency (EPA). 40 CFR 403.5 - National Pretreatment Standards: Prohibited discharges.[1] Electronic Code of Federal Regulations.[1] Available at: [Link]
-
University of Wisconsin-Madison. Chemical Disposal Procedures: Chapter 7. UW-Madison Environment, Health & Safety.[1] Available at: [Link]
Sources
Mastering the Safe Handling of H-Arg-OEt·2HCl: A Guide for Laboratory Professionals
A Senior Application Scientist's In-Depth Guide to Personal Protective Equipment, Handling, and Disposal of L-Arginine ethyl ester dihydrochloride.
L-Arginine ethyl ester dihydrochloride (H-Arg-OEt·2HCl) is a valuable reagent in various research and development applications. Ensuring the safety of laboratory personnel during its handling is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and proper disposal methods for H-Arg-OEt·2HCl, grounded in established safety protocols and scientific principles.
Understanding the Hazards: A Prudent Approach to Safety
While some safety data sheets (SDS) may not classify H-Arg-OEt·2HCl as a hazardous substance under the Globally Harmonized System (GHS), a cautious and proactive approach to safety is always recommended in a laboratory setting.[1] Potential hazards associated with similar compounds include skin and eye irritation, as well as respiratory tract irritation upon inhalation of dust.[2] Therefore, implementing robust safety measures is a critical aspect of responsible laboratory practice.
The primary routes of potential exposure are through skin contact, eye contact, and inhalation of the powdered form. Adherence to the safety protocols outlined in this guide will significantly mitigate these risks.
Core Principles of Protection: Selecting the Appropriate PPE
The selection of appropriate Personal Protective Equipment (PPE) is the foundation of safe chemical handling. The following recommendations are based on a thorough risk assessment for H-Arg-OEt·2HCl.
Eye and Face Protection: The First Line of Defense
Chemical splash-resistant safety glasses or goggles with side protection are mandatory when handling H-Arg-OEt·2HCl.[3] In situations where there is a higher risk of splashes, such as when preparing solutions or during vigorous agitation, the use of a face shield in conjunction with safety goggles is strongly advised.[3]
Skin Protection: Choosing the Right Gloves and Lab Coat
Gloves: Protective gloves are essential to prevent skin contact. Nitrile gloves are a suitable choice for handling H-Arg-OEt·2HCl in its solid form and in solution. It is crucial to inspect gloves for any signs of damage before use and to employ proper removal techniques to avoid contaminating the skin.[4] For tasks with a higher risk of splash, wearing two pairs of gloves can provide an additional layer of protection.[5] Contaminated gloves should be disposed of immediately in accordance with institutional guidelines.[4]
Lab Coats: A standard laboratory coat should be worn at all times to protect street clothing from contamination.[3] In the event of a spill, any contaminated clothing should be removed immediately and laundered before reuse.[6]
Respiratory Protection: Mitigating Inhalation Risks
When handling the powdered form of H-Arg-OEt·2HCl, especially when weighing or transferring the material, there is a potential for dust generation. To minimize inhalation of airborne particles, it is recommended to work in a well-ventilated area.[3] Appropriate engineering controls, such as a chemical fume hood or a ventilated balance enclosure, should be utilized. If these controls are not available or insufficient, a dust mask (such as a type N95 or P1) should be worn.[2]
Operational Plan: Step-by-Step Handling Procedures
Adhering to a standardized operational procedure is critical for ensuring consistent safety and minimizing the risk of exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store H-Arg-OEt·2HCl in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[3][6]
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to control dust.
-
Wear all prescribed PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Use a clean, dedicated spatula for transferring the solid material.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Experimental Use:
-
Always handle solutions containing H-Arg-OEt·2HCl with the same level of care as the solid material.
-
Avoid direct contact with skin and eyes.[6]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Spill Management and Disposal Plan: A Proactive Approach
Accidents can happen, and a well-defined spill management and disposal plan is essential for a safe laboratory environment.
Spill Cleanup:
-
Small Spills (Solid):
-
Small Spills (Liquid):
-
Absorb the spill with an inert material, such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
Waste Disposal:
All waste containing H-Arg-OEt·2HCl, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations.[3][7]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, leak-proof container that is kept closed when not in use.[8][9][10] Do not overfill waste containers; it is recommended to fill them to only 70-80% capacity to allow for vapor expansion.[9]
-
Empty Containers: Handle uncleaned containers as you would the product itself.[7]
Never dispose of H-Arg-OEt·2HCl down the drain or in the regular trash.[10]
First Aid Measures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove any contaminated clothing.[6] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[3][6] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Summary of Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Not generally required | Lab coat |
| Weighing (Powder) | Safety goggles | Nitrile gloves | Dust mask (N95/P1) or use of ventilated enclosure | Lab coat |
| Solution Preparation | Safety goggles (face shield recommended) | Nitrile gloves | Use of fume hood | Lab coat |
| Experimental Use | Safety glasses with side shields | Nitrile gloves | Not generally required | Lab coat |
| Spill Cleanup | Safety goggles (face shield recommended) | Nitrile gloves | Dust mask (N95/P1) for solids | Lab coat |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Not generally required | Lab coat |
PPE Selection Workflow
Caption: PPE selection workflow for handling H-Arg-OEt·2HCl.
References
- Safety Data Sheet L-Arginine HCl - metasci. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
- SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET. (2004, April 4).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Safety Data Sheet: H-L-Arg-OH · HCl - Carl ROTH. (n.d.).
- l-arginine ethyl ester dihydrochloride - Oxford Lab Fine Chem LLP. (n.d.).
- Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22).
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2025, August 7).
- Safety Data Sheet: L-Arginine - Carl ROTH. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
- •N-a-Benzoyl-L-Arginine Ethyl Ester Hydrochloride CAS No 2645-08-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
- 06.002 e2.0 Handling Hazardous Chemical Waste | CTRNet. (2012, May 31).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. ctrnet.ca [ctrnet.ca]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
